molecular formula C4H6O4 B118178 Succinic Acid CAS No. 110-15-6

Succinic Acid

Número de catálogo: B118178
Número CAS: 110-15-6
Peso molecular: 118.09 g/mol
Clave InChI: KDYFGRWQOYBRFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Succinic acid is a key four-carbon dicarboxylic acid and a central intermediate in the tricarboxylic acid (TCA) cycle, making it fundamental to cellular energy metabolism . Its role extends beyond metabolism; it functions as a signaling molecule by activating the SUCNR1 receptor, which links cellular metabolic state to immune and inflammatory responses, a key area of immunological research . As a platform chemical, this compound is a vital precursor for synthesizing a wide range of high-value products. It is a fundamental building block for biodegradable polymers such as polybutylene succinate (PBS), with properties comparable to polypropylene . It is also used to produce solvents, plasticizers, and chemicals like 1,4-butanediol (BDO) and tetrahydrofuran (THF) . The biotechnological production of this compound from renewable resources is a prominent research focus, as microbial fermentation can sequester CO2 and offers a sustainable alternative to petrochemical production, significantly reducing greenhouse gas emissions . In the biomedical field, research explores its multifaceted role: elevated levels of succinate are implicated in the pathogenesis of inflammatory diseases like inflammatory bowel disease (IBD), where it promotes pro-inflammatory pathways, making it a potential therapeutic target . Concurrently, its antioxidant properties and role in cellular energy are investigated in models of oxidative stress and neural recovery . In agricultural science, studies indicate that this compound, as a component of root exudates, can act as a soil conditioner to improve soil fertility and reshape microbial communities, thereby enhancing crop chemical composition .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Record name SUCCINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21038
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SUCCINIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name succinic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Succinic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26776-24-9
Record name Butanedioic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26776-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6023602
Record name Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colourless or white, odourless crystals, Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline], Solid
Record name SUCCINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21038
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name SUCCINIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Succinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7229
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Succinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

455 °F at 760 mmHg (Decomposes) (NTP, 1992), 235 °C
Record name SUCCINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21038
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Succinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SUCCINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

160 °C (open cup)
Record name SUCCINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene., 1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether, Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether, IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM, In water, 8.32X10+4 mg/L @ 25 °C, 83.2 mg/mL
Record name SUCCINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21038
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Succinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SUCCINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Succinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.572 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.572 @ 25 °C/4 °C, BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC
Record name SUCCINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21038
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SUCCINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000019 [mmHg], 1.91X10-7 mm Hg @ 25 °C /extrapolated/
Record name Succinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7229
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SUCCINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max
Record name SUCCINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE MINUTE MONOCLINIC PRISMS, Triclinic or monoclinic prisms

CAS No.

110-15-6
Record name SUCCINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21038
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Succinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinic acid [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name succinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name succinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6MNQ6J6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SUCCINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Succinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

363 to 365 °F (NTP, 1992), 185,0-190,0 °C, 188 °C, 185 - 188 °C
Record name SUCCINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21038
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Succinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SUCCINIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name SUCCINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Succinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of Succinic Acid in the Tricarboxylic Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that extends its influence far beyond its canonical role in mitochondrial energy metabolism. Traditionally recognized for its function as a substrate for succinate dehydrogenase (SDH), recent research has illuminated its multifaceted involvement in a range of physiological and pathological processes, including inflammation, hypoxia, and cancer. This technical guide provides an in-depth exploration of the core functions of this compound within the TCA cycle, its role as a signaling hub, and detailed methodologies for its study.

This compound in the Tricarboxylic Acid Cycle

The TCA cycle, or Krebs cycle, is a central metabolic pathway that facilitates the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2). Succinate is a crucial component of this cycle, formed from succinyl-CoA and subsequently oxidized to fumarate.

The Conversion of Succinyl-CoA to Succinate

Succinyl-CoA synthetase, an enzyme that couples the conversion of succinyl-CoA to succinate with the phosphorylation of a nucleoside diphosphate, catalyzes this step. This reaction is a key example of substrate-level phosphorylation within the mitochondria.

The Oxidation of Succinate to Fumarate

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a unique enzyme that participates in both the TCA cycle and oxidative phosphorylation.[1] It catalyzes the oxidation of succinate to fumarate, transferring electrons directly to the electron transport chain via its covalently bound FAD cofactor.[1]

Quantitative Data on Succinate and Succinate Dehydrogenase

The concentration of succinate and the kinetic properties of SDH are tightly regulated and can vary significantly under different physiological and pathological conditions.

Table 1: Intracellular Succinate Concentrations in Macrophages
Cell TypeConditionIntracellular Succinate Concentration (ng per 2x10^6 cells)Fold Change
Bone Marrow-Derived Macrophages (BMDMs)Basal251
Bone Marrow-Derived Macrophages (BMDMs)LPS-stimulated (24 hours)100030

Data extracted from Tannahill et al., Nature (2013).[2][3]

Table 2: Kinetic Parameters of Succinate Dehydrogenase
Enzyme SourceApparent K_m (mM)Apparent V_max (µmol hydrogen equivalents formed/cm³ hepatocyte cytoplasm per min)
Mouse Liver (Periportal Hepatocytes)1.2 ± 0.829 ± 2
Mouse Liver (Pericentral Hepatocytes)1.4 ± 1.021 ± 2

Data from a study on initial reaction kinetics of succinate dehydrogenase in mouse liver.[4] Another study reported a K_M value of 410 ± 55 µM for complex II in submitochondrial particles.[5]

Succinate as a Signaling Molecule

Beyond its metabolic role, succinate accumulation serves as a critical danger signal, particularly under conditions of hypoxia and inflammation, by inhibiting prolyl hydroxylases (PHDs) and stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).[3][6][7]

Succinate-Induced HIF-1α Stabilization Pathway

Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. However, an accumulation of succinate, as seen in inflammatory macrophages or during ischemia, competitively inhibits PHD activity.[7] This leads to the stabilization of HIF-1α, which can then translocate to the nucleus and initiate the transcription of genes involved in glycolysis, angiogenesis, and inflammation, such as IL-1β.[2][3][7]

Experimental Protocols

Measurement of Succinate Dehydrogenase Activity (Spectrophotometric Assay)

This protocol is adapted from a common method using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[8]

Materials:

  • SDH Assay Buffer (e.g., 25 mM Potassium Phosphate, pH 7.2, 5 mM EDTA)

  • SDH Substrate Mix (containing succinate)

  • SDH Probe (containing DCPIP)

  • DCIP Standard (for standard curve)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer capable of reading absorbance at 600 nm

  • Sample (e.g., isolated mitochondria, cell lysates)

Procedure:

  • Sample Preparation: Homogenize tissue samples or cells in ice-cold SDH Assay Buffer. Centrifuge to remove insoluble material.

  • Standard Curve Preparation: Prepare a DCIP standard curve by adding known concentrations of DCIP Standard to wells of the 96-well plate. Adjust the final volume with Assay Buffer.

  • Reaction Setup:

    • Add samples to separate wells and bring the volume to 90 µL with Assay Buffer.

    • Prepare a reaction mix by combining the SDH Substrate and SDH Probe.

    • Add 10 µL of the reaction mix to the sample wells.

  • Measurement:

    • Immediately measure the absorbance at 600 nm at an initial time point (T_initial).

    • Incubate the plate at 25 °C and take subsequent absorbance readings every 3 minutes for 10-30 minutes.

  • Calculation: The rate of decrease in absorbance at 600 nm is proportional to the SDH activity. Calculate the activity based on the DCIP standard curve. One unit of SDH is the amount of enzyme that generates 1.0 µmole of DCIP per minute at pH 7.2 at 25 °C.[8]

Quantification of TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general workflow for the analysis of TCA cycle intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

Materials:

  • Internal standards (e.g., 13C-labeled TCA cycle intermediates)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Reversed-phase C18 column

  • LC-MS/MS system

Procedure:

  • Sample Extraction:

    • To a sample aliquot (e.g., plasma, cell lysate), add a mixture of internal standards.

    • Precipitate proteins by adding ice-cold methanol.

    • Vortex and incubate at -20°C to facilitate protein precipitation.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., water with 0.1% formic acid).

  • LC Separation:

    • Inject the reconstituted sample onto a reversed-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ionization mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific TCA cycle intermediates based on their unique precursor-to-product ion transitions.

  • Data Analysis:

    • Quantify the concentration of each TCA cycle intermediate by comparing the peak area of the endogenous analyte to that of its corresponding isotopically labeled internal standard.

Mandatory Visualizations

TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate CO2 CO2 Isocitrate->CO2 Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA NADH NADH Alpha_Ketoglutarate->NADH Alpha_Ketoglutarate->CO2 Succinate Succinate Succinyl_CoA->Succinate Succinyl_CoA->NADH Fumarate Fumarate Succinate->Fumarate GTP GTP Succinate->GTP Malate Malate Fumarate->Malate FADH2 FADH2 Fumarate->FADH2 Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Oxaloacetate->NADH Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle highlighting the central position of succinate.

HIF1a_Stabilization cluster_Normoxia Normoxia cluster_Hypoxia_Inflammation Hypoxia / Inflammation HIF1a_N HIF-1α PHD_N PHD HIF1a_N->PHD_N Hydroxylation VHL_N VHL PHD_N->VHL_N Recognition Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Proteasome_N->HIF1a_N Degradation Succinate Succinate (Accumulates) PHD_H PHD Succinate->PHD_H Inhibition HIF1a_H HIF-1α Nucleus Nucleus HIF1a_H->Nucleus Stabilization & Translocation Gene_Expression Gene Expression (e.g., IL-1β) Nucleus->Gene_Expression Transcription Experimental_Workflow cluster_Metabolomics Metabolite Analysis cluster_Enzyme_Assay Enzyme Activity Start Cell Culture (e.g., Macrophages) Control Control (Normoxia) Start->Control Treatment Treatment (e.g., LPS, Hypoxia) Start->Treatment Harvest_Control Harvest Cells Control->Harvest_Control Harvest_Treatment Harvest Cells Treatment->Harvest_Treatment Metabolite_Extraction Metabolite Extraction Harvest_Control->Metabolite_Extraction Cell_Lysis Cell Lysis Harvest_Control->Cell_Lysis Harvest_Treatment->Metabolite_Extraction Harvest_Treatment->Cell_Lysis LC_MS LC-MS/MS Analysis (TCA Intermediates) Metabolite_Extraction->LC_MS Data_Analysis Data Analysis & Comparison LC_MS->Data_Analysis SDH_Assay SDH Activity Assay Cell_Lysis->SDH_Assay SDH_Assay->Data_Analysis

References

Succinate as a Multifaceted Signaling Molecule: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 13, 2025

Abstract

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule with diverse biological functions extending far beyond its metabolic role.[1] This technical guide provides an in-depth overview of the signaling functions of succinate, targeting researchers, scientists, and drug development professionals. We explore the core signaling pathways, its roles in inflammation, immunology, metabolic regulation, and cancer, and provide detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of succinate's role as a pleiotropic signaling molecule.

Introduction: Succinate's Dual Role

Traditionally viewed as a metabolic intermediate confined to the mitochondria, succinate is now recognized as a potent signaling molecule, or "oncometabolite," that can accumulate and be released into the extracellular space under various physiological and pathological conditions.[1][2] This dual functionality allows succinate to act as a sensor of metabolic stress and to orchestrate cellular responses in a variety of contexts.[3][4] Its signaling functions are primarily mediated through two key mechanisms: the activation of the cell surface G-protein coupled receptor SUCNR1 (also known as GPR91) and the intracellular inhibition of α-ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6]

Core Signaling Pathways

SUCNR1/GPR91 Signaling

Extracellular succinate activates its cognate receptor, SUCNR1, a G-protein coupled receptor expressed on the surface of various cell types, including immune cells, kidney cells, and adipocytes.[5][7] SUCNR1 couples to both Gi and Gq signaling pathways, leading to a range of downstream effects.[5][8]

  • Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

  • Gq Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[5]

The context-dependent activation of either the Gi or Gq pathway contributes to the diverse and sometimes opposing biological effects of succinate.[8]

SUCNR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Gi Gi SUCNR1->Gi Gq Gq SUCNR1->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response IP3 IP3 PLC->IP3 PKC PKC PLC->PKC activates Ca2 Ca2+ IP3->Ca2 release Ca2->Cellular_Response PKC->Cellular_Response HIF1a_Stabilization cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Succinate Increased Intracellular Succinate PHD PHD Enzymes Succinate->PHD inhibits HIF1a_stabilized Stabilized HIF-1α Succinate->HIF1a_stabilized leads to HIF1a HIF-1α PHD->HIF1a hydroxylates VHL VHL HIF1a->VHL binds Proteasome Proteasome HIF1a->Proteasome VHL->Proteasome targets for degradation HIF1b HIF-1β HIF1a_stabilized->HIF1b translocates & dimerizes with HIF1_complex HIF-1 Complex HRE HRE HIF1_complex->HRE binds to Target_Genes Target Gene Transcription HRE->Target_Genes activates Succinate_Measurement_Workflow start Start sample_prep Sample Preparation (Homogenization, Centrifugation) start->sample_prep standard_prep Prepare Succinate Standard Curve start->standard_prep plate_setup Add Samples & Standards to 96-well Plate sample_prep->plate_setup standard_prep->plate_setup reaction_mix Add Reaction Mix plate_setup->reaction_mix incubation Incubate (37°C, 30 min) reaction_mix->incubation read_absorbance Measure Absorbance (450 nm) incubation->read_absorbance calculate Calculate Succinate Concentration read_absorbance->calculate end End calculate->end

References

Succinic Acid Metabolic Pathways in Anaerobic Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide applications in the polymer, food, and pharmaceutical industries. As the demand for sustainable chemical production grows, microbial fermentation has emerged as a promising alternative to petroleum-based synthesis. This technical guide provides a comprehensive overview of the core metabolic pathways for this compound production in anaerobic microorganisms, details on relevant experimental protocols, and a summary of key performance data.

Core Metabolic Pathways for Anaerobic this compound Production

Anaerobic microorganisms primarily utilize three key metabolic pathways for the production of this compound: the reductive Tricarboxylic Acid (rTCA) cycle, the glyoxylate shunt, and in some engineered organisms, a modified oxidative Tricarboxylic Acid (oTCA) cycle.

Reductive Tricarboxylic Acid (rTCA) Cycle

The reductive TCA cycle is the most common anaerobic pathway for succinate production.[1][2] This pathway starts from phosphoenolpyruvate (PEP) or pyruvate, which is carboxylated to form oxaloacetate (OAA). OAA is then sequentially reduced to malate, fumarate, and finally succinate.[1] This pathway is highly efficient in terms of carbon conservation as it involves the fixation of CO2.

Key enzymes in the rTCA cycle include:

  • Phosphoenolpyruvate (PEP) carboxylase (PPC) or PEP carboxykinase (PCK): Catalyzes the carboxylation of PEP to OAA.[1]

  • Pyruvate carboxylase (PYC): Catalyzes the carboxylation of pyruvate to OAA.[3]

  • Malate dehydrogenase (MDH): Reduces OAA to malate.[1]

  • Fumarase (Fum): Dehydrates malate to fumarate.[1]

  • Fumarate reductase (Frd): Reduces fumarate to succinate, a key step in anaerobic respiration where fumarate acts as the terminal electron acceptor.[1][4]

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP [label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; OAA [label="Oxaloacetate (OAA)", fillcolor="#FBBC05", fontcolor="#202124"]; Malate [label="Malate", fillcolor="#FBBC05", fontcolor="#202124"]; Fumarate [label="Fumarate", fillcolor="#FBBC05", fontcolor="#202124"]; Succinate [label="Succinate", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2_in [label="CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glucose -> PEP [label="Glycolysis"]; PEP -> Pyruvate; PEP -> OAA [label=" PPC / PCK"]; Pyruvate -> OAA [label=" PYC"]; CO2_in -> OAA [style=dashed]; OAA -> Malate [label=" MDH\n(NADH → NAD⁺)"]; Malate -> Fumarate [label=" Fum"]; Fumarate -> Succinate [label=" Frd\n(NADH → NAD⁺)"]; }

The Glyoxylate Shunt Pathway.
Oxidative TCA (oTCA) Cycle

Under aerobic conditions, the oTCA cycle completely oxidizes acetyl-CoA to CO2, with succinate being an intermediate. For succinate to accumulate under these conditions, the enzyme succinate dehydrogenase (SDH), which converts succinate to fumarate, must be inactivated. In some metabolically engineered strains, a portion of the oTCA cycle can be utilized under anaerobic or microaerobic conditions to contribute to succinate formation. [3] Key enzymes in the oTCA cycle leading to succinate are:

  • Citrate synthase (GltA): Condenses acetyl-CoA and oxaloacetate to form citrate.

  • Aconitase (Acn): Isomerizes citrate to isocitrate.

  • Isocitrate dehydrogenase (Icd): Oxidatively decarboxylates isocitrate to α-ketoglutarate.

  • α-ketoglutarate dehydrogenase (SucAB): Converts α-ketoglutarate to succinyl-CoA.

  • Succinyl-CoA synthetase (SucCD): Converts succinyl-CoA to succinate.

dot

Oxidative_TCA_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate OAA Oxaloacetate (OAA) OAA->Citrate GltA Isocitrate Isocitrate Citrate->Isocitrate Acn aKG α-Ketoglutarate Isocitrate->aKG Icd (NAD⁺ → NADH) SuccinylCoA Succinyl-CoA aKG->SuccinylCoA SucAB (NAD⁺ → NADH) CO2_out1 CO₂ aKG->CO2_out1 Succinate Succinate SuccinylCoA->Succinate SucCD (ADP+Pi → ATP) CO2_out2 CO₂ SuccinylCoA->CO2_out2

Oxidative Tricarboxylic Acid (oTCA) Cycle to Succinate.

Quantitative Data on this compound Production

The efficiency of this compound production is typically evaluated based on three key metrics: titer (g/L), yield (g/g or mol/mol), and productivity (g/L/h). The following tables summarize representative data for both natural and engineered anaerobic microorganisms.

Table 1: this compound Production by Natural Anaerobic Microorganisms

MicroorganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Actinobacillus succinogenesGlucose99.20.941.36[1]
Mannheimia succiniciproducensGlucose33.10.731.15[1]
Anaerobiospirillum succiniciproducensGlucose45.00.881.25[1]
Basfia succiniciproducensGlucose26.30.800.73[1]

Table 2: this compound Production by Engineered Microorganisms under Anaerobic Conditions

MicroorganismGenetic ModificationsSubstrateTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Escherichia coliΔldhA, ΔpflB, PtsG-, Ppc+Glucose82.51.381.29[5]
Escherichia coliΔldhA, ΔadhE, ΔackA, iclR-, Ppc+Glucose58.30.850.99
Corynebacterium glutamicumΔldhA, Δpta-ackA, Δpqo, Ppc+Glucose1461.883.17
Yarrowia lipolyticaΔsdh1, Δsdh2, Δidh1, Δidp1Glucose3.620.11-
Vibrio natriegensΔpfl, Δald, Δdns::pycCgGlucose60.41.46-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound metabolic pathways.

Anaerobic Cultivation of Succinate-Producing Microorganisms

Objective: To cultivate anaerobic or facultative anaerobic microorganisms for this compound production.

Materials:

  • Anaerobic chamber or anaerobic jars with gas-generating systems (e.g., GasPak™)

  • Pre-reduced anaerobic sterile (PRAS) medium (e.g., TSB, LB, or a defined minimal medium)

  • Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Syringes and needles for inoculation and sampling

  • Gassing manifold with a sterile filter for N2/CO2 gas mixture (e.g., 80:20 v/v) [7] Procedure:

  • Medium Preparation: Prepare the desired culture medium and dispense it into Hungate tubes or serum bottles inside an anaerobic chamber. Alternatively, for media prepared outside the chamber, boil the medium to remove dissolved oxygen, and then sparge with an N2/CO2 gas mixture while cooling. [7]2. Sterilization: Autoclave the sealed tubes or bottles containing the medium.

  • Inoculation: In an anaerobic chamber, inoculate the PRAS medium with a fresh culture of the desired microorganism using a sterile syringe and needle.

  • Incubation: Incubate the cultures at the optimal temperature for the specific microorganism (e.g., 37°C for E. coli and A. succinogenes). [8][9]5. Sampling: At desired time points, withdraw samples anaerobically using a sterile syringe for analysis of cell growth (OD600) and metabolite concentrations.

dot

Anaerobic_Cultivation_Workflow Start Start Prep_Medium Prepare & Dispense Anaerobic Medium Start->Prep_Medium Sterilize Autoclave Sealed Tubes/Bottles Prep_Medium->Sterilize Inoculate Inoculate with Microorganism (Anaerobic Chamber) Sterilize->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Sample Anaerobic Sampling for OD & Metabolite Analysis Incubate->Sample End End Sample->End

Workflow for Anaerobic Cultivation.
Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Aminex HPX-87H column (or equivalent ion-exchange column).

  • Mobile phase: Dilute sulfuric acid (e.g., 5 mM H2SO4).

  • This compound standard solution of known concentrations.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation: Centrifuge the fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. [10]2. Standard Curve: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 50-65°C).

    • Set the mobile phase flow rate (e.g., 0.6 mL/min).

    • Inject the prepared standards and samples onto the HPLC column.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Enzyme Assay for Phosphoenolpyruvate Carboxylase (PPC)

Objective: To measure the activity of PPC in cell extracts. This is a coupled enzyme assay where the product of the PPC reaction, oxaloacetate, is reduced to malate by malate dehydrogenase (MDH), and the concomitant oxidation of NADH is monitored spectrophotometrically. [1][11] Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • Cell extract containing PPC.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Phosphoenolpyruvate (PEP).

  • Magnesium chloride (MgCl2).

  • Sodium bicarbonate (NaHCO3).

  • NADH.

  • Malate dehydrogenase (MDH).

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, MgCl2, NADH, MDH, and cell extract.

  • Blank Measurement: Measure the background rate of NADH oxidation at 340 nm before adding the substrate.

  • Initiate Reaction: Start the reaction by adding PEP and NaHCO3 to the cuvette.

  • Monitor Absorbance: Record the decrease in absorbance at 340 nm over time.

  • Calculate Activity: Calculate the PPC activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute under the specified conditions.

13C-Metabolic Flux Analysis (13C-MFA)

Objective: To quantify the in vivo metabolic fluxes through the central carbon metabolism.

Materials:

  • Defined minimal medium.

  • 13C-labeled glucose (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Software for 13C-MFA data analysis (e.g., INCA, Metran).

Procedure:

  • Isotopic Labeling Experiment: Cultivate the microorganism in a chemostat or in batch cultures with the 13C-labeled glucose as the sole carbon source until isotopic and metabolic steady state is reached. [12]2. Biomass Hydrolysis: Harvest the cells and hydrolyze the biomass to obtain proteinogenic amino acids.

  • Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.

  • Flux Calculation: Use a metabolic model and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes using specialized software. [12] dot

MFA_Workflow Start Start Labeling_Expt Isotopic Labeling Experiment (13C-labeled substrate) Start->Labeling_Expt Harvest_Hydrolyze Harvest Cells & Hydrolyze Biomass (to Amino Acids) Labeling_Expt->Harvest_Hydrolyze Derivatize Derivatize Amino Acids Harvest_Hydrolyze->Derivatize GCMS_Analysis GC-MS Analysis (Mass Isotopomer Distribution) Derivatize->GCMS_Analysis Flux_Calc Metabolic Flux Calculation (Software Analysis) GCMS_Analysis->Flux_Calc End End Flux_Calc->End

Workflow for 13C-Metabolic Flux Analysis.

Conclusion

The microbial production of this compound through anaerobic fermentation is a complex process involving intricate metabolic networks. A thorough understanding of the underlying pathways, coupled with robust experimental techniques, is crucial for the rational design and optimization of microbial cell factories for high-yield succinate production. This guide provides a foundational understanding of these aspects to aid researchers and professionals in the field of metabolic engineering and drug development in their endeavors to advance sustainable chemical synthesis.

References

The Pivotal Role of Succinic Acid in Cellular Respiration: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational discoveries, experimental methodologies, and evolving understanding of succinic acid's central role in cellular energy production.

Introduction

This compound, a key intermediate in the metabolic pathway that powers our cells, holds a central position in the history of biochemistry. Its discovery and the subsequent elucidation of its role in cellular respiration were pivotal in shaping our understanding of how living organisms derive energy from nutrients. This technical guide provides an in-depth exploration of the history of this compound in cellular respiration, detailing the key experiments, the brilliant minds behind them, and the evolution of our understanding of this critical molecule. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the foundational science behind cellular metabolism.

Early Investigations: The Dawn of Cellular Respiration Research

The late 19th and early 20th centuries saw the first forays into the chemical processes occurring within living tissues. Scientists sought to understand how cells "breathe," consuming oxygen and releasing carbon dioxide. Two key experimental approaches laid the groundwork for the discovery of this compound's importance: the measurement of tissue respiration and the use of artificial electron acceptors.

Otto Warburg and the Manometric Method

Otto Warburg, a pioneering biochemist, developed the manometric method to quantify the gas exchange of tissue slices. This technique allowed for the precise measurement of oxygen consumption, providing a direct window into the rate of cellular respiration.[1][2] Warburg's apparatus, the Warburg manometer, became an essential tool for studying the effects of various substances on tissue metabolism.[2]

Objective: To measure the rate of oxygen consumption in minced tissue preparations.

Apparatus:

  • Warburg manometer with reaction flasks.

  • Water bath with a constant temperature shaker.

  • Micrometer syringe.

Procedure:

  • Tissue Preparation: A thin slice of tissue (e.g., pigeon breast muscle) is prepared to ensure adequate diffusion of gases and nutrients.[3]

  • Flask Setup: The main compartment of the Warburg flask contains the minced tissue suspended in a buffered solution (e.g., Ringer's solution). The side arm of the flask contains the substrate to be tested (e.g., succinate solution). A central well within the flask contains a filter paper soaked in a potassium hydroxide (KOH) solution to absorb the carbon dioxide produced during respiration.

  • Equilibration: The flasks are attached to the manometers and placed in a constant temperature water bath to allow for temperature and pressure equilibration.

  • Initiation of Reaction: The substrate from the side arm is tipped into the main compartment to initiate the respiratory response.

  • Measurement: As the tissue consumes oxygen, the pressure inside the flask decreases. This change in pressure is measured by observing the movement of the fluid in the U-shaped manometer tube. The volume of oxygen consumed is calculated from the change in pressure over time.

Torsten Thunberg and the Methylene Blue Reduction Technique

Torsten Thunberg introduced a simple yet powerful method to study dehydrogenase enzymes, which are crucial for biological oxidation reactions. He used methylene blue, a dye that is blue in its oxidized state and colorless in its reduced state, as an artificial electron acceptor. The rate at which a tissue extract could decolorize methylene blue in the presence of a specific substrate was a direct measure of the activity of the dehydrogenase for that substrate.[4]

Objective: To determine the activity of dehydrogenases for specific substrates.

Apparatus:

  • Thunberg tubes (specialized test tubes that can be evacuated).

  • Spectrophotometer (for quantitative measurements).

Procedure:

  • Tube Setup: The substrate (e.g., succinate) is placed in the main body of the Thunberg tube, and the tissue extract (e.g., muscle homogenate) is placed in the hollow stopper.

  • Evacuation: The tube is evacuated to remove oxygen, which could otherwise re-oxidize the methylene blue.

  • Initiation of Reaction: The tube is inverted to mix the tissue extract with the substrate and a solution of methylene blue.

  • Observation: The time taken for the blue color to disappear is recorded. A shorter decolorization time indicates a higher dehydrogenase activity. For more precise measurements, the change in absorbance at a specific wavelength can be monitored over time using a spectrophotometer.[5]

Albert Szent-Györgyi and the Catalytic Role of Dicarboxylic Acids

In the 1930s, Albert Szent-Györgyi made a groundbreaking discovery using minced pigeon breast muscle, a tissue with a very high rate of respiration.[6] He observed that the addition of small amounts of certain dicarboxylic acids, including this compound, fumaric acid, and malic acid, led to a significant and sustained increase in oxygen consumption, far greater than what would be expected from the oxidation of the added acids alone.[6] This led him to propose that these acids act as catalysts in a cycle of reactions.

Szent-Györgyi's experiments demonstrated a crucial concept: that these dicarboxylic acids were not simply fuel for the cell but were part of a cyclical process that facilitated the oxidation of other fuel molecules. His work laid the essential groundwork for the elucidation of the complete citric acid cycle.[7][8]

Quantitative Data from Szent-Györgyi's Experiments
Substrate AddedRelative Increase in Oxygen Consumption
None (Endogenous Respiration)1x
Succinate (catalytic amount)>10x
Fumarate (catalytic amount)>10x
Malate (catalytic amount)>10x

Note: This table represents a qualitative summary of Szent-Györgyi's findings. The exact quantitative values varied depending on the experimental conditions.

Hans Krebs and the Elucidation of the Citric Acid Cycle

Building upon the work of Warburg and Szent-Györgyi, Hans Krebs, along with his student William Johnson, conducted a series of elegant experiments in 1937 that pieced together the complete puzzle of the citric acid cycle, a pathway for which he would later receive the Nobel Prize.[1][9]

Krebs utilized minced pigeon breast muscle and the Warburg manometric technique, but his key innovation was the use of metabolic inhibitors to block specific steps in the pathway.[4] This allowed him to identify the sequence of intermediates and to demonstrate the cyclical nature of the process.

The Crucial Role of Malonate Inhibition

One of the most important tools in Krebs's experimental arsenal was malonate, a competitive inhibitor of succinate dehydrogenase.[10][11] Malonate closely resembles succinate in structure and therefore binds to the active site of the enzyme, preventing the oxidation of succinate to fumarate.

By adding malonate to his tissue preparations, Krebs observed an accumulation of succinate, regardless of which of the other dicarboxylic acids were initially added. This provided strong evidence that all these acids were part of a single pathway that converged at the formation of succinate.[4]

Objective: To demonstrate the role of succinate dehydrogenase in the respiratory chain and to identify succinate as a key intermediate.

Procedure:

  • Prepare several Warburg flasks with minced pigeon breast muscle as described previously.

  • To a subset of flasks, add a solution of malonate.

  • To different flasks (both with and without malonate), add one of the following substrates: citrate, isocitrate, α-ketoglutarate, fumarate, or malate.

  • Measure the oxygen consumption over time.

  • Analyze the contents of the flasks at the end of the experiment to identify the accumulated intermediates.

Expected Results: In the flasks containing malonate, oxygen consumption will be significantly reduced, and there will be a notable accumulation of succinate, regardless of the initial substrate added (from the cycle).

Quantitative Data from Krebs's Experiments

Krebs and Johnson's 1937 paper in Enzymologia detailed their quantitative findings. The following table is a representation of the type of data they generated, demonstrating the catalytic effect of citrate and the inhibitory effect of malonate.[9]

Experimental ConditionSubstrate AddedOxygen Consumption (µL/hour)
ControlNone50
CatalysisCitrate (small amount)250
InhibitionCitrate + Malonate60
Accumulationα-Ketoglutarate + MalonateSuccinate accumulates

Note: These are illustrative values based on the descriptions in Krebs's work.

The Central Role of this compound in the Krebs Cycle

The culmination of this research was the proposal of the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle (TCA cycle).[12][13] In this cycle, succinate occupies a central position. It is formed from succinyl-CoA and is then oxidized to fumarate by the enzyme succinate dehydrogenase. This reaction is unique in the Krebs cycle as it is the only one that is directly linked to the electron transport chain.

Signaling Pathways and Logical Relationships

The discovery of the Krebs cycle was a triumph of logical deduction based on experimental evidence. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the historical context of the discovery of this compound's role.

Szent_Gyorgyi_Catalysis cluster_tissue Pigeon Breast Muscle cluster_acids Dicarboxylic Acids Respiration Cellular Respiration (O2 Consumption) Succinate Succinate Succinate->Respiration Catalyzes Fumarate Fumarate Fumarate->Respiration Catalyzes Malate Malate Malate->Respiration Catalyzes

Caption: Szent-Györgyi's discovery of the catalytic role of dicarboxylic acids.

Krebs_Cycle_Logic Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SuccinateDehydrogenase Succinate Dehydrogenase Succinate->SuccinateDehydrogenase Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Malonate Malonate Malonate->SuccinateDehydrogenase Inhibits SuccinateDehydrogenase->Fumarate

Caption: The Krebs cycle with the key role of succinate and malonate inhibition.

Succinate Dehydrogenase: A Unique Enzyme

Succinate dehydrogenase (SDH), the enzyme responsible for the oxidation of succinate, is unique among the enzymes of the Krebs cycle. It is the only enzyme of the cycle that is embedded in the inner mitochondrial membrane.[14] This strategic location allows it to directly transfer electrons from succinate to the electron transport chain, specifically to coenzyme Q (ubiquinone). This makes succinate a direct and potent fuel for mitochondrial respiration.

Kinetics of Succinate Dehydrogenase and Malonate Inhibition

The competitive inhibition of succinate dehydrogenase by malonate can be described by Michaelis-Menten kinetics. The presence of malonate increases the apparent Michaelis constant (Km) for succinate, meaning that a higher concentration of succinate is required to achieve half of the maximum reaction velocity. The maximum velocity (Vmax) of the enzyme remains unchanged.

ParameterDescriptionEffect of Malonate
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax.Increases
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with substrate.Unchanged
Ki (Inhibition Constant) A measure of the inhibitor's binding affinity to the enzyme.A characteristic value for malonate

Conclusion

The discovery of this compound's role in cellular respiration is a story of scientific inquiry, building upon previous discoveries and employing innovative experimental techniques. From the early quantitative measurements of tissue respiration by Otto Warburg to the insightful use of metabolic inhibitors by Hans Krebs, the journey to understanding the Krebs cycle was a landmark achievement in biochemistry. This compound, once just one of many organic acids found in living tissues, was revealed to be a central player in the intricate dance of cellular energy production. This historical perspective not only illuminates the foundations of modern metabolism but also serves as an inspiration for the continued exploration of the complex chemical processes that define life. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists seeking to understand the historical context and technical underpinnings of this fundamental area of biology.

References

Succinate Dehydrogenase: A Linchpin of Mitochondrial Function and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate dehydrogenase (SDH), also known as mitochondrial complex II or succinate-coenzyme Q reductase (SQR), is a critical enzyme uniquely positioned at the intersection of the Krebs cycle and the electron transport chain.[1][2] This dual functionality underscores its central role in cellular energy metabolism. Beyond its canonical bioenergetic functions, emerging evidence has implicated SDH and its substrate, succinate, in a range of signaling pathways that are pivotal in tumorigenesis, inflammation, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the structure, function, and mechanism of SDH in mitochondria, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling networks it governs.

Core Function and Mechanism

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the mitochondrial matrix, a key step in the Krebs cycle.[2][3][4] The electrons liberated from this reaction are funneled into the electron transport chain, reducing ubiquinone (Coenzyme Q) to ubiquinol.[4] Unlike other respiratory complexes, SDH does not directly pump protons across the inner mitochondrial membrane.[5]

The catalytic cycle involves the following key steps:

  • Succinate binds to the active site on the SDHA subunit.

  • Succinate is oxidized to fumarate, transferring two electrons to the covalently bound flavin adenine dinucleotide (FAD) cofactor, reducing it to FADH2.[4]

  • The electrons are then transferred sequentially through a series of three iron-sulfur clusters within the SDHB subunit: [2Fe-2S], [4Fe-4S], and [3Fe-4S].[1][6]

  • Finally, the electrons are transferred to ubiquinone at a binding site formed by the SDHB, SDHC, and SDHD subunits, reducing it to ubiquinol.[4][5]

Structural Architecture of Succinate Dehydrogenase

Mitochondrial SDH is a heterotetrameric complex composed of four nuclear-encoded subunits.[3][5][7] The assembly of this complex is a sophisticated process requiring a series of assembly factors.[3][7]

  • SDHA (Flavoprotein subunit): The largest subunit, SDHA, contains the binding site for succinate and a covalently attached FAD cofactor.[8] It is the primary catalytic component of the complex.

  • SDHB (Iron-sulfur subunit): This subunit contains three iron-sulfur clusters that are essential for the transfer of electrons from FADH2 to the ubiquinone-binding site.[1][5][6]

  • SDHC and SDHD (Membrane anchor subunits): These two hydrophobic subunits anchor the complex to the inner mitochondrial membrane.[1][3] They form the ubiquinone-binding site and contain a heme b group of uncertain function, which may play a role in preventing the formation of reactive oxygen species (ROS).[1][5]

The assembly of these subunits into a functional complex is a tightly regulated process facilitated by specific assembly factors, including SDHAF1, SDHAF2, SDHAF3, and SDHAF4.[7] These factors are crucial for the proper maturation of the individual subunits and their integration into the final complex.[7]

Quantitative Data

The following tables summarize key quantitative data related to succinate dehydrogenase activity and inhibition.

Table 1: Kinetic Parameters of Succinate Dehydrogenase

ParameterValueOrganism/TissueConditionsReference
Km for Succinate ~10⁻³ MEscherichia coli-[2]
Vmax ~100 nmol/min/mg proteinEscherichia coli-[2]
Km for Succinate 0.083 ± 0.055 mMRat Sympathetic Neurons-[9]
Vmax 4.01 ± 0.61 (MCDR/min⁻¹) (6 months old)Rat Sympathetic Neurons-[9]
Vmax 2.07 ± 0.76 (MCDR/min⁻¹) (24 months old)Rat Sympathetic Neurons-[9]

Table 2: Common Inhibitors of Succinate Dehydrogenase

InhibitorTypeBinding SiteNotesReference
Malonate CompetitiveSuccinate-binding site (SDHA)A classic competitive inhibitor, structurally similar to succinate.[2]
Oxaloacetate CompetitiveSuccinate-binding site (SDHA)A potent physiological inhibitor.[5]
3-Nitropropionate (3-NP) IrreversibleSuccinate-binding site (SDHA)A toxin that causes selective neurodegeneration.[4]
Thenoyltrifluoroacetone (TTFA) Non-competitiveUbiquinone-binding siteBlocks electron transfer to ubiquinone.[2][4]
Carboxin Non-competitiveUbiquinone-binding siteA systemic fungicide that targets SDH.[2]
Atpenin Non-competitiveUbiquinone-binding siteA potent and specific inhibitor.[4]

Succinate as a Signaling Molecule

Beyond its metabolic role, succinate has emerged as a crucial signaling molecule in both physiological and pathological contexts.[10][11][12][13]

Hypoxia Signaling and HIF-1α Stabilization

Under hypoxic conditions or when SDH is dysfunctional, succinate can accumulate in the cytoplasm.[10][12] This accumulated succinate inhibits prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) for degradation.[10][12][14] The stabilization of HIF-1α leads to the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen, a phenomenon termed "pseudo-hypoxia".[1][15]

HIF1a_Stabilization cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus Succinate_mito Succinate SDH SDH Succinate_mito->SDH Oxidation Succinate_cyto Accumulated Succinate Succinate_mito->Succinate_cyto Transport Fumarate Fumarate SDH->Fumarate PHD Prolyl Hydroxylases (PHD) Succinate_cyto->PHD Inhibition HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH HIF1a HIF-1α HIF1a->PHD Hydroxylation HIF1a_stable Stable HIF-1α HIF1a->HIF1a_stable Stabilization Proteasome Proteasomal Degradation HIF1a_OH->Proteasome HRE Hypoxia Response Elements (HRE) HIF1a_stable->HRE Gene_Expression Gene Expression HRE->Gene_Expression

Caption: Succinate-mediated stabilization of HIF-1α.

SUCNR1/GPR91 Signaling Pathway

Extracellular succinate can act as a ligand for the G protein-coupled receptor 91 (GPR91), now known as SUCNR1.[16][17][18] This receptor is expressed on the surface of various cell types, including immune cells, and its activation can trigger diverse downstream signaling cascades.[12][19][20] SUCNR1 signaling has been implicated in inflammation, immune responses, and blood pressure regulation.[16][17][19]

SUCNR1_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 G_protein G Protein (Gi/Gq) SUCNR1->G_protein Activation PLC PLC G_protein->PLC AC Adenylate Cyclase (AC) G_protein->AC ERK ERK1/2 G_protein->ERK IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Downstream Downstream Effects cAMP->Downstream Ca2->Downstream ERK->Downstream

Caption: The SUCNR1/GPR91 signaling pathway activated by extracellular succinate.

Post-Translational Modifications

Succinate can also influence cellular processes through post-translational modifications, specifically protein succinylation.[15][21] This modification involves the addition of a succinyl group to lysine residues on proteins, which can alter their function. The electron transport chain subunits SDHA and SDHB are themselves targets of desuccinylation by SIRT5.[22]

Role in Disease

Dysfunction of SDH is associated with a spectrum of human diseases, ranging from rare inherited metabolic disorders to common cancers.

  • Hereditary Paraganglioma and Pheochromocytoma: Germline mutations in the genes encoding SDH subunits (SDHB, SDHC, SDHD, and more rarely SDHA and SDHAF2) are a major cause of these neuroendocrine tumors.[5][7]

  • Gastrointestinal Stromal Tumors (GISTs): A subset of GISTs is characterized by SDH deficiency.[1]

  • Renal Cell Carcinoma: SDH mutations are also found in some cases of renal cell carcinoma.[1]

  • Leigh Syndrome: Bi-allelic loss-of-function mutations in SDHA can cause this severe neurodegenerative disorder.[1]

  • Ischemia-Reperfusion Injury: The accumulation of succinate during ischemia and its rapid oxidation upon reperfusion is a key driver of mitochondrial reactive oxygen species (ROS) production, which contributes to tissue damage.[23][24][25]

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes a standard method for isolating mitochondria from cultured cells using differential centrifugation.

Materials:

  • Cell culture flasks

  • Cell scrapers

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest cells by scraping in ice-cold PBS.

  • Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in mitochondrial isolation buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet by resuspending in isolation buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

  • The final pellet contains the isolated mitochondria.

Mitochondrial_Isolation start Harvest Cells centrifuge1 Centrifuge (600 x g) Pellet Cells start->centrifuge1 resuspend Resuspend in Isolation Buffer centrifuge1->resuspend homogenize Dounce Homogenize resuspend->homogenize centrifuge2 Centrifuge (600 x g) Pellet Nuclei homogenize->centrifuge2 supernatant1 Collect Supernatant (Mitochondria + Cytosol) centrifuge2->supernatant1 centrifuge3 Centrifuge (10,000 x g) Pellet Mitochondria supernatant1->centrifuge3 supernatant2 Supernatant (Cytosol) centrifuge3->supernatant2 wash Wash Mitochondrial Pellet centrifuge3->wash end Isolated Mitochondria wash->end

References

An In-depth Technical Guide to the Regulation of Succinic Acid Biosynthesis in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide-ranging applications in the polymer, food, and pharmaceutical industries. Microbial production of this compound, particularly using engineered Escherichia coli, presents a sustainable alternative to petroleum-based synthesis. This technical guide provides a comprehensive overview of the intricate regulatory networks governing this compound biosynthesis in E. coli. We delve into the core metabolic pathways, the key enzymes and their regulation, and the influence of environmental factors. Furthermore, this guide details advanced metabolic engineering strategies for enhancing succinate production, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and regulatory networks.

Core Metabolic Pathways for this compound Biosynthesis in E. coli

E. coli naturally produces this compound as a minor fermentation product under anaerobic conditions. However, through metabolic engineering, the native metabolic pathways can be rewired to make this compound the primary product. The key pathways involved are the anaerobic reductive Tricarboxylic Acid (TCA) cycle branch and the aerobic glyoxylate shunt.

Anaerobic Reductive TCA Cycle Branch

Under anaerobic conditions, wild-type E. coli undergoes mixed-acid fermentation, producing a mixture of lactate, acetate, ethanol, formate, and small amounts of succinate.[1] To enhance succinate production, competing pathways are typically blocked by deleting genes such as pflB (pyruvate formate-lyase) and ldhA (lactate dehydrogenase).[1] This redirects the carbon flux towards the reductive branch of the TCA cycle.

The key steps in this pathway are:

  • Phosphoenolpyruvate (PEP) carboxylation: PEP is carboxylated to oxaloacetate (OAA) by PEP carboxylase (PPC), encoded by the ppc gene, or by PEP carboxykinase (PCK), encoded by the pck gene.[1] While PPC is the primary native enzyme for this conversion under anaerobic conditions, the overexpression of PCK from succinate-producing organisms is a common engineering strategy as it conserves energy by producing ATP.

  • Oxaloacetate reduction to Malate: OAA is then reduced to malate by malate dehydrogenase (MDH), encoded by the mdh gene.

  • Malate dehydration to Fumarate: Malate is dehydrated to fumarate by fumarase. E. coli has three fumarase isoenzymes encoded by fumA, fumB, and fumC, with FumB playing a major role in this pathway.[1]

  • Fumarate reduction to Succinate: Finally, fumarate is reduced to succinate by fumarate reductase, a complex encoded by the frdABCD operon.[1] This step is a key terminal electron acceptor process during anaerobic respiration.

Aerobic Glyoxylate Shunt

Under aerobic conditions, succinate is an intermediate of the TCA cycle and is not typically secreted. However, the glyoxylate shunt can be engineered to become a primary route for succinate production.[1] This pathway bypasses the CO2-evolving steps of the TCA cycle.

The key enzymes of the glyoxylate shunt are:

  • Isocitrate lyase (ICL): Encoded by the aceA gene, ICL cleaves isocitrate into glyoxylate and succinate.

  • Malate synthase (MS): Encoded by the aceB gene, MS condenses glyoxylate and acetyl-CoA to form malate.

By inactivating the succinate dehydrogenase complex (sdhCDAB), which converts succinate to fumarate in the aerobic TCA cycle, and engineering the regulation of the glyoxylate shunt, E. coli can be made to accumulate and secrete succinate under aerobic conditions.

Key Enzymes and Their Regulation

The efficiency of this compound biosynthesis is heavily dependent on the activity and regulation of key enzymes in the central carbon metabolism.

Enzymes of the Reductive TCA Branch
EnzymeGeneReactionRegulation
Phosphoenolpyruvate CarboxylaseppcPEP + HCO3- -> Oxaloacetate + PiActivated by acetyl-CoA and fructose-1,6-bisphosphate. Inhibited by aspartate and malate.
Phosphoenolpyruvate CarboxykinasepckOxaloacetate + ATP <=> PEP + ADP + CO2Primarily functions in gluconeogenesis in wild-type E. coli. Its expression is induced during growth on C4-dicarboxylic acids and repressed by glucose.
Malate DehydrogenasemdhOxaloacetate + NADH <=> Malate + NAD+The reaction is reversible and the direction is influenced by the NADH/NAD+ ratio.
Fumarase BfumBMalate <=> Fumarate + H2OOxygen-labile enzyme, predominantly active under anaerobic conditions.
Fumarate ReductasefrdABCDFumarate + Menaquinol -> Succinate + MenaquinoneExpression is induced under anaerobic conditions and repressed by oxygen and other electron acceptors like nitrate.[2]
Enzymes of the Glyoxylate Shunt
EnzymeGeneReactionRegulation
Isocitrate LyaseaceAIsocitrate -> Glyoxylate + SuccinateThe aceBAK operon is repressed by the IclR regulator in the presence of glucose. Inactivation of iclR leads to constitutive expression.
Malate SynthaseaceBGlyoxylate + Acetyl-CoA -> MalatePart of the aceBAK operon, co-regulated with aceA.

Genetic Regulation of this compound Biosynthesis

The expression of genes involved in this compound biosynthesis is tightly controlled by a complex network of global and specific regulators that respond to environmental cues, particularly the availability of oxygen and the type of carbon source.

The ArcA/ArcB Two-Component System

The ArcA/ArcB system is a global regulator that represses the expression of aerobic respiratory genes under anaerobic conditions. ArcA, the response regulator, represses the transcription of the sdhCDAB operon (succinate dehydrogenase), thus preventing the oxidation of succinate to fumarate.[3] ArcA also represses genes of the TCA cycle and the glyoxylate shunt.[4] Inactivation of arcA can lead to increased flux through the TCA cycle under microaerobic and anaerobic conditions when an alternative electron acceptor is present.[4][5]

The Fumarate and Nitrate Reductase Regulator (FNR)

FNR is a global transcription factor that senses and responds to the absence of oxygen. Under anaerobic conditions, FNR activates the expression of genes required for anaerobic respiration, including the frdABCD operon, which is essential for the final step of succinate production in the reductive TCA branch.[6] FNR also represses the expression of genes involved in aerobic respiration.

Catabolite Repressor/Activator (Cra)

Cra (also known as FruR) is a global regulator that controls carbon flux in the central metabolism. Cra represses genes of glycolysis and activates genes involved in gluconeogenesis and the glyoxylate shunt.[7][8] Engineering Cra has been shown to enhance succinate production by activating the glyoxylate pathway.[7]

Signaling Pathways and Regulatory Networks

The interplay between the metabolic pathways and the regulatory networks is crucial for optimizing this compound production. Below are diagrams illustrating these complex relationships.

Metabolic_Pathway_Succinate cluster_glycolysis Glycolysis cluster_reductive_tca Reductive TCA Branch (Anaerobic) cluster_aerobic_pathways Aerobic Pathways cluster_glyoxylate_shunt Glyoxylate Shunt cluster_fermentation_products Mixed-Acid Fermentation Byproducts Glucose Glucose PEP PEP Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA ppc / pck Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Lactate Lactate Pyruvate->Lactate ldhA Formate Formate Pyruvate->Formate pflB Malate Malate OAA->Malate mdh Fumarate Fumarate Malate->Fumarate fumB Succinate_anaerobic Succinate Fumarate->Succinate_anaerobic frdABCD Citrate Citrate Acetyl_CoA->Citrate Malate_glyoxylate Malate Acetyl_CoA->Malate_glyoxylate Ethanol Ethanol Acetyl_CoA->Ethanol Acetate Acetate Acetyl_CoA->Acetate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Glyoxylate Glyoxylate Isocitrate->Glyoxylate aceA Succinate_glyoxylate Succinate Isocitrate->Succinate_glyoxylate aceA Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate_aerobic Succinate Succinyl_CoA->Succinate_aerobic Fumarate_aerobic Fumarate Succinate_aerobic->Fumarate_aerobic sdhCDAB Malate_aerobic Malate Fumarate_aerobic->Malate_aerobic OAA_aerobic Oxaloacetate Malate_aerobic->OAA_aerobic OAA_aerobic->Citrate Glyoxylate->Malate_glyoxylate aceB

Caption: Central metabolic pathways for this compound biosynthesis in E. coli.

Regulatory_Network cluster_regulators Global Regulators cluster_genes Target Genes/Operons cluster_conditions Environmental Conditions ArcA ArcA sdhCDAB sdhCDAB ArcA->sdhCDAB represses aceBAK aceBAK ArcA->aceBAK represses TCA_genes TCA Cycle Genes ArcA->TCA_genes represses FNR FNR frdABCD frdABCD FNR->frdABCD activates Cra Cra Cra->aceBAK activates glycolysis_genes Glycolysis Genes Cra->glycolysis_genes represses Anaerobic Anaerobic Anaerobic->ArcA activates Anaerobic->FNR activates Aerobic Aerobic Aerobic->ArcA inactivates Aerobic->FNR inactivates Glucose Glucose Glucose->Cra modulates

Caption: Key transcriptional regulators of this compound biosynthesis in E. coli.

Quantitative Data on this compound Production

Metabolic engineering efforts have led to significant improvements in this compound titers and yields in E. coli. The following tables summarize key quantitative data from various studies.

Table 1: this compound Production in Engineered E. coli Strains
StrainRelevant GenotypeCarbon SourceFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
NZN111/pTrc99a-mdhΔpflB, ΔldhA, mdh overexpressionGlucoseAnaerobic fed-batch11.20.721.01[9]
SBS550MGΔldhA, ΔadhE, ΔackA-pta, ΔiclR, pyc overexpressionGlucoseDual-phase (aerobic/anaerobic)58.30.85 (mol/mol)-[1]
Mgls7-32Engineered for glyoxylate shunt and reductive TCA pathwayCorn stover hydrolysateTwo-phase fed-batch72.81.2 (mol/mol)-[10]
Tang1541Engineered Cra mutantGlucoseFed-batch79.8--[7]
E2-Δsdh-ppc-sucABΔsdhCDAB, evolved icdA, sucAB overexpressionGlycerolAerobic fed-batch43.0 (366 mM)-0.77 (6.55 mM/h)[11]
Table 2: Kinetic Parameters of Key Enzymes in this compound Biosynthesis
EnzymeGeneSubstrateKmVmax or kcatReference
Phosphoenolpyruvate CarboxylaseppcPEP0.35 mM (in presence of activators)-[12]
Phosphoenolpyruvate CarboxykinasepckOxaloacetate--[13][14]
Phosphoenolpyruvate CarboxykinasepckMgATPElevated with K254 mutationReduced with K254 mutation[14]
Malate DehydrogenasemdhOxaloacetate52-54 µM-[15]
Malate DehydrogenasemdhNADH61-107 µM-[15]
Fumarase AfumAFumarate-kcat = 3100 s-1[16]
Fumarate ReductasefrdFumarate27-72 µMkcat ≈ 1-2 s-1[17]

Note: Kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, presence of effectors).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study and engineering of this compound biosynthesis in E. coli.

Gene Knockout using CRISPR/Cas9

This protocol describes a general workflow for gene deletion in E. coli using the CRISPR/Cas9 system.

Materials:

  • E. coli strain to be engineered

  • pCasRed plasmid (expressing Cas9 and λ-Red recombinase)

  • pCRISPR plasmid (for expressing the guide RNA)

  • Donor DNA with homology arms flanking the gene to be deleted

  • LB medium and agar plates

  • Appropriate antibiotics

  • Electroporator and cuvettes

Procedure:

  • Preparation of pCasRed-containing cells: a. Transform the target E. coli strain with the pCasRed plasmid. b. Select transformants on LB agar plates containing the appropriate antibiotic for pCasRed.

  • Design and construction of the gRNA plasmid: a. Design a 20-bp guide RNA (gRNA) targeting the gene of interest. b. Clone the gRNA sequence into the pCRISPR plasmid.

  • Preparation of donor DNA: a. Amplify a linear double-stranded DNA fragment containing 50-100 bp homology arms upstream and downstream of the target gene.

  • Electroporation and recombination: a. Prepare electrocompetent cells of the pCasRed-containing strain. b. Co-transform the electrocompetent cells with the gRNA plasmid and the donor DNA. c. Plate the transformation mixture on LB agar containing the appropriate antibiotics for both plasmids.

  • Selection and verification of mutants: a. Pick colonies and verify the gene deletion by colony PCR using primers flanking the target gene. b. Sequence the PCR product to confirm the correct deletion.

  • Curing of the plasmids: a. Cure the pCasRed and pCRISPR plasmids by growing the mutant strain in non-selective medium.

Gene Overexpression using pTrc99A Vector

This protocol outlines the steps for overexpressing a target gene in E. coli using the IPTG-inducible pTrc99A expression vector.

Materials:

  • E. coli host strain (e.g., a succinate-producing mutant)

  • pTrc99A vector

  • Target gene to be overexpressed

  • Restriction enzymes and T4 DNA ligase

  • LB medium and agar plates

  • Ampicillin

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Cloning the target gene into pTrc99A: a. Amplify the target gene by PCR, adding appropriate restriction sites to the primers. b. Digest both the PCR product and the pTrc99A vector with the corresponding restriction enzymes. c. Ligate the digested gene into the digested vector using T4 DNA ligase. d. Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α). e. Select transformants on LB agar plates containing ampicillin. f. Verify the correct insertion by restriction digestion and sequencing.

  • Transformation into the production host: a. Isolate the recombinant pTrc99A plasmid from the cloning strain. b. Transform the plasmid into the desired E. coli production strain. c. Select transformants on LB agar with ampicillin.

  • Protein overexpression: a. Grow the transformed production strain in LB medium with ampicillin at 37°C to an OD600 of 0.4-0.6. b. Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM. c. Continue to incubate the culture for a desired period (e.g., 4-24 hours) to allow for protein expression before using the cells for fermentation or enzyme assays.

Enzyme Assay for Phosphoenolpyruvate Carboxylase (PPC)

This is a coupled spectrophotometric assay to measure PPC activity.

Principle: PPC catalyzes the formation of oxaloacetate from PEP and bicarbonate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2

  • 10 mM Phosphoenolpyruvate (PEP)

  • 10 mM NADH

  • 1 M NaHCO3

  • Malate dehydrogenase (MDH) solution (approx. 10 units/mL)

  • Cell-free extract of E. coli

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay buffer

    • 100 µL 10 mM PEP

    • 50 µL 10 mM NADH

    • 10 µL MDH solution

  • Incubate the mixture at 30°C for 5 minutes to reach temperature equilibrium.

  • Initiate the reaction by adding 20-50 µL of the cell-free extract.

  • Start the background reaction by adding 20 µL of 1 M NaHCO3.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes.

  • The rate of NADH oxidation is proportional to the PPC activity.

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in fermentation broth.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV detector or Refractive Index (RI) detector

  • Aminex HPX-87H column (or equivalent ion-exchange column)

Mobile Phase:

  • 5 mM H2SO4

Procedure:

  • Sample preparation: a. Centrifuge the fermentation broth to remove cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the sample with the mobile phase if necessary.

  • HPLC analysis: a. Set the column temperature to 50-60°C. b. Set the flow rate to 0.6 mL/min. c. Set the UV detector to 210 nm (for organic acids). d. Inject 10-20 µL of the prepared sample.

  • Quantification: a. Prepare a standard curve using known concentrations of this compound. b. Compare the peak area of this compound in the sample to the standard curve to determine its concentration.

Conclusion

The biosynthesis of this compound in E. coli is a highly regulated process involving a complex interplay of metabolic pathways and global regulatory networks. A thorough understanding of these systems is paramount for the rational design of highly efficient microbial cell factories. By leveraging advanced metabolic engineering strategies, such as the redirection of carbon flux, the alleviation of regulatory bottlenecks, and the optimization of redox balance, significant strides have been made in improving succinate titers and yields. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development of economically viable and sustainable processes for bio-based this compound production.

References

Succinic Acid: A Pivotal Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 13, 2025

Abstract

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule and a potent biomarker for a range of metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).[1][2] Dysregulation of succinate metabolism, leading to its accumulation in various tissues and circulation, is increasingly recognized as a central node in the pathophysiology of these conditions.[1][2] This technical guide provides a comprehensive overview of the role of this compound as a biomarker, detailing its underlying biochemical pathways, providing quantitative data on its altered levels in disease states, and offering detailed experimental protocols for its measurement. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of succinate's multifaceted role in metabolic disease.

Introduction: The Dual Role of this compound

This compound, or succinate in its deprotonated form, is a dicarboxylic acid that plays a fundamental role in cellular energy production as a central component of the TCA cycle within the mitochondria.[3] However, recent research has unveiled a paradigm shift in our understanding of succinate, revealing its function as an extracellular signaling molecule, or "metabokine."[3][4][5] Succinate can be released from cells and activate its cognate G-protein coupled receptor, SUCNR1 (also known as GPR91), initiating a cascade of downstream signaling events that influence cellular function and contribute to the inflammatory state associated with metabolic diseases.[4][6][7]

The accumulation of succinate in the extracellular space and cytoplasm is a hallmark of several metabolic disorders.[1][2] This elevation can result from various factors, including mitochondrial dysfunction, hypoxia, and alterations in the gut microbiota.[3][5] This guide will delve into the mechanisms by which succinate levels are dysregulated and how this contributes to the pathogenesis of metabolic diseases, making it a valuable biomarker for diagnosis, prognosis, and therapeutic intervention.

Quantitative Analysis of this compound in Metabolic Disorders

The concentration of this compound is significantly altered in various biological matrices in individuals with metabolic disorders compared to healthy controls. The following tables summarize key quantitative findings from published research.

Table 1: Circulating this compound Levels in Human Metabolic Disorders

ConditionMatrixPatient GroupThis compound Concentration (µM)Control GroupThis compound Concentration (µM)Fold ChangeReference
ObesityPlasmaObese101.72 ± 9.37Lean78.24 ± 4.4~1.3[3]
ObesitySerumObese43.93 ± 6.16Non-obese23.2 ± 1.57~1.9[3]
Type 2 DiabetesPlasmaT2DMIncreased (specific values not provided)Lean--[3]
Metabolic UnhealthPlasmaMetabolically Unhealthy Overweight/ObeseHigher (specific values not provided)Metabolically Healthy Overweight/ObeseLower (specific values not provided)-[1]

Table 2: this compound Levels in Animal Models of Metabolic Disorders

Animal ModelTissue/MatrixConditionThis compound LevelsControlThis compound LevelsFold ChangeReference
High-Fat Diet MiceEpididymal White Adipose TissueHFD-induced obesitySignificantly reducedLow-Fat DietHigher-[8]
High-Fat Diet MiceLiverWestern Diet-induced NAFLDSignificantly higherControl DietLower-[9]

Key Signaling Pathways Involving this compound

SUCNR1 Signaling Pathway

Extracellular succinate activates its receptor, SUCNR1, which is expressed on various cell types, including adipocytes, hepatocytes, and immune cells.[10] Activation of SUCNR1 can trigger diverse downstream signaling cascades, primarily through G-protein coupling, leading to the modulation of cellular processes such as lipolysis, glucose homeostasis, and inflammation.[7][11]

SUCNR1_Signaling Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 G_protein Gq/11 & Gi/o SUCNR1->G_protein PLC PLC G_protein->PLC Gq/11 AC Adenylyl Cyclase (Inhibition) G_protein->AC Gi/o IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Cellular_Response Cellular Responses (e.g., Inflammation, Lipolysis Inhibition) Ca_release->Cellular_Response ERK ERK1/2 Activation PKC->ERK cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response ERK->Cellular_Response

Caption: SUCNR1 signaling cascade upon succinate binding.

HIF-1α Stabilization by Succinate

Intracellular accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), even under normoxic conditions (a state known as "pseudohypoxia").[12] Succinate inhibits prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation.[4][6] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in inflammation and metabolic reprogramming.[4][6][13]

HIF1a_Stabilization Succinate_accum Intracellular Succinate Accumulation PHD Prolyl Hydroxylases (PHDs) Succinate_accum->PHD Inhibition HIF1a_stabilized Stabilized HIF-1α HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL-mediated Ubiquitination HIF1a->VHL Proteasome Proteasomal Degradation VHL->Proteasome Nucleus Nucleus HIF1a_stabilized->Nucleus HRE Hypoxia Response Elements (HRE) Nucleus->HRE HIF-1α/β complex binds HIF1b HIF-1β (ARNT) HIF1b->Nucleus Gene_expression Target Gene Expression (e.g., IL-1β, Glycolytic Enzymes) HRE->Gene_expression

Caption: Mechanism of HIF-1α stabilization by succinate.

Detailed Experimental Protocols

Accurate quantification of this compound in biological samples is paramount for its validation as a robust biomarker. This section provides detailed methodologies for commonly employed analytical techniques.

Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol is adapted from established methods for the sensitive and specific measurement of succinate.[14][15]

1. Materials and Reagents:

  • This compound standard

  • This compound-¹³C₄ (internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Plasma/serum samples

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata™-X-A)

  • Microcentrifuge tubes

  • LC-MS vials

2. Sample Preparation:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-¹³C₄).

  • Add 400 µL of ice-cold ACN to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For samples requiring further clean-up, perform SPE according to the manufacturer's instructions.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).

  • Transfer to an LC-MS vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Atlantis Premier BEH C18 AX (2.1 x 100 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient: A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: AB Sciex QTRAP 6500+ or equivalent triple quadrupole

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Q1 117.0 -> Q3 73.0

    • This compound-¹³C₄ (IS): Q1 121.0 -> Q3 76.0

4. Data Analysis:

  • Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a surrogate matrix.

LCMS_Workflow Sample Plasma/Serum Sample (100 µL) IS_addition Add Internal Standard (this compound-¹³C₄) Sample->IS_addition Precipitation Protein Precipitation (Ice-cold ACN) IS_addition->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Enzymatic Assay for this compound in Serum

This protocol is based on commercially available kits and established enzymatic methods.[16][17][18][19]

1. Principle: Succinate is converted through a series of enzymatic reactions that ultimately lead to the production of a colored or fluorescent product, which is proportional to the amount of succinate in the sample.

2. Materials and Reagents:

  • Succinate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Megazyme) containing:

    • Succinate Assay Buffer

    • Succinate Converter/Enzyme Mix

    • Succinate Developer/Probe

    • Succinate Standard

  • Serum samples

  • 96-well microplate

  • Microplate reader

3. Sample Preparation:

  • Serum samples may require deproteinization. This can be achieved by using a 10 kDa molecular weight cut-off spin filter or by precipitation with perchloric acid followed by neutralization.

  • If samples have high background, prepare a sample blank for each by omitting the Succinate Converter/Enzyme Mix from the reaction.

4. Assay Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the Succinate Standard in the Succinate Assay Buffer according to the kit manufacturer's instructions.

  • Reaction Mix Preparation: Prepare a master mix of the reaction components (Assay Buffer, Converter/Enzyme Mix, Developer/Probe) as per the kit protocol.

  • Plate Loading:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • For background controls, add 50 µL of the sample to corresponding wells.

  • Reaction Initiation:

    • Add 50 µL of the reaction master mix to the standard and sample wells.

    • Add 50 µL of the background control mix (without the enzyme) to the sample blank wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the wavelength specified in the kit protocol using a microplate reader.

5. Data Analysis:

  • Subtract the background control reading from the sample readings.

  • Plot the standard curve of absorbance/fluorescence versus succinate concentration.

  • Determine the succinate concentration in the samples from the standard curve.

Conclusion and Future Perspectives

This compound has unequivocally transitioned from its classical role as a metabolic intermediate to a key signaling molecule implicated in the pathophysiology of metabolic disorders. The consistent observation of elevated succinate levels in obesity, T2D, and NAFLD underscores its potential as a valuable and clinically relevant biomarker. The detailed experimental protocols and pathway diagrams provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to further investigate the role of succinate in metabolic diseases.

Future research should focus on longitudinal studies to establish the predictive value of succinate for disease progression and the development of high-throughput, cost-effective assays for its routine clinical measurement. Furthermore, targeting the succinate-SUCNR1 signaling axis presents a promising therapeutic avenue for the management of metabolic and inflammatory diseases. A deeper understanding of the intricate regulation of succinate metabolism and signaling will undoubtedly pave the way for novel diagnostic and therapeutic strategies to combat the growing epidemic of metabolic disorders.

References

Unraveling the Genetic Underpinnings of Succinate Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, or "oncometabolite," with profound implications in cancer and inflammatory diseases. Aberrant accumulation of succinate, often driven by genetic mutations, can disrupt cellular metabolism and promote pathological conditions. This in-depth guide explores the genetic basis of succinate accumulation, detailing the molecular pathways involved, quantitative data from key studies, and comprehensive experimental protocols for its investigation.

Genetic Landscape of Succinate Accumulation

The primary genetic drivers of succinate accumulation are mutations in the genes encoding the subunits and assembly factors of the succinate dehydrogenase (SDH) complex, also known as mitochondrial complex II. SDH is a crucial enzyme that links the TCA cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[1][2]

Key Genes Implicated in Succinate Accumulation:

  • SDH Subunit Genes: Germline and somatic mutations in SDHA, SDHB, SDHC, and SDHD are well-established causes of succinate accumulation.[3][4][5][6] These mutations lead to a loss of SDH enzyme function, resulting in a metabolic bottleneck and the buildup of succinate.[1][6]

  • SDH Assembly Factor Genes: Mutations in SDHAF1 and SDHAF2 impair the proper assembly and function of the SDH complex, leading to a similar phenotype of succinate accumulation.

  • Fumarate Hydratase (FH): While not directly causing succinate accumulation, mutations in the FH gene, which encodes the enzyme that converts fumarate to malate, lead to a massive accumulation of fumarate. This can indirectly impact succinate levels and results in the "succination" of proteins, a post-translational modification that can serve as a biomarker for FH deficiency.[7][8][9][10][11]

These genetic alterations are associated with a range of hereditary cancer syndromes, most notably paraganglioma and pheochromocytoma (PGL/PCC), gastrointestinal stromal tumors (GIST), and renal cell carcinoma (RCC).[3][4][5][10][12][13][14]

Signaling Pathways Dysregulated by Succinate Accumulation

Elevated intracellular succinate levels disrupt critical cellular signaling pathways, primarily through the inhibition of α-ketoglutarate-dependent dioxygenases.

HIF-1α Stabilization: The "Pseudohypoxic" Phenotype

The most well-characterized consequence of succinate accumulation is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) .[12][14][15][16][17] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent degradation by the proteasome. Succinate competitively inhibits PHDs, preventing HIF-1α degradation even in the presence of oxygen.[14] This "pseudohypoxic" state leads to the transcriptional activation of HIF-1α target genes involved in angiogenesis, cell survival, and glycolysis, processes that contribute to tumor growth and progression.[14][15]

HIF1a_Stabilization cluster_normoxia Normoxia (Functional SDH) cluster_pseudohypoxia Pseudohypoxia (SDH Deficiency) Succinate Succinate SDH SDH Succinate->SDH Fumarate Fumarate SDH->Fumarate PHD_active Active PHD HIF1a HIF-1α PHD_active->HIF1a Hydroxylation VHL VHL HIF1a->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Succinate_acc Succinate (Accumulated) SDH_mut Mutant SDH Succinate_acc->SDH_mut Blocked PHD_inactive Inactive PHD Succinate_acc->PHD_inactive Inhibition HIF1a_stable Stable HIF-1α Nucleus Nucleus HIF1a_stable->Nucleus HRE Hypoxia Response Elements (HRE) Nucleus->HRE Binds to Gene_Expression Gene Expression (e.g., VEGF) HRE->Gene_Expression Activates

Figure 1: HIF-1α Stabilization Pathway.
Epigenetic Reprogramming and Protein Succinylation

Succinate can also inhibit other α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic changes, altering gene expression patterns that can contribute to tumorigenesis.

Furthermore, succinate accumulation is associated with a post-translational modification called protein succinylation , where a succinyl group is added to lysine residues.[15][16] This modification can alter the function of proteins involved in various cellular processes. The detection of succinylated proteins has emerged as a potential biomarker, particularly for FH-deficient tumors.[7]

Quantitative Analysis of Succinate Accumulation

The following tables summarize quantitative data on succinate levels in various biological samples with genetic alterations affecting SDH function.

Table 1: Succinate Levels in Human Samples

Sample TypeGenetic AlterationSuccinate Concentration/RatioReference
SerumSDHB mutation (PGL/PCC patients)Median: 14 µM[13][16]
SerumSDHB mutation (asymptomatic carriers)> 7 µM[13][16]
SerumSporadic PGL/PCCMedian: 8 µM[13][16]
FFPE Tumor TissueSDH-deficient PGLSuccinate:Fumarate Ratio: 185.75 ± 57.24[12]
FFPE Tumor TissueSDH-sufficient PGLSuccinate:Fumarate Ratio: 40.02 ± 12.11[12]
FFPE Tumor TissueSDH-deficient GISTSuccinate:Fumarate Ratio: 73.25 ± 22.06[12]
FFPE Tumor TissueSDH-sufficient GISTSuccinate:Fumarate Ratio: 15.84 ± 2.65[12]
FFPE Tumor TissueSDH-deficient RCCSuccinate:Fumarate Ratio: 46.9 ± 2.234[12]
FFPE Tumor TissueSDH-sufficient RCCSuccinate:Fumarate Ratio: 19.30 ± 4.53[12]

Table 2: Succinate Levels in a Preclinical Model

Cell LineGenetic AlterationRelative Succinate LevelReference
FTC133 (thyroid)SDHD knockdown~2.5-fold increase[18]
NthyOri 3.1 (thyroid)SDHD knockdown~2-fold increase[18]
imCC (mouse chromaffin)Sdhb knockoutSignificant increase[8]

Experimental Protocols for Investigating Succinate Accumulation

A comprehensive investigation into the genetic basis of succinate accumulation typically involves a multi-faceted approach, from genetic analysis to functional and metabolic assays.

Experimental_Workflow Start Patient Samples or Cell Lines with Suspected SDH Deficiency Genetic_Analysis Genetic Analysis (Sequencing of SDHx, FH genes) Start->Genetic_Analysis Metabolite_Quantification Metabolite Quantification (LC-MS/MS for Succinate/Fumarate) Start->Metabolite_Quantification SDH_Activity SDH Enzyme Activity Assay Genetic_Analysis->SDH_Activity HIF_Stabilization HIF-1α Stabilization Assay (Western Blot) Metabolite_Quantification->HIF_Stabilization Protein_Succinylation Protein Succinylation Analysis (Mass Spec) Metabolite_Quantification->Protein_Succinylation Data_Integration Data Integration and Pathway Analysis SDH_Activity->Data_Integration Functional_Assays Downstream Functional Assays (e.g., Angiogenesis, Glycolysis) HIF_Stabilization->Functional_Assays Protein_Succinylation->Functional_Assays Functional_Assays->Data_Integration

Figure 2: Experimental Workflow.
Protocol for Succinate Quantification by LC-MS/MS

Objective: To accurately measure the concentration of succinate in biological samples.

Principle: Liquid chromatography (LC) separates metabolites based on their physicochemical properties, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification.

Methodology:

  • Sample Preparation:

    • Tissues: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue (10-50 mg) in an ice-cold extraction buffer (e.g., 80% methanol).

    • Cells: Aspirate culture medium and wash cells with ice-cold PBS. Add ice-cold extraction buffer and scrape the cells.

    • Serum/Plasma: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 1:3 ratio.

    • Vortex all samples vigorously and incubate at -20°C for at least 30 minutes to allow for protein precipitation and metabolite extraction.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.

    • Collect the supernatant containing the metabolites. For targeted analysis, an internal standard (e.g., 13C-labeled succinate) should be added during the extraction step.

  • LC-MS/MS Analysis:

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase C18 column suitable for polar metabolites.

    • Mobile Phase: A typical gradient involves water and acetonitrile with a small amount of an additive like formic acid or ammonium hydroxide to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of succinate. The precursor ion for succinate is m/z 117.019, and a common product ion is m/z 73.029.

  • Data Analysis:

    • Generate a standard curve using known concentrations of succinate.

    • Quantify the succinate concentration in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and the initial sample amount (e.g., protein concentration or cell number).

Protocol for SDH Enzyme Activity Assay

Objective: To measure the enzymatic activity of the SDH complex.

Principle: This colorimetric assay measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate by SDH.[19][20]

Methodology:

  • Sample Preparation:

    • Isolate mitochondria from tissues or cells using differential centrifugation.

    • Alternatively, prepare total cell or tissue lysates in a suitable assay buffer.

  • Assay Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.2), the substrate (succinate), and an electron acceptor (e.g., DCPIP).

    • Add the sample (mitochondrial preparation or lysate) to the reaction mixture.

    • Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the SDH activity.

    • A parallel reaction without the substrate (succinate) should be run as a negative control to account for non-specific reduction of the electron acceptor.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute.

    • Use the molar extinction coefficient of DCPIP to convert the rate of absorbance change to the rate of succinate oxidation (nmol/min).

    • Normalize the activity to the total protein concentration of the sample (e.g., nmol/min/mg protein).

Protocol for HIF-1α Stabilization Assay by Western Blot

Objective: To detect the stabilization of HIF-1α protein in response to succinate accumulation or hypoxia.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Due to the rapid degradation of HIF-1α in the presence of oxygen, special care must be taken during sample preparation.[21][22][23][24]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells under normoxic (21% O2) or hypoxic (1-2% O2) conditions for a specified time (e.g., 4-8 hours).

    • Alternatively, treat cells with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG).

  • Sample Preparation (Critical Step):

    • Work quickly and on ice to minimize HIF-1α degradation.

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in a pre-chilled lysis buffer containing protease and phosphatase inhibitors. For nuclear proteins like HIF-1α, a nuclear extraction protocol is recommended. The lysis buffer can be supplemented with a PHD inhibitor like CoCl2 to further stabilize HIF-1α during processing.[21]

  • Western Blotting:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

    • Separate equal amounts of protein (30-50 µg) by SDS-PAGE on an 8% acrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • A loading control, such as β-actin or lamin B1 (for nuclear extracts), should be probed on the same membrane to ensure equal protein loading.

Protocol for Detection of Protein Succinylation

Objective: To identify and quantify succinylated proteins.

Principle: This method involves the enrichment of succinylated peptides from a complex protein digest followed by identification and quantification using mass spectrometry.[5][15][25][26][27]

Methodology:

  • Protein Extraction and Digestion:

    • Extract total protein from cells or tissues.

    • Reduce and alkylate the proteins, followed by digestion with trypsin.

  • Enrichment of Succinylated Peptides:

    • Use immunoaffinity purification with an antibody that specifically recognizes succinyl-lysine residues to enrich for succinylated peptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction by high-resolution LC-MS/MS.

    • The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the peptide sequence and the site of succinylation (a mass shift of +100.016 Da on lysine).

  • Data Analysis:

    • Use database search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify the succinylated peptides and proteins from the mass spectrometry data.

    • Label-free or isotopic labeling methods can be used for quantitative comparison of protein succinylation between different samples.

Conclusion and Future Directions

The investigation into the genetic basis of succinate accumulation has unveiled a fascinating interplay between cellular metabolism, signaling, and disease. The identification of mutations in SDH genes as key drivers of this phenomenon has provided a clear genetic link to a range of pathologies, particularly cancer. The elucidation of the HIF-1α stabilization pathway has provided a mechanistic understanding of how this metabolic alteration promotes tumorigenesis.

For researchers and drug development professionals, a thorough understanding of these genetic and molecular mechanisms is paramount. The experimental protocols detailed in this guide provide a robust framework for investigating the role of succinate in various disease contexts. Future research will likely focus on:

  • Developing novel therapeutic strategies that target the consequences of succinate accumulation, such as inhibitors of the HIF pathway or agents that promote the clearance of succinate.

  • Identifying additional genetic and epigenetic factors that contribute to succinate dysregulation.

  • Exploring the full spectrum of protein succinylation and its functional consequences in health and disease.

  • Refining non-invasive methods for detecting succinate accumulation in vivo, such as magnetic resonance spectroscopy, for improved diagnosis and monitoring of SDH-deficient tumors.[28]

By continuing to unravel the complexities of succinate metabolism and its genetic underpinnings, the scientific community is poised to develop more effective diagnostic and therapeutic interventions for a range of devastating diseases.

References

Succinate: A Key Epigenetic Regulator and Its Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate, a central metabolite in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that profoundly influences the epigenetic landscape and gene expression. Its accumulation, often a hallmark of metabolic dysregulation in cancer and inflammatory conditions, directly impacts cellular function by modulating DNA and histone methylation patterns. This technical guide provides a comprehensive overview of the mechanisms by which succinate exerts its epigenetic effects, details key experimental protocols for its study, and presents quantitative data on its impact. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the intricate interplay between metabolism and epigenetics.

The Core Mechanism: Succinate as a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases

The primary mechanism through which succinate influences the epigenome is through the competitive inhibition of a large family of enzymes known as α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2][3] These enzymes utilize α-KG as a crucial co-substrate to catalyze a variety of oxidative reactions, including the demethylation of histones and DNA.

Succinate and α-KG share structural similarity, allowing succinate to bind to the active site of these dioxygenases, thereby preventing the binding of α-KG and inhibiting their catalytic activity.[1][2] This inhibition has profound consequences for epigenetic regulation.

Impact on Histone Demethylation

A major class of α-KG-dependent dioxygenases is the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[4][5] These enzymes are responsible for removing methyl groups from lysine residues on histone tails, a key process in regulating chromatin structure and gene expression. By inhibiting JmjC-domain containing histone demethylases, succinate accumulation leads to a state of histone hypermethylation.[4][6] This can result in the inappropriate silencing of tumor suppressor genes or the activation of oncogenic pathways.

Impact on DNA Demethylation

Another critical family of α-KG-dependent dioxygenases inhibited by succinate is the Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3).[1][7][8] TET enzymes are responsible for initiating the process of active DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized derivatives.[7][8] Inhibition of TET enzymes by succinate leads to a decrease in global 5hmC levels and can contribute to a DNA hypermethylation phenotype, another epigenetic alteration linked to cancer development.[4][7][9]

Succinate Dehydrogenase (SDH) Mutations and Succinate Accumulation

A primary cause of pathological succinate accumulation is the genetic inactivation of the succinate dehydrogenase (SDH) enzyme complex.[10][11][12] SDH, also known as mitochondrial complex II, is a key enzyme in both the TCA cycle, where it oxidizes succinate to fumarate, and the electron transport chain.[11][13]

Mutations in the genes encoding the subunits of SDH (SDHA, SDHB, SDHC, SDHD) and its assembly factor (SDHAF2) are strongly associated with a variety of tumors, including paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors (GISTs).[9][10][11][12] In these SDH-deficient tumors, the inability to convert succinate to fumarate leads to a massive accumulation of intracellular succinate, which then acts as an oncometabolite, driving tumorigenesis through epigenetic reprogramming.[11][12][14]

Downstream Consequences of Succinate-Mediated Epigenetic Dysregulation

The epigenetic alterations induced by succinate have far-reaching effects on gene expression and cellular function, contributing to cancer and other diseases.

Altered Gene Expression and Cancer

The hypermethylation of histone and DNA promoter regions resulting from succinate accumulation can lead to the silencing of tumor suppressor genes.[1] Conversely, changes in the methylation landscape can also lead to the aberrant activation of oncogenes. These epigenetic changes are a key driver of the initiation and progression of SDH-deficient cancers.[9][11]

Stabilization of Hypoxia-Inducible Factor 1α (HIF-1α)

Succinate also inhibits another class of α-KG-dependent dioxygenases, the prolyl hydroxylases (PHDs).[15] PHDs are responsible for marking the alpha subunit of the transcription factor Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation under normoxic conditions. By inhibiting PHDs, succinate accumulation leads to the stabilization and activation of HIF-1α, even in the presence of normal oxygen levels, a phenomenon known as "pseudohypoxia".[15][16][17] Activated HIF-1α promotes the expression of genes involved in angiogenesis, glycolysis, and cell survival, all of which contribute to tumor growth and metastasis.[15][18]

Quantitative Data on Succinate's Epigenetic Impact

The following tables summarize key quantitative data from various studies on the effects of succinate.

Table 1: Inhibition of TET Enzymes by Succinate

EnzymeSuccinate IC50 (µM)Fumarate IC50 (µM)Reference
TET1~400-500~400-500[4][8]
TET2~400-500~400-500[4][8]

Table 2: Effect of Succinate Treatment on 5-hydroxymethylcytosine (5hmC) Levels

Cell TypeSuccinate Concentration (mM)Treatment DurationChange in 5hmC LevelsReference
Human Bronchial Epithelial Cells103 or 5 days~50% reduction[19]
Neuroblastoma SK-N-BE(2) cells1-10 (diethyl succinate)48 hoursDose-dependent decrease[8]

Table 3: Succinate Levels in SDH-Mutated Tumors

Tumor TypeSDH Mutation StatusMedian Serum Succinate (µM)Control Group Median (µM)Reference
Paragangliomas/PheochromocytomasSDHB-mutated148 (sporadic)[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of succinate's role in epigenetics. Below are outlines of key experimental protocols.

Whole-Genome Bisulfite Sequencing (WGBS) for DNA Methylation Analysis

WGBS is the gold standard for single-base resolution analysis of genome-wide DNA methylation.[7]

Protocol Outline:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest.

  • DNA Fragmentation: Shear the genomic DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.

  • End Repair, A-tailing, and Adapter Ligation: Prepare the fragmented DNA for ligation to methylated sequencing adapters. The use of methylated adapters is crucial to protect them from bisulfite conversion.

  • Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA to generate a sequencing library.

  • Sequencing: Perform high-throughput sequencing of the library.

  • Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation status of each cytosine.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Modification Analysis

ChIP-seq is used to identify the genome-wide localization of specific histone modifications.

Protocol Outline:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (e.g., 200-800 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K27me3).

  • Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment for the histone modification.

Measurement of Intracellular Succinate by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites like succinate.[21]

Protocol Outline:

  • Cell Culture and Quenching: Culture cells under the desired conditions. Rapidly quench metabolic activity by, for example, washing with ice-cold saline and adding a cold extraction solvent.

  • Metabolite Extraction: Extract metabolites using a solvent mixture (e.g., methanol/acetonitrile/water). Include an isotopically labeled internal standard (e.g., 13C4-succinate) for accurate quantification.

  • Sample Preparation: Centrifuge the extract to pellet cellular debris and collect the supernatant.

  • LC-MS/MS Analysis: Separate the metabolites using liquid chromatography and detect and quantify succinate and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of succinate in the sample by comparing the peak area of endogenous succinate to that of the known amount of internal standard. Normalize the concentration to cell number or protein content.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key pathways and relationships discussed in this guide.

Caption: Succinate accumulation, often due to SDH dysfunction, inhibits histone and DNA demethylases.

Succinate_HIF1a_Stabilization Succinate Succinate PHDs Prolyl Hydroxylases (PHDs) Succinate->PHDs Inhibits alpha_KG α-Ketoglutarate alpha_KG->PHDs Co-substrate HIF1a HIF-1α PHDs->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binds to hydroxylated HIF-1α Gene_Expression Target Gene Expression (Angiogenesis, Glycolysis) HIF1a->Gene_Expression Activates Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation Targets for

Caption: Succinate inhibits Prolyl Hydroxylases, leading to HIF-1α stabilization and target gene expression.

Experimental_Workflow_WGBS Start gDNA Fragmentation DNA Fragmentation Start->Fragmentation End_Repair End Repair & A-tailing Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation Bisulfite_Conversion Bisulfite Conversion Adapter_Ligation->Bisulfite_Conversion PCR PCR Amplification Bisulfite_Conversion->PCR Sequencing Sequencing PCR->Sequencing Analysis Data Analysis Sequencing->Analysis

Caption: A simplified workflow for Whole-Genome Bisulfite Sequencing (WGBS).

Conclusion and Future Directions

Succinate's role as a critical link between cellular metabolism and epigenetic regulation is now firmly established. The accumulation of this oncometabolite, particularly in the context of SDH mutations, drives profound changes in histone and DNA methylation, ultimately leading to altered gene expression that promotes tumorigenesis and other pathological states. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the intricate mechanisms of succinate signaling and its downstream consequences.

Future research in this area will likely focus on several key aspects. Developing more specific inhibitors of succinate's downstream effectors could offer novel therapeutic strategies for SDH-deficient cancers. Further elucidation of the complete spectrum of genes and pathways regulated by succinate-induced epigenetic changes will provide a more comprehensive understanding of its role in disease. Finally, exploring the interplay between succinate and other metabolic and signaling pathways will be crucial for developing a holistic view of how cellular metabolism governs the epigenome in health and disease. This knowledge will be instrumental for the development of innovative diagnostic and therapeutic approaches targeting the metabolic-epigenetic axis.

References

Exploratory Studies on Succinic Acid in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Succinic acid, or succinate, is a key dicarboxylic acid with a dual role in plant physiology. As a central intermediate in the tricarboxylic acid (TCA) cycle, it is fundamental to cellular respiration and energy production.[1][2] Emerging research has also identified succinate as a critical signaling molecule that modulates gene expression and orchestrates responses to both biotic and abiotic stress.[1][3][4] Exogenous application of this compound has been shown to act as a biostimulant, promoting plant growth, enhancing stress tolerance, and improving soil health.[5][6][7] This technical guide provides an in-depth exploration of this compound's metabolic and signaling functions, presents quantitative data on its physiological effects, details key experimental protocols for its study, and visualizes the core pathways involved.

Introduction

This compound is a naturally occurring organic compound found in all plant and animal tissues.[8] Its primary and most well-understood function is its role as an intermediate metabolite in the TCA cycle, a crucial pathway for generating ATP, the main energy currency of the cell.[9][10] Beyond this metabolic function, succinate that exits the mitochondria can act as a signaling molecule, linking cellular metabolism to the regulation of physiological functions.[1][2] In agriculture, this compound is gaining attention as a plant growth regulator and biostimulant, capable of enhancing crop yields, improving stress resistance against drought, salinity, and temperature extremes, and increasing fertilizer utilization efficiency.[5][6] This document serves as a technical resource for researchers and professionals, consolidating current knowledge on the multifaceted roles of this compound in plant biology.

Core Metabolic Role of this compound

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle (also known as the Krebs or citric acid cycle) is a series of enzyme-catalyzed chemical reactions that form a central hub of cellular metabolism.[11] It occurs in the mitochondrial matrix of eukaryotic cells.[11] Succinate is a key four-carbon intermediate in this cycle. It is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction that also produces a molecule of GTP or ATP.[12] Subsequently, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is unique as it is part of both the TCA cycle and the mitochondrial electron transport chain (Complex II).[2][13] This oxidation reaction transfers electrons to FAD, forming FADH₂, which then donates these electrons to the electron transport chain to generate further ATP.[10][14]

TCA_Cycle This compound in the Tricarboxylic Acid (TCA) Cycle cluster_products Isocitrate Isocitrate (6C) aKG α-Ketoglutarate (5C) Isocitrate->aKG Isocitrate Dehydrogenase NADH1 NADH Isocitrate->NADH1 CO2_1 CO2 Isocitrate->CO2_1 SuccinylCoA Succinyl-CoA (4C) aKG->SuccinylCoA α-Ketoglutarate Dehydrogenase NADH2 NADH aKG->NADH2 CO2_2 CO2 aKG->CO2_2 Succinate Succinate (4C) SuccinylCoA->Succinate Succinyl-CoA Synthetase ATP ATP/GTP SuccinylCoA->ATP Fumarate Fumarate (4C) Succinate->Fumarate Succinate Dehydrogenase (SDH) FADH2 FADH₂ Succinate->FADH2 Malate Malate (4C) Fumarate->Malate Oxaloacetate Oxaloacetate (4C) Malate->Oxaloacetate NADH3 NADH Malate->NADH3 Citrate Citrate (6C) Oxaloacetate->Citrate Citrate->Isocitrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate

Figure 1: Simplified diagram of the TCA Cycle highlighting succinate's position.

This compound as a Signaling Molecule

Under certain conditions, such as hypoxia or other metabolic stresses, succinate can accumulate in the mitochondria and be transported to the cytoplasm and extracellular space.[1][4] In these compartments, it functions as a signaling molecule, influencing various cellular processes.

Intracellular Signaling and Stress Response

Cytosolic succinate accumulation plays a key role in cellular adaptation to stress. One of the primary mechanisms is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[4][15] PHDs normally target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. By inhibiting PHDs, succinate stabilizes HIF-1α, allowing it to accumulate and activate the transcription of stress-responsive genes.[4][16] This process, termed "pseudohypoxia," enables the plant to mount a defense response even under normal oxygen levels.[16] Furthermore, excessive succinate can lead to the generation of mitochondrial reactive oxygen species (ROS) through reverse electron transport (RET) at Complex I, which can also act as signaling molecules to further support HIF-1α stabilization.[4][15]

Succinate_Signaling Succinate Intracellular Signaling Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus TCA TCA Cycle Succinate_mito Succinate TCA->Succinate_mito SDH SDH (Complex II) Succinate_mito->SDH Succinate_cyto Succinate Succinate_mito->Succinate_cyto Transport ETC Electron Transport Chain (Complex I) SDH->ETC Reverse Electron Transport (RET) ROS Mitochondrial ROS ETC->ROS HIF1a_stable Stable HIF-1α ROS->HIF1a_stable Stabilizes PHD Prolyl Hydroxylase (PHD) Succinate_cyto->PHD Inhibits HIF1a_hydrox Hydroxylated HIF-1α PHD->HIF1a_hydrox Hydroxylates Degradation Proteasomal Degradation HIF1a_hydrox->Degradation SRGE Stress-Responsive Gene Expression HIF1a_stable->SRGE Activates Stress Metabolic Stress (e.g., Hypoxia) Stress->TCA

Figure 2: Succinate as an intracellular signal for stress response.
Interaction with Phytohormone Pathways

This compound also interacts with key phytohormone signaling pathways. Studies suggest it can modulate the synthesis or enhance the activity of auxin, a critical hormone for cell elongation and root development.[9] There is also a close connection between succinate metabolism and salicylic acid (SA) signaling.[17] Increased activity of succinate dehydrogenase (SDH) is linked to SA-dependent signaling during stress, leading to the production of hydrogen peroxide (H₂O₂), which acts as a secondary messenger to trigger transcriptional responses.[17]

Physiological Effects of Exogenous this compound Application

Applying this compound exogenously to plants, either through foliar spray or root irrigation, can have significant biostimulant effects.[5]

  • Plant Growth Promotion: It enhances respiratory metabolism and photosynthesis, promoting root development and improving the uptake of water and nutrients.[5]

  • Enhanced Stress Resistance: It induces the production of stress-related enzymes, improving tolerance to drought, salinity, and temperature stress.[5][6] It also helps reduce oxidative stress by mitigating reactive oxygen species.[5]

  • Improved Soil Health: this compound can serve as a carbon source for soil microorganisms, promoting their activity, which in turn improves soil structure and nutrient cycling.[3][5]

Quantitative Data Presentation

The following tables summarize quantitative findings from studies on the application of this compound.

Table 1: Effect of this compound on Lettuce (Lactuca sativa L.) Growth Parameters [18]

Treatment Method Wet Weight Increase vs. Control (%) Dry Weight Increase vs. Control (%) Total Leaf Area Increase vs. Control (%)

| Seed Inoculation + Nutrient Solution Additive | 52.6 | 122.1 | 70.1 |

Data derived from studies on 'Robin' lettuce grown in a controlled climatic chamber.[18]

Table 2: Effect of this compound (10⁻³ M) on Wheat Seedlings [18]

Parameter Increase vs. Control (%)
Leaf Surface Area 17 - 20
Mass Fraction of Dry Matter 33

| Photosynthetic Potential | 17 - 20 |

Table 3: Effect of this compound (0.4%) on Tobacco-Planting Soil Microbial Community [3][19][20]

Microbial Phylum Change in Relative Abundance
Bacteria
Proteobacteria Significantly Decreased
Chloroflexi Significantly Increased
Gemmatimonadota Increased (from 6.82% to 13.46%)
Fungi
Ascomycota Increased (from 22.86% to 68.30%)
Basidiomycota Increased (from 3.65% to 9.97%)

| Chytridiomycota | Decreased (from 17.45% to 0.45%) |

Key Experimental Protocols

Protocol for Exogenous Application of this compound

This protocol provides a general methodology for applying this compound to plants for growth promotion and stress studies.

1. Materials:

  • This compound (C₄H₆O₄), high purity

  • Distilled or deionized water

  • pH meter and adjustment solutions (e.g., 1M KOH)

  • Spray bottle (for foliar application)

  • Graduated cylinders and beakers

  • Plant growth medium (soil, hydroponics)

  • Experimental plants

2. Stock Solution Preparation:

  • Prepare a 1% (10,000 ppm) stock solution by dissolving 1 g of this compound in 100 mL of distilled water. Store in a cool, dark place.

3. Working Solution Preparation & Application:

  • Foliar Spraying:

    • Dilute the stock solution to a final concentration of 0.01% - 0.05% (100-500 ppm).[5]

    • Adjust pH to 5.5-6.5 to prevent leaf damage and improve uptake.

    • Spray plant foliage until runoff, ensuring even coverage of both adaxial and abaxial leaf surfaces. Avoid spraying under high-intensity light or high temperatures.[5]

    • Application frequency is typically every 7-10 days for 2-3 applications during key growth stages (e.g., seedling, flowering).[5]

  • Root Irrigation / Soil Drench:

    • Dilute the stock solution to a final concentration of 0.05% - 0.1% (500-1000 ppm).[5]

    • Apply the solution directly to the soil or hydroponic medium, ensuring the root zone is saturated.

    • The volume applied will depend on pot size and plant type.

4. Control Group:

  • Always maintain a control group of plants treated with a mock solution (water adjusted to the same pH as the treatment solution) to validate the effects of this compound.

Protocol for Quantification of Endogenous this compound

This protocol outlines a general workflow for extracting and measuring this compound from plant tissue using an enzymatic assay, a common and specific method.[8][21][22]

1. Plant Tissue Homogenization:

  • Harvest a known weight of fresh plant tissue (e.g., 100 mg) and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Transfer the powdered tissue to a microcentrifuge tube containing an appropriate extraction buffer (e.g., perchloric acid or a buffer provided in a commercial kit).

  • Vortex thoroughly and incubate on ice as per the chosen method's recommendations.

3. Clarification:

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Carefully collect the supernatant, which contains the metabolites.

  • If necessary, neutralize the extract (e.g., if using perchloric acid, neutralize with KOH).

4. Enzymatic Assay (Spectrophotometric):

  • This method is based on the reaction catalyzed by succinyl-CoA synthetase (SCS). The consumption of NADH is measured, which is stoichiometric to the amount of this compound.[8]

  • In a cuvette or 96-well plate, combine the sample extract with an assay buffer containing ATP, Coenzyme A (CoA), phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

  • Record the initial absorbance (A1) at 340 nm.

  • Initiate the reaction by adding the final enzyme, succinyl-CoA synthetase (SCS).[21]

  • Incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-37°C) to allow the reaction to complete.[21]

  • Record the final absorbance (A2) at 340 nm.

  • The change in absorbance (ΔA = A1 - A2) is proportional to the this compound concentration. Calculate the concentration against a standard curve prepared with known amounts of this compound.

Experimental_Workflow Experimental Workflow for Succinate Application Studies start Plant Acclimatization treatment Treatment Application (this compound vs. Control) start->treatment sampling Time-Course Sampling (e.g., 0, 24, 48, 72 hours) treatment->sampling sampling_split sampling->sampling_split growth Growth & Phenotypic Analysis (Biomass, Height, Leaf Area) data Data Analysis & Interpretation growth->data phys Physiological Analysis (Photosynthesis, Stomatal Conductance) phys->data biochem Biochemical Analysis (Metabolite Quantification) quant Succinate Quantification (Enzymatic Assay / HPLC) biochem->quant quant->data end Conclusion data->end sampling_split->growth sampling_split->phys sampling_split->biochem

Figure 3: General experimental workflow for studying the effects of this compound.

Conclusion and Future Perspectives

This compound is unequivocally a molecule of central importance in plant physiology, operating at the intersection of primary metabolism and complex signaling networks. Its fundamental role in the TCA cycle is complemented by its emerging identity as a stress signal that can prime plants for enhanced defense and resilience. The demonstrated efficacy of exogenous this compound as a biostimulant opens promising avenues for sustainable agriculture, potentially leading to reduced fertilizer use and enhanced crop performance under adverse environmental conditions.

Future research should focus on elucidating the specific receptors and transport mechanisms for succinate in plants, further mapping its crosstalk with other phytohormonal pathways, and optimizing application strategies for a wider range of crops and specific environmental stressors. A deeper understanding of its influence on the rhizosphere microbiome will also be critical to fully harnessing its potential to improve soil and plant health.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Succinic Acid in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the citric acid cycle, is a valuable platform chemical with wide applications in the food, pharmaceutical, and chemical industries.[1] Its production through microbial fermentation is a topic of significant research interest. Accurate and reliable quantification of this compound in complex fermentation broths is crucial for process optimization, quality control, and yield determination.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high sensitivity, selectivity, and accuracy.[2]

This document provides detailed application notes and protocols for the quantification of this compound in fermentation broth using various HPLC methods. It includes a comparison of different chromatographic conditions, sample preparation procedures, and instrument parameters to guide researchers in selecting and implementing the most suitable method for their specific needs.

I. HPLC Methods for this compound Quantification

Several HPLC methods have been successfully employed for the analysis of this compound and other organic acids in fermentation broths. The choice of method often depends on the complexity of the sample matrix, the presence of interfering compounds, and the desired sensitivity. The most common approaches include Reversed-Phase (RP), Ion-Exclusion, and Mixed-Mode Chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound quantification, providing a clear comparison to aid in method selection.

Table 1: Reversed-Phase HPLC Methods

ParameterMethod 1Method 2Method 3
Column Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)[3]Kromasil C18 (4.6 x 250 mm, 5 µm)[3]PerkinElmer Brownlee Validated Aqueous C18 (4.6 x 250 mm, 5 µm)[4]
Mobile Phase 0.005 mol/L Sulfuric Acid (pH 2.5)[3]0.2% (v/v) Phosphoric Acid in Acetonitrile/Water (3.5:96.5, v/v)[3]Monobasic potassium phosphate and phosphoric acid (pH 2.4)[4]
Flow Rate 1.0 mL/min[3]1.0 mL/min[3]1.2 mL/min[4]
Detection UV at 210 nm[3]UV at 214 nm[3]UV[4]
Linear Range (this compound) 0.084 - 500 µg/mL[3]Not SpecifiedNot Specified
Limit of Detection (LOD) 0.084 µg/mL[3]Not SpecifiedNot Specified
Relative Standard Deviation (RSD) 0.5% - 0.9%[3]Not Specified<0.2% (retention time), <0.6% (peak area) for organic acid mix[5]
Average Recovery 99.9% - 101.0%[3]Not SpecifiedNot Specified

Table 2: Ion-Exclusion and Mixed-Mode HPLC Methods

ParameterMethod 4Method 5Method 6
Column IC-Pak Ion-Exclusion (7.8 x 300 mm, 7 µm)[6]Bio-Rad Aminex HPX-87H (ion exclusion)[3]Heritage MA (reversed-phase anion-exchange) (4.6 x 150 mm, 3 µm)[7]
Mobile Phase 0.001 N H2SO4[6]5 mmol/L H2SO4[3]Acetonitrile/Water/Ammonium Phosphate (pH 2.2)[7]
Flow Rate 0.6 mL/min[6]0.5 mL/min[3]Not Specified
Detection UV-DAD at 210 nm[6]UV at 210 nm[3]UV at 205 nm[7]
Column Temperature 40°C[6]50°C[3]Not Specified
Linear Range 50 - 400 mg/L (for citric and oxalic acid)[6]Not SpecifiedNot Specified
RSD (%) 0.018% - 4.650%[6]Not SpecifiedNot Specified

II. Experimental Protocols

This section provides detailed methodologies for sample preparation and HPLC analysis.

A. Sample Preparation from Fermentation Broth

Proper sample preparation is critical to remove interferences such as proteins, pigments, and other cellular debris that can damage the HPLC column and affect the accuracy of quantification.[8]

Protocol 1: Simple Centrifugation and Filtration

This is the most straightforward method suitable for relatively clean fermentation broths.

  • Centrifugation: Centrifuge the fermentation broth sample to pellet cells and other solid debris.[6]

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[5][6] The filtrate is now ready for HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples

For more complex broths containing numerous interfering compounds, SPE can provide a cleaner sample.[6] Anion exchange cartridges are commonly used to retain acidic compounds like this compound while allowing neutral and basic impurities to be washed away.[9]

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a strong base anion exchanger).[8]

  • Sample Loading: Adjust the pH of the filtered supernatant (from Protocol 1) if necessary and load it onto the conditioned cartridge.[6]

  • Washing: Wash the cartridge with deionized water to remove unretained impurities.[6]

  • Elution: Elute the bound organic acids, including this compound, using a suitable eluent, such as a dilute acid (e.g., 1 N HCl).[6][8]

  • Final Preparation: Dilute the eluate with the mobile phase to the desired concentration and filter through a 0.2 µm syringe filter before injection.[6]

B. HPLC Analysis Protocols

The following are detailed protocols for the HPLC methods summarized in the tables above.

Protocol A: Reversed-Phase HPLC (Based on Method 1)

  • Instrument: HPLC system equipped with a UV detector.

  • Column: Eclipse XDB-C8 (4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: 0.005 mol/L Sulfuric Acid (pH 2.5).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm.[3]

  • Injection Volume: 10-20 µL.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol B: Ion-Exclusion Chromatography (Based on Method 4)

  • Instrument: HPLC system with a UV-DAD detector.[6]

  • Column: IC-Pak Ion-Exclusion (7.8 x 300 mm, 7 µm).[6]

  • Mobile Phase: 0.001 N H2SO4.[6]

  • Flow Rate: 0.6 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection: UV-DAD at 210 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Quantification: Follow the same quantification procedure as described in Protocol A.

III. Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

experimental_workflow A Fermentation Broth Sample B Sample Preparation A->B C Centrifugation & Filtration B->C D Solid-Phase Extraction (Optional) C->D E Prepared Sample for Injection C->E Direct Injection D->E Cleaner Sample F HPLC System E->F G HPLC Column (e.g., C18, Ion-Exclusion) F->G H Detector (e.g., UV, DAD) G->H I Data Acquisition H->I J Chromatogram I->J K Data Analysis J->K L Peak Integration & Quantification K->L N This compound Concentration Report L->N M Calibration Curve M->L logical_relationships cluster_0 Method Selection Factors cluster_1 HPLC Method Components Sample Complexity Sample Complexity Required Sensitivity Required Sensitivity Detection Method Detection Method Required Sensitivity->Detection Method Available Equipment Available Equipment HPLC Method Components HPLC Method Components Stationary Phase (Column) Stationary Phase (Column) Mobile Phase Mobile Phase Stationary Phase (Column)->Mobile Phase Mobile Phase->Detection Method

References

Application Notes and Protocols for Succinate Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes.[1] Beyond its metabolic role, succinate acts as an extracellular ligand for the G-protein coupled receptor SUCNR1 and as an intracellular regulator of hypoxic responses through the inhibition of prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] Given its involvement in inflammation, immunology, and cancer, accurate quantification of succinate in biological matrices is crucial for advancing research and drug development.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for the quantification of succinate. Its high sensitivity and selectivity make it well-suited for analyzing complex biological samples such as plasma, tissues, and cell culture media. However, due to the low volatility of succinic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[3]

These application notes provide detailed protocols for the analysis of succinate using GC-MS, including sample preparation, derivatization, and instrument parameters. Additionally, typical quantitative data for succinate concentrations in various biological samples are presented, along with diagrams of key signaling pathways involving succinate.

Data Presentation: Quantitative Succinate Levels in Biological Matrices

The concentration of succinate can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes typical succinate concentrations reported in the literature.

Biological MatrixSpeciesConditionSuccinate ConcentrationReference(s)
Plasma/Serum HumanNormal2–20 µM[1][4]
HumanObese43.93 ± 6.16 µM (serum) vs. 23.2 ± 1.57 µM in non-obese[5]
HumanObese101.72 ± 9.37 µM (plasma) vs. 78.24 ± 4.4 µM in lean[5]
HumanYoung Adults11.6–129.8 µM (plasma)[6]
MouseNormal (Chow Diet)Significantly higher than High-Fat Diet[7]
MouseHigh-Fat DietSignificantly lower than Chow Diet[7]
Tissues MouseLiver (Normal)Higher than High-Fat Diet[7]
MouseLiver (High-Fat Diet)Depressed levels[7]
MouseBrown Adipose Tissue (Cold-activated)Substantial and selective accumulation[8]
HumanHepatocellular CarcinomaLower than adjacent normal tissue[9]
HumanBladder CancerHigher than adjacent normal tissue[9]
Cell Culture Primary Neural Stem CellsBasal0.36 ± 0.08 µM (intracellular)
Primary Neural Stem CellsAfter OGD/R3.28 ± 0.19 µM (intracellular)
Bacterial Culture SupernatantTime-dependentDecreased over 12 hours[10]

Experimental Protocols

Accurate quantification of succinate by GC-MS requires meticulous sample preparation and derivatization. Two common and effective derivatization methods are silylation and esterification.

Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This is a widely used method that replaces the active hydrogens on the carboxylic acid groups of succinate with trimethylsilyl (TMS) groups, forming a volatile TMS-succinate derivative.

Materials:

  • Biological sample (plasma, tissue homogenate, cell culture supernatant)

  • Internal Standard (IS) solution (e.g., succinic-d4 acid)

  • Acetonitrile (ACN), HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation:

    • Plasma/Serum: To 100 µL of plasma or serum, add a known amount of internal standard. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

    • Tissues: Homogenize a known weight of tissue (e.g., 50 mg) in a suitable volume of ice-cold 80% methanol. Add the internal standard. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a clean tube.

    • Cell Culture Supernatant: Centrifuge the cell culture medium to remove any cells or debris. To a known volume of the supernatant (e.g., 200 µL), add the internal standard.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is critical to ensure the sample is completely dry as silylating reagents are moisture-sensitive.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA (with 1% TMCS).

    • Optionally, 60 µL of pyridine can be added as a catalyst.

    • Tightly cap the vial and vortex thoroughly for 1 minute.

    • Heat the mixture at 70°C for 3-4 hours. This has been identified as an optimal condition for the derivatization of this compound.[3]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection.

    • A typical injection volume is 1 µL.

GC-MS Parameters (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for TMS-succinate (e.g., m/z 247, 233, 147) and the internal standard.

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This method converts this compound to its more volatile dimethyl ester.

Materials:

  • Biological sample (prepared and dried as in Protocol 1)

  • Internal Standard (IS) solution

  • BF3-Methanol solution (typically 14% w/v)

  • Anhydrous methanol

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC-MS vials

Procedure:

  • Sample Preparation and Drying: Follow steps 1 and 2 from Protocol 1.

  • Derivatization:

    • To the dried sample, add a known volume of BF3-Methanol solution (e.g., 200 µL).

    • Tightly cap the vial and heat at 60°C for 30 minutes.

  • Extraction and Neutralization:

    • After cooling, add an equal volume of water and an organic extraction solvent (e.g., 500 µL of ethyl acetate).

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper organic layer to a new tube.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • The resulting solution containing dimethyl succinate can be directly injected into the GC-MS system.

    • Use similar GC-MS parameters as in Protocol 1, adjusting the oven temperature program as needed for the elution of dimethyl succinate. Monitor characteristic ions for dimethyl succinate (e.g., m/z 115, 87, 59) and the internal standard.

Note: BF3 and its by-products can be harsh on GC columns and instrumentation. Ensure the system is well-maintained.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Drying Drying Extraction->Drying Silylation (BSTFA) Silylation (BSTFA) Drying->Silylation (BSTFA) Esterification (BF3-Methanol) Esterification (BF3-Methanol) Drying->Esterification (BF3-Methanol) GC-MS Analysis GC-MS Analysis Silylation (BSTFA)->GC-MS Analysis Esterification (BF3-Methanol)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow for succinate analysis by GC-MS.

Intracellular Succinate Signaling Pathway

intracellular_succinate_signaling cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus TCA Cycle TCA Cycle Succinate_mito Succinate TCA Cycle->Succinate_mito Succinate_cyto Succinate Succinate_mito->Succinate_cyto Transport PHDs Prolyl Hydroxylases Succinate_cyto->PHDs Inhibition HIF-1α_stabilized Stabilized HIF-1α Succinate_cyto->HIF-1α_stabilized Stabilization HIF-1α_hydroxylated Hydroxylated HIF-1α PHDs->HIF-1α_hydroxylated Hydroxylation Proteasomal Degradation Proteasomal Degradation HIF-1α_hydroxylated->Proteasomal Degradation HRE Hypoxia Response Elements HIF-1α_stabilized->HRE Gene Transcription Gene Transcription HRE->Gene Transcription

Caption: Intracellular succinate stabilizes HIF-1α by inhibiting prolyl hydroxylases.

Extracellular Succinate Signaling Pathway

extracellular_succinate_signaling Extracellular Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Extracellular Succinate->SUCNR1 Gq Gq SUCNR1->Gq Gi Gi SUCNR1->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis Ca2+ ↑ [Ca2+]i IP3_DAG->Ca2+ PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response cAMP->Cellular Response

Caption: Extracellular succinate activates SUCNR1, leading to downstream signaling cascades.

References

Application Note and Protocol for Enzymatic Assay of Succinic Acid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative determination of succinic acid in various biological samples using an enzymatic assay. The method is based on a coupled enzyme reaction that results in a colorimetric or fluorometric signal directly proportional to the this compound concentration.

Introduction

This compound is a key intermediate in the citric acid cycle (TCA cycle) and plays a crucial role in cellular metabolism and energy production.[1] Its concentration can be an important indicator of metabolic status and has implications in various fields, including biomedical research, drug development, and food and beverage quality control.[1][2] This enzymatic assay provides a sensitive and specific method for the quantification of this compound.

Principle of the Assay

The assay is based on a coupled enzymatic reaction. In the presence of succinyl-CoA synthetase (SCS), succinate reacts with ATP and Coenzyme A (CoA) to form succinyl-CoA.[2][3][4] The succinyl-CoA is then utilized in a series of reactions that lead to the generation of a detectable product. A common approach involves the conversion of succinate to pyruvate, which then reacts with a specific dye to produce a colored or fluorescent product.[1] The intensity of the color (measured by absorbance) or fluorescence is directly proportional to the this compound concentration in the sample.[1]

Alternatively, the activity of succinate dehydrogenase (SDH) can be measured. SDH catalyzes the oxidation of succinate to fumarate, and the electrons transferred in this reaction can reduce a probe, leading to a change in color or fluorescence.[5][6][7]

Data Presentation

The following table summarizes the typical quantitative parameters for both colorimetric and fluorometric detection methods.

ParameterColorimetric AssayFluorometric Assay
Linear Detection Range 10 - 400 µM[1][8][9]2 - 40 µM[1][8][9]
Detection Limit ~10 µM[8][9]~2 µM[8][9]
Wavelength/Filters 450 nm, 570 nm, or 600 nm[3][5]Excitation: 530 nm / Emission: 585 nm[1][8]
Sample Volume 20 µL[8][9]20 µL[8][9]
Working Reagent Volume 80 µL[9]80 µL[9]
Incubation Time 30 minutes[8][9]30 minutes[8][9]
Incubation Temperature Room Temperature or 37°C[4][8][9][10]Room Temperature[8][9]
Plate Type Clear, flat-bottom 96-well plate[11][12]Black, clear-bottom 96-well plate

Experimental Protocols

This section provides a detailed methodology for the enzymatic assay of this compound.

  • Assay Buffer: Prepare the assay buffer as provided in the kit or as per the specific protocol. Equilibrate to room temperature before use.

  • Succinate Standard: Prepare a stock solution of succinate (e.g., 100 mM).[13] From the stock solution, prepare a series of standards by serial dilution with the assay buffer to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmole/well for colorimetric assay).[13] For the fluorometric assay, a lower concentration range will be required.

  • Enzyme Mix: Reconstitute the lyophilized enzyme mix with the provided buffer. Keep on ice during use.[11]

  • Developer/Probe: Reconstitute the developer or probe with the appropriate solvent (e.g., water or assay buffer). Protect from light.[13]

  • Working Reagent: Prepare a fresh working reagent for the number of assays to be performed by mixing the assay buffer, enzyme mix, and developer/probe according to the kit instructions.[9]

  • Liquid Samples (e.g., beverages, urine): Centrifuge to remove any particulate matter. Samples may need to be diluted to fall within the linear range of the assay.

  • Solid Samples (e.g., tissues, food): Homogenize the sample in ice-cold PBS or assay buffer. Centrifuge the homogenate at high speed (e.g., 14,000 g for 10 minutes) to remove insoluble material. Collect the supernatant for the assay.

  • Cell Samples: Lyse the cells using a suitable lysis buffer or by homogenization or sonication. Centrifuge to pellet cellular debris and collect the supernatant.

  • Deproteinization (if necessary): For samples with high protein content, deproteinization using a 10 kDa spin filter may be necessary to prevent enzyme inhibition.

  • Standard Curve: Add 50 µL of each succinate standard to separate wells of the 96-well plate.[13]

  • Samples: Add 50 µL of the prepared samples to other wells. For each sample, it is recommended to prepare a parallel well for a background control.

  • Reaction Mix:

    • For sample wells and standards, add 50 µL of the working reagent.[10]

    • For sample background control wells, add 50 µL of a background control mix (working reagent without the enzyme mix).[10]

  • Incubation: Mix the contents of the wells by gentle tapping or shaking. Incubate the plate for 30 minutes at the recommended temperature (room temperature or 37°C), protected from light.[10]

  • Measurement:

    • Colorimetric Assay: Measure the absorbance at the specified wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[3][10]

    • Fluorometric Assay: Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

  • Background Subtraction: Subtract the absorbance/fluorescence reading of the 0 µM succinate standard (blank) from all standard and sample readings. If a sample background control was used, subtract its reading from the corresponding sample reading.[10]

  • Standard Curve: Plot the background-subtracted absorbance/fluorescence values for the standards against the succinate concentration to generate a standard curve.

  • Succinate Concentration: Determine the this compound concentration in the samples from the standard curve.[10] Remember to account for any dilution factors used during sample preparation.

Mandatory Visualizations

Succinate_Assay_Pathway Succinate This compound SuccinylCoA Succinyl-CoA Succinate->SuccinylCoA  + ATP + CoA ATP ATP ATP->SuccinylCoA CoA Coenzyme A CoA->SuccinylCoA SCS Succinyl-CoA Synthetase SCS->SuccinylCoA ADP ADP Pi Pi ColoredProduct Colored/Fluorescent Product SuccinylCoA->ColoredProduct  + Developer Enzymes Developer Developer Enzymes Developer->ColoredProduct Probe Colorless Probe Probe->ColoredProduct

Caption: Enzymatic reaction pathway for this compound detection.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Sample_Prep Sample Preparation (Homogenization, Centrifugation) Dispense Dispense Standards and Samples into 96-well Plate Sample_Prep->Dispense Standard_Prep Standard Curve Preparation Standard_Prep->Dispense Reagent_Prep Working Reagent Preparation Add_Reagent Add Working Reagent Reagent_Prep->Add_Reagent Dispense->Add_Reagent Incubate Incubate at RT or 37°C (30 minutes) Add_Reagent->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate this compound Concentration Measure->Calculate

Caption: General workflow for the enzymatic assay of this compound.

References

Application Notes and Protocols: Succinic Acid in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of succinic acid in the synthesis of biodegradable polymers, with a focus on poly(butylene succinate) (PBS) and its copolymers. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in this field.

Introduction

This compound, a dicarboxylic acid, is a key bio-based building block for the synthesis of biodegradable polyesters.[1] These polymers, such as poly(butylene succinate) (PBS), are gaining significant attention as sustainable alternatives to conventional plastics due to their excellent biodegradability, processability, and mechanical properties.[2][3] PBS is synthesized from this compound and 1,4-butanediol (BDO), both of which can be derived from renewable resources.[2][4] The versatility of this compound allows for the creation of a wide range of copolymers with tailored properties by incorporating other diacids or diols, making them suitable for diverse applications in packaging, agriculture, and medicine.[2][5]

Key Applications of this compound-Based Biodegradable Polymers
  • Packaging: Due to their mechanical properties comparable to polypropylene and good processability, this compound-based polymers are used in films, bags, and food containers.[4][6]

  • Agriculture: These biodegradable polymers find use in mulching films and controlled-release vehicles for pesticides and fertilizers, degrading into harmless substances in the soil.[7]

  • Biomedical Applications: Their biocompatibility and biodegradability make them suitable for drug delivery systems, tissue engineering scaffolds, and medical implants.[8][9] this compound itself is considered safe by the US Food and Drug Administration (FDA) and is used in various food and pharmaceutical applications.[1]

  • Textiles and Nonwovens: The polymers can be processed into fibers for biodegradable textiles and nonwoven fabrics.[2]

Experimental Protocols

The most common method for synthesizing high molecular weight PBS and its copolymers is a two-step melt polycondensation process.[3][10] This process involves an initial esterification step to form oligomers, followed by a polycondensation step under high vacuum to increase the molecular weight.[11]

Protocol 1: Synthesis of Poly(butylene succinate) (PBS)

This protocol describes the laboratory-scale synthesis of PBS via a two-step melt polycondensation reaction.

Materials:

  • This compound (SA)

  • 1,4-Butanediol (BDO)

  • Catalyst: Tetrabutyl titanate (TBT)

  • Nitrogen (N₂) gas supply (high purity)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

  • Vacuum pump

Procedure:

Step 1: Esterification

  • Charge the reaction vessel with this compound and a molar excess of 1,4-butanediol (typically a molar ratio of SA:BDO of 1:1.1 to 1:1.2).

  • Add the catalyst, tetrabutyl titanate (TBT), to the mixture at a concentration of approximately 100-300 ppm relative to the this compound.[11]

  • Purge the reactor with high-purity nitrogen gas to create an inert atmosphere.

  • Begin heating the mixture under a gentle nitrogen flow with continuous stirring.

  • Gradually increase the temperature to 180-200°C.

  • The esterification reaction will commence, producing water as a byproduct, which is continuously removed and collected through the distillation outlet.

  • Maintain this stage for 2-4 hours, or until the theoretical amount of water has been distilled off, indicating the formation of PBS oligomers.[11]

Step 2: Polycondensation

  • After the esterification is complete, gradually increase the temperature of the reaction mixture to 220-240°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.[11]

  • The polycondensation reaction begins, where the hydroxyl-terminated oligomers react, eliminating excess 1,4-butanediol and increasing the polymer chain length.

  • This stage is maintained for 3-5 hours. The progress of the reaction can be monitored by the increase in the torque of the mechanical stirrer, which correlates with the increasing viscosity of the molten polymer.[11]

  • Once the desired viscosity (and thus molecular weight) is achieved, the reaction is stopped by removing the heat and breaking the vacuum with nitrogen gas.

  • The resulting molten PBS is then extruded from the reactor and can be pelletized for further processing and characterization.

Data Presentation

The properties of this compound-based polymers can be tailored by copolymerization. The following tables summarize key quantitative data for PBS and some of its copolymers.

Table 1: Thermal and Mechanical Properties of Poly(butylene succinate) (PBS)

PropertyValueReferences
Melting Temperature (Tm)90 - 120 °C[2]
Glass Transition Temperature (Tg)-45 to -10 °C[2]
Density1.25 - 1.26 g/cm³[2][10]
Tensile StrengthVaries with processing[8]
Elongation at BreakUp to 400%[6]

Table 2: Properties of this compound-Based Copolymers

CopolymerComonomerTm (°C)Tg (°C)Key FeatureReferences
P(BS-co-BMS)2-methylthis compoundDecreases with increasing MSA-Tunable degradation rate[7]
P(BS-co-DEGS)Diethylene glycolDecreases with increasing DEGS-Increased hydrophilicity[12]
PBCSDimethyl carbonate60.4 - 104.2-Enhanced thermal stability and barrier properties[13]
PBS-based copolyestersBis(2-hydroxyethyl) terephthalateVaries with BHET content-Improved ductility[14][15]

Table 3: Biodegradation Data for this compound-Based Polymers

PolymerConditionDegradation RateReferences
PBSControlled composting90% degradation in 160 days[16]
PBS PowderControlled composting (58 °C)56.2% degradation after 74 days[16]
PBS/Wheat Bran BiocompositesSoil burialMass loss of up to 68.3% after 70 days (with 50% bran)[17]
P(BS-BMS) CopolymersEnzymatic degradation (lipase)Rate increases with higher MSA content[7]

Visualizations

The following diagrams illustrate the synthesis workflow and the relationships in the application of this compound for biodegradable polymer synthesis.

PBS_Synthesis_Workflow cluster_reactants Reactants cluster_process Two-Step Polycondensation cluster_byproducts Byproducts cluster_product Final Product SA This compound Esterification Esterification (180-200°C) SA->Esterification BDO 1,4-Butanediol BDO->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Oligomers Water Water Esterification->Water Excess_BDO Excess 1,4-Butanediol Polycondensation->Excess_BDO PBS Poly(butylene succinate) Polycondensation->PBS

Caption: Workflow for the synthesis of Poly(butylene succinate) (PBS).

Succinic_Acid_Polymer_Applications cluster_polymers Biodegradable Polymers cluster_applications Applications SA This compound PBS Poly(butylene succinate) SA->PBS Copolymers Copolyesters & Copolyesteramides SA->Copolymers Packaging Packaging PBS->Packaging Agriculture Agriculture PBS->Agriculture Textiles Textiles PBS->Textiles Copolymers->Packaging Biomedical Biomedical Copolymers->Biomedical

Caption: Applications of this compound-derived biodegradable polymers.

Copolymerization_Strategy cluster_modification Copolymerization with Comonomers cluster_properties Tailored Polymer Properties Succinic_Acid This compound Backbone Other_Diacids Other Diacids (e.g., Adipic Acid, Terephthalic Acid) Other_Diols Other Diols (e.g., Ethylene Glycol, Diethylene Glycol) Crystallinity Modified Crystallinity Other_Diacids->Crystallinity Mechanical_Properties Altered Mechanical Properties Other_Diacids->Mechanical_Properties Degradation_Rate Controlled Degradation Rate Other_Diols->Degradation_Rate Hydrophilicity Increased Hydrophilicity Other_Diols->Hydrophilicity

Caption: Strategy for tailoring polymer properties via copolymerization.

References

Application Notes and Protocols for the Production of 1,4-Butanediol from Succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary methods for producing 1,4-butanediol (BDO), a valuable chemical intermediate, from succinic acid. This document details both chemical and biological conversion routes, offering structured data for comparison and detailed experimental protocols for practical application in a research and development setting.

Introduction

1,4-butanediol (BDO) is a key platform chemical used in the synthesis of polymers, solvents, and other fine chemicals, including biodegradable plastics like polybutylene succinate (PBS).[1] Traditionally, BDO production has relied on petrochemical feedstocks.[2] However, growing sustainability concerns have spurred the development of bio-based routes, primarily utilizing this compound derived from the fermentation of renewable resources.[3][4] This document outlines the two predominant pathways for converting this compound to BDO: catalytic hydrogenation and whole-cell biocatalysis.

Production Routes from this compound

This compound can be converted to 1,4-butanediol through two main strategies: chemical catalysis and biological conversion. The chemical route typically involves the hydrogenation of this compound or its esters at elevated temperatures and pressures using heterogeneous catalysts.[1] The biological route employs engineered microorganisms to perform the conversion under milder conditions.[5]

cluster_chem Catalytic Hydrogenation cluster_bio Biological Conversion SA This compound Direct Direct Hydrogenation SA->Direct High T, High P Bimetallic Catalysts Ester Esterification SA->Ester Methanol Acid Catalyst Biocatalysis Whole-Cell Biocatalysis (e.g., engineered E. coli) SA->Biocatalysis Enzymatic Reduction BDO 1,4-Butanediol Direct->BDO DMS Dimethyl Succinate Ester->DMS Hydro_Ester Hydrogenation DMS->Hydro_Ester Hydro_Ester->BDO Biocatalysis->BDO

Caption: Overview of this compound to 1,4-Butanediol Production Pathways.

Data Presentation: Comparison of Production Methods

The following tables summarize quantitative data from various studies on the conversion of this compound to 1,4-butanediol, providing a comparative look at the efficacy of different catalysts and bioconversion strategies.

Table 1: Catalytic Hydrogenation of this compound and its Derivatives to 1,4-Butanediol
CatalystSubstrateTemp. (°C)Pressure (bar)Conversion (%)Yield of BDO (%)Selectivity to BDO (%)Key ByproductsReference
Cu₁Fe₁Al₀.₅Dimethyl Succinate19045~10091.2>95γ-butyrolactone (GBL)[6][7]
Pd-Re/ZrO₂This compound160150~10085-95-GBL, THF, Butanol, Butyric Acid[8]
Ru-Sn/ACThis compound--10082 (molar)-Tetrahydrofuran (THF)[9][10]
Ru₀.₃Co₀.₇This compound25062-6.04--[1]
Re-Ru/MCThis compound20080100~80--

AC: Activated Carbon, MC: Mesoporous Carbon

Table 2: Biological Production of 1,4-Butanediol from this compound
OrganismSystemTiter (mg/L)Time (h)Key EnzymesReference
Escherichia coliShake Flask20148Carboxylic acid reductase (CAR), Ethanol dehydrogenase[11][12]
Escherichia coli5 L Fermenter155548Carboxylic acid reductase (CAR), Ethanol dehydrogenase[11][12]

Experimental Protocols

Protocol 1: Two-Step Catalytic Conversion via Esterification and Hydrogenation

This protocol is based on the environmentally friendly route of producing BDO from bio-derived this compound through an intermediate esterification step.[6][7]

Step 1: Esterification of this compound to Dimethyl Succinate (DMS)

  • Reactor Setup: A batch reactor equipped with a magnetic stirrer and a reflux condenser is used.

  • Reactant Charging: Charge the reactor with this compound and methanol. A typical molar ratio of methanol to this compound is greater than 2:1 to drive the reaction towards the product.

  • Catalyst Addition: Add phosphotungstic acid as the catalyst.

  • Reaction Conditions: Heat the mixture to the reaction temperature and maintain under reflux. The reaction to yield DMS is typically carried out until completion, which can be monitored by techniques like Gas Chromatography (GC). A 100% yield of DMS has been reported.[6]

  • Product Separation: After the reaction, the excess methanol is removed by distillation. The catalyst can be separated for reuse.

Step 2: Hydrogenation of Dimethyl Succinate to 1,4-Butanediol

  • Catalyst Preparation: A Cu₁Fe₁Al₀.₅ catalyst is used for this step.

  • Reactor Setup: The hydrogenation is performed in a fixed-bed continuous flow reactor.

  • Reaction Conditions: The hydrogenation of DMS is carried out in a segmented temperature-controlled manner.[6] The reactor is pressurized with high-purity hydrogen (e.g., 4.5 MPa).[2]

  • Product Collection and Analysis: The product stream is cooled and collected. The composition is analyzed by GC to determine the yield of BDO and the presence of any byproducts like GBL. A BDO yield of 91.2% has been achieved with this method.[6][7]

cluster_ester Step 1: Esterification cluster_hydro Step 2: Hydrogenation SA This compound + Methanol Reactor1 Batch Reactor (Phosphotungstic Acid) SA->Reactor1 Distill Distillation Reactor1->Distill DMS Dimethyl Succinate Distill->DMS Reactor2 Fixed-Bed Reactor (CuFeAl Catalyst, H₂) DMS->Reactor2 Condense Condensation & Collection Reactor2->Condense BDO 1,4-Butanediol Condense->BDO

Caption: Workflow for the Two-Step Catalytic Production of BDO.

Protocol 2: Direct High-Pressure Catalytic Hydrogenation of this compound

This protocol details the direct conversion of this compound to BDO using a bimetallic catalyst in a high-pressure batch reactor, as described in studies using a Pd-Re/ZrO₂ catalyst.[8]

  • Catalyst Preparation: Prepare a 2 wt% Pd–5 wt% Re/ZrO₂ catalyst by impregnating zirconia with solutions of palladium(II) acetate and ammonium perrhenate. After impregnation, evaporate the solvent, dry the solid overnight at 80°C, and then activate it under a hydrogen flow at 450°C.[8]

  • Reactor Charging: Load a high-pressure batch autoclave (e.g., Parr 4560) with an aqueous solution of this compound (e.g., 6 g of this compound in 114 g of water) and the prepared catalyst (e.g., 1 g).[8]

  • Reaction Setup: Seal the autoclave and purge it three times with an inert gas like argon to remove air.

  • Reaction Execution:

    • Heat the reactor to the desired temperature (e.g., 160°C).[8]

    • Pressurize the reactor with high-purity hydrogen to the target pressure (e.g., 150 bar).[8]

    • Begin stirring at a high rate (e.g., 900 rpm) to ensure good mixing.[8]

    • Maintain these conditions for the duration of the reaction (e.g., 48 hours).[8]

  • Product Recovery and Analysis:

    • After the reaction, cool the reactor down and carefully release the pressure.

    • Filter the resulting dispersion to remove the solid catalyst.

    • Evaporate the water from the filtrate using a rotary evaporator to recover the crude BDO.

    • Analyze the product composition using Gas Chromatography (GC) to determine the yield of BDO and identify byproducts such as GBL, THF, butanol, and butyric acid.[8]

Protocol 3: Whole-Cell Biocatalysis for BDO Production

This protocol outlines the general steps for producing BDO from this compound using engineered E. coli, based on reported bioprocesses.[11][12]

  • Strain Preparation: Use an E. coli strain engineered to express the necessary enzymes for the conversion of this compound to BDO. This typically involves a dual-pathway approach with a carboxylic acid reductase (CAR) and an alcohol dehydrogenase.[11][12]

  • Inoculum Preparation: Grow a starter culture of the engineered E. coli in a suitable medium (e.g., LB medium) with appropriate antibiotics to maintain the plasmids.

  • Fermentation/Bioconversion:

    • Shake Flask Scale: Inoculate a larger volume of production medium in shake flasks with the starter culture. The production medium should contain this compound as the precursor, as well as necessary nutrients and inducers for enzyme expression.

    • Fermenter Scale: For higher titers, perform the bioconversion in a controlled fermenter (e.g., 5 L). This allows for better control of pH, temperature, and dissolved oxygen.

  • Reaction Conditions:

    • Incubate at a suitable temperature (e.g., 30-37°C) with shaking for aeration.

    • The process may require cofactor regeneration systems (NADPH and ATP) to be engineered into the host strain for efficient conversion.[11]

  • Monitoring and Harvesting: Monitor the production of BDO over time (e.g., 48 hours) by taking samples and analyzing the supernatant using methods like HPLC.

  • Product Recovery: After the desired incubation period, separate the cells from the culture medium by centrifugation. The BDO can then be purified from the supernatant.

SA This compound Ecoli Engineered E. coli SA->Ecoli CAR Carboxylic Acid Reductase (CAR) Ecoli->CAR ADH Alcohol Dehydrogenase CAR->ADH BDO 1,4-Butanediol ADH->BDO Cofactors NADPH & ATP Regeneration Cofactors->CAR Cofactors->ADH

Caption: Enzymatic Pathway in Engineered E. coli for BDO Production.

Conclusion

The conversion of this compound to 1,4-butanediol represents a significant advancement in the sustainable production of bulk chemicals. Catalytic hydrogenation offers high yields and conversions, with various effective catalyst systems being developed.[6][8][9] The two-step esterification-hydrogenation process, in particular, shows excellent yield and stability.[6][7] On the other hand, whole-cell biocatalysis provides a pathway that operates under milder conditions, avoiding the need for high pressures and temperatures.[11] While titers are currently lower than what is achieved through chemical synthesis, ongoing research in metabolic and protein engineering continues to improve the efficiency of these biological systems.[5][11][12] The choice of method will depend on factors such as desired scale, available infrastructure, and cost considerations.

References

Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Succinic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae to enhance the production of succinic acid, a valuable platform chemical. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and biotechnology.

Introduction

Saccharomyces cerevisiae, a well-characterized and robust industrial microorganism, is an attractive host for the production of bio-based chemicals.[1] Its tolerance to acidic conditions makes it particularly suitable for the production of organic acids like this compound, as it can reduce the cost of downstream processing.[1] Native S. cerevisiae strains produce only small amounts of this compound. However, through targeted metabolic engineering, it is possible to significantly increase this compound titers, yields, and productivity.

This document outlines key metabolic engineering strategies, provides detailed experimental protocols for strain development and fermentation, and presents quantitative data from various engineered strains to guide researchers in this field.

Metabolic Engineering Strategies

The primary goal of metabolically engineering S. cerevisiae for this compound production is to redirect carbon flux from central carbon metabolism towards the synthesis and accumulation of this compound. This can be achieved through several strategies targeting different metabolic pathways. The main routes for this compound production in yeast are the oxidative tricarboxylic acid (TCA) cycle, the reductive TCA (rTCA) cycle, and the glyoxylate cycle.[2][3]

Blocking Competing Pathways and By-product Formation

A crucial step in enhancing this compound production is the elimination or reduction of competing by-products, primarily ethanol. This is typically achieved by deleting key genes in the ethanol fermentation pathway.

  • Alcohol Dehydrogenase (ADH) Gene Deletions: Deletion of multiple alcohol dehydrogenase genes (ADH1-5) has been shown to significantly reduce ethanol formation and redirect carbon flux towards other pathways, including this compound production.[4]

Enhancing the Oxidative TCA Cycle Pathway

Under aerobic conditions, this compound can be produced via the oxidative TCA cycle. A common strategy is to create a metabolic block downstream of succinate.

  • Succinate Dehydrogenase (SDH) Gene Deletions: Disrupting the SDH1 and SDH2 genes, which encode subunits of the succinate dehydrogenase complex, prevents the conversion of succinate to fumarate, leading to succinate accumulation.[5][6]

  • Isocitrate Dehydrogenase (IDH) Gene Deletions: Further blocking the TCA cycle by deleting isocitrate dehydrogenase genes (IDH1 and IDP1) can also channel intermediates towards the glyoxylate pathway, contributing to this compound formation.[7]

Activating the Reductive TCA (rTCA) Pathway

The rTCA pathway is a highly efficient route for this compound production as it involves the fixation of CO2.[3] This pathway is not naturally prominent in S. cerevisiae but can be engineered.

  • Overexpression of Key rTCA Cycle Enzymes: Enhancing the expression of enzymes such as pyruvate carboxylase (PYC2), malate dehydrogenase (MDH3), and fumarase can drive the conversion of pyruvate to succinate via the reductive route.[3]

  • Cytosolic Expression of Fumarate Reductase: Introducing a cytosolic NADH-dependent fumarate reductase, for instance from Trypanosoma brucei (FRDg), can efficiently convert fumarate to succinate in the cytosol.[8]

Enhancing this compound Export

Intracellular accumulation of this compound can be toxic and may inhibit its own biosynthesis. Therefore, facilitating its export is a critical strategy.

  • Overexpression of Dicarboxylic Acid Transporters: Expressing heterologous transporters, such as the malic acid transporter (mae1) from Schizosaccharomyces pombe or the dicarboxylic acid transporter (DCT-02) from Aspergillus niger, has been shown to improve the secretion of this compound into the fermentation medium.[4][5][9]

Quantitative Data Summary

The following tables summarize the performance of various engineered S. cerevisiae strains for this compound production under different conditions.

Table 1: this compound Production in Engineered S. cerevisiae Strains (Shake Flask Cultures)

StrainRelevant GenotypeCarbon SourceTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Quadruple DeletionΔsdh1Δsdh2Δidh1Δidp1Glucose3.620.11 mol/mol glucoseNot Reported[7]
SDH & ADH Deletion + TransporterΔsdh1Δsdh2Δadh1-5 + mae1GlucoseNot Reported2.4% (C-mol/C-mol glucose)Not Reported[5]
Engineered for Glycerol UtilizationEngineered DHA pathway + "SA module" + AnDCT-02Glycerol10.70.22 g/g glycerolNot Reported[9]
Industrial StrainEngineered for rTCA pathwayGlucoseNot Reported0.61 mol/mol glucoseNot Reported[8]
Y. lipolytica (for comparison)Engineered pSDH1 + AsPCKGlucose7.80.105 g/g glucoseNot Reported[10]

Table 2: By-product Formation in Engineered S. cerevisiae Strains

StrainRelevant GenotypeThis compound (g/L)Ethanol (g/L)Glycerol (g/L)Reference
SDH & ADH DeletionΔsdh1Δsdh2Δadh1-5IncreasedSignificantly ReducedIncreased[4]
Engineered SCGFAΔGPD2ΔFPS1ΔADH20.015723.1Reduced[11]

Experimental Protocols

Protocol for Gene Knockout in S. cerevisiae using CRISPR/Cas9

This protocol provides a general workflow for gene deletion in S. cerevisiae S288C background using the CRISPR/Cas9 system.

Materials:

  • S. cerevisiae S288C strain

  • pCas9 plasmid (containing Cas9 gene and a selectable marker)

  • gRNA expression plasmid (containing the specific gRNA sequence and another selectable marker)

  • Donor DNA (homologous repair template with desired deletion)

  • YPD medium (1% yeast extract, 2% peptone, 2% glucose)

  • Selective medium (e.g., SD-Ura for pCas9, SD-Leu for gRNA plasmid)

  • Lithium Acetate/PEG transformation solution

  • PCR reagents for verification

Procedure:

  • Design gRNA: Design a 20-nucleotide guide RNA sequence targeting the gene of interest. Ensure it has a low probability of off-target effects.

  • Construct gRNA Plasmid: Clone the designed gRNA sequence into a suitable gRNA expression vector.

  • Design Donor DNA: Synthesize a donor DNA fragment of 80-120 bp containing flanking homologous regions to the target gene locus, effectively deleting the gene upon homologous recombination.

  • Yeast Transformation: a. Grow the S. cerevisiae S288C strain carrying the pCas9 plasmid in selective medium to mid-log phase. b. Prepare competent cells using the lithium acetate method. c. Co-transform the gRNA plasmid and the donor DNA into the competent cells. d. Plate the transformed cells on a selective medium lacking the appropriate nutrients to select for transformants carrying both plasmids.

  • Verification of Gene Knockout: a. Isolate genomic DNA from individual colonies. b. Perform PCR using primers flanking the target gene locus. The PCR product from a successful knockout will be smaller than the wild-type product. c. Confirm the deletion by Sanger sequencing of the PCR product.[12]

Protocol for Shake Flask Fermentation

This protocol describes a typical batch fermentation in shake flasks to evaluate this compound production.

Materials:

  • Engineered S. cerevisiae strain

  • Synthetic Defined (SD) medium: 6.7 g/L yeast nitrogen base without amino acids, 20 g/L glucose, and necessary amino acid supplements (e.g., 20 mg/L uracil, 30 mg/L lysine, 100 mg/L leucine).[5]

  • Shake flasks (e.g., 250 mL)

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of SD medium and grow overnight at 30°C with shaking at 200 rpm.

  • Fermentation: a. Inoculate 50 mL of fresh SD medium in a 250 mL shake flask with the overnight culture to an initial OD600 of ~0.1. b. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) for analysis of cell density (OD600) and metabolite concentrations.

  • Sample Preparation: Centrifuge the samples to separate the supernatant from the cell pellet. Store the supernatant at -20°C for metabolite analysis.

Protocol for this compound Quantification using HPLC

This protocol outlines the analysis of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Eclipse XDB-C8, 4.6 mm x 150 mm, 5 µm)[13]

  • Mobile phase: 0.005 M Sulfuric Acid (pH ~2.5)[13]

  • This compound standard solutions of known concentrations

  • Fermentation supernatant samples

Procedure:

  • Sample Preparation: Thaw the supernatant samples and filter them through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: a. Set the column temperature to 50°C. b. Set the flow rate of the mobile phase to 1.0 mL/min.[13] c. Set the UV detector wavelength to 210 nm.[13] d. Inject a known volume (e.g., 10-20 µL) of the prepared sample and standards onto the column.

  • Data Analysis: a. Generate a standard curve by plotting the peak area of the this compound standards against their concentrations. b. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Metabolic Pathways for this compound Production

Metabolic_Pathways cluster_legend Legend Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Ethanol Ethanol Pyruvate->Ethanol ADH (X) Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PYC2 (+) Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate Malate_cyto Malate (Cytosol) Oxaloacetate->Malate_cyto MDH3 (+) Isocitrate Isocitrate Citrate->Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Glyoxylate Cycle alphaKG α-Ketoglutarate Isocitrate->alphaKG IDH/IDP (X) Malate_mito Malate (Mitochondria) Glyoxylate->Malate_mito SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate_mito Succinate (Mitochondria) SuccinylCoA->Succinate_mito Fumarate_mito Fumarate (Mitochondria) Succinate_mito->Fumarate_mito SDH1/2 (X) Succinate_cyto Succinate (Cytosol) Succinate_mito->Succinate_cyto Fumarate_mito->Malate_mito Malate_mito->Oxaloacetate Fumarate_cyto Fumarate (Cytosol) Malate_cyto->Fumarate_cyto Fumarate_cyto->Succinate_cyto FRDg (+) Succinate_ext Succinate (Extracellular) Succinate_cyto->Succinate_ext mae1/DCT-02 (+) CO2 CO2 CO2->Oxaloacetate l1 (+) Overexpression l1_color l2 (X) Deletion l2_color

Caption: Engineered metabolic pathways for this compound production in S. cerevisiae.

Experimental Workflow for Strain Development and Analysis

Experimental_Workflow Strain_Selection Select Host Strain (e.g., S. cerevisiae S288C) Genetic_Modification Genetic Modification (e.g., CRISPR/Cas9) Strain_Selection->Genetic_Modification Gene_Deletion Gene Deletion (SDH1, SDH2, ADH1-5) Genetic_Modification->Gene_Deletion Target competing pathways Gene_Overexpression Gene Overexpression (mae1, PYC2, FRDg) Genetic_Modification->Gene_Overexpression Enhance target pathway Verification Strain Verification (PCR, Sequencing) Gene_Deletion->Verification Gene_Overexpression->Verification Fermentation Shake Flask Fermentation Verification->Fermentation Sampling Sampling and Metabolite Extraction Fermentation->Sampling Analysis Metabolite Analysis (HPLC) Sampling->Analysis Data_Interpretation Data Interpretation and Further Optimization Analysis->Data_Interpretation Data_Interpretation->Genetic_Modification Iterative Improvement

Caption: A typical experimental workflow for engineering and evaluating this compound producing yeast strains.

References

Application Notes and Protocols for Bio-based Succinic Acid Production via Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of bio-based succinic acid through microbial fermentation. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and biotechnology fields who are engaged in the study and optimization of this compound production.

Introduction

This compound is a key platform chemical with wide-ranging applications in the food, pharmaceutical, and chemical industries, including the production of biodegradable polymers.[1][2][3][4] Traditionally derived from petrochemical processes, the biotechnological production of this compound from renewable feedstocks offers a more sustainable and environmentally friendly alternative.[3][5] This process primarily involves the fermentation of sugars by various microorganisms. This document outlines the key microorganisms, metabolic pathways, fermentation strategies, and downstream processing involved in bio-based this compound production.

Microorganisms for this compound Production

A variety of microorganisms, both naturally occurring and genetically engineered, are utilized for this compound production. The choice of microorganism is a critical factor influencing the overall process efficiency.

Key Microbial Platforms:

  • Natural Producers: Several wild-type bacteria are efficient producers of this compound. These include:

    • Actinobacillus succinogenes: Considered one of the most promising natural producers, capable of utilizing a broad range of carbon sources and producing high titers of this compound.[2][3][6][7][8]

    • Mannheimia succiniciproducens: Another efficient natural producer isolated from bovine rumen.[2][6]

    • Anaerobiospirillum succiniciproducens: One of the earliest studied natural producers of this compound.[2][6][7]

  • Engineered Microorganisms: Metabolic engineering has been employed to enhance this compound production in various host organisms. Common targets for genetic modification include redirecting carbon flow towards this compound pathways and eliminating competing byproduct formation.[9][10] Engineered strains include:

    • Escherichia coli: Extensively engineered to become a high-yield this compound producer.[2][5][6]

    • Corynebacterium glutamicum: A versatile industrial bacterium engineered for this compound production.[6][9]

    • Saccharomyces cerevisiae (Yeast): A robust industrial microorganism engineered for this compound production, often favored for its tolerance to low pH conditions.[6][9]

    • Yarrowia lipolytica: An oleaginous yeast species that has been engineered to produce this compound from various carbon sources, including glycerol.[9][11]

Metabolic Pathways for this compound Production

This compound is an intermediate of the tricarboxylic acid (TCA) cycle. Its production in microorganisms primarily occurs through several key metabolic routes.

Reductive Tricarboxylic Acid (rTCA) Cycle Pathway

This is the most common anaerobic pathway for this compound production. It involves the carboxylation of a C3 intermediate (phosphoenolpyruvate or pyruvate) to a C4 intermediate (oxaloacetate), which is then reduced to this compound.[9][12]

  • Key Steps:

    • Carboxylation: Phosphoenolpyruvate (PEP) is carboxylated to oxaloacetate (OAA) by phosphoenolpyruvate carboxykinase (PCK) or PEP carboxylase (PPC). Alternatively, pyruvate can be carboxylated to OAA by pyruvate carboxylase (PYC).[9]

    • Reduction to Malate: OAA is reduced to malate by malate dehydrogenase (MDH).[9]

    • Dehydration to Fumarate: Malate is dehydrated to fumarate by fumarase (FUM).[9]

    • Reduction to Succinate: Fumarate is reduced to succinate by fumarate reductase (FRD).[9]

Reductive_TCA_Pathway PEP Phosphoenolpyruvate (PEP) OAA Oxaloacetate (OAA) PEP->OAA PPC / PCK PYR Pyruvate PYR->OAA PYC MAL Malate OAA->MAL MDH FUM Fumarate MAL->FUM FUM SUC Succinate FUM->SUC FRD CO2 CO2 CO2->OAA

Caption: Reductive TCA Cycle Pathway for this compound Production.

Glyoxylate Shunt Pathway

The glyoxylate shunt is an anabolic pathway that bypasses the CO2-producing steps of the TCA cycle. It can be engineered to operate under anaerobic conditions to produce succinate.[6][9]

  • Key Steps:

    • Isocitrate Cleavage: Isocitrate is cleaved into succinate and glyoxylate by isocitrate lyase (ICL).

    • Malate Synthesis: Glyoxylate and acetyl-CoA are converted to malate by malate synthase (MS).

Glyoxylate_Shunt_Pathway AcCoA Acetyl-CoA CIT Citrate AcCoA->CIT MAL Malate AcCoA->MAL OAA Oxaloacetate OAA->CIT ICIT Isocitrate CIT->ICIT GLY Glyoxylate ICIT->GLY ICL SUC Succinate ICIT->SUC ICL GLY->MAL MS

Caption: Glyoxylate Shunt Pathway for this compound Production.

Oxidative Tricarboxylic Acid (oTCA) Cycle Pathway

Under specific engineered conditions, the oxidative branch of the TCA cycle can be utilized for succinate production. This typically requires genetic modifications to block the conversion of succinyl-CoA to subsequent TCA cycle intermediates.[9]

Fermentation Process Parameters and Protocols

The successful production of this compound relies on the careful control of fermentation parameters. The following sections provide typical ranges and a general protocol.

Key Fermentation Parameters
  • Carbon Source: Glucose is the most common carbon source, but other sugars like xylose, arabinose, and glycerol can also be used, depending on the microorganism.[7][8][13]

  • Nitrogen Source: Yeast extract and peptone are common nitrogen sources.[3][13][14]

  • pH: The optimal pH is typically maintained between 6.0 and 7.0.[13] Buffering agents like magnesium carbonate (MgCO3) or automated pH control with bases like NaOH or Na2CO3 are used.[13]

  • Temperature: The optimal temperature is generally around 37°C for most bacterial producers.[14][15]

  • CO2 Supply: A continuous supply of CO2 is crucial for the carboxylation step in the rTCA pathway. This can be provided by sparging with CO2 gas or by the addition of carbonates like MgCO3 or NaHCO3.[7][8][15][16]

  • Anaerobic Conditions: this compound production is most efficient under anaerobic or microaerobic conditions.

Experimental Protocol: Batch Fermentation of this compound using Actinobacillus succinogenes

This protocol provides a general guideline for batch fermentation. Optimization for specific strains and equipment is recommended.

1. Media Preparation:

  • Prepare the fermentation medium with the following components per liter of distilled water:

    • Glucose: 30 g

    • Yeast Extract: 10 g

    • Dipotassium hydrogen phosphate (K2HPO4): 1.37 g

    • Potassium dihydrogen phosphate (KH2PO4): 1.53 g

    • Sodium chloride (NaCl): 1.5 g

    • Calcium chloride (CaCl2): 0.38 g

    • Manganese chloride (MnCl2): 0.07 g

  • Separately sterilize a 30 g/L solution of Magnesium Carbonate (MgCO3) and the glucose solution at 115°C for 20 minutes to prevent caramelization. Aseptically add them to the cooled, sterilized medium.[13]

2. Inoculum Preparation:

  • Inoculate a single colony of A. succinogenes into a culture tube containing 10 mL of Tryptic Soy Broth (TSB).

  • Incubate aerobically at 37°C in a rotary shaker at 180 rpm for approximately 5-8 hours until the culture reaches the exponential growth phase (OD600 of ~1.0).[13]

3. Fermentation:

  • Inoculate the sterile fermentation medium with the seed culture to a final concentration of 5-10% (v/v).[13]

  • Set the fermentation temperature to 37°C.[14]

  • Maintain anaerobic conditions by sparging the medium with CO2 gas or by relying on the CO2 generated from the MgCO3.

  • Maintain the pH around 7.0. The MgCO3 will act as a buffer. If necessary, use automated addition of a base like 3M Na2CO3.[13]

  • Take samples aseptically at regular intervals to monitor cell density (OD600), substrate consumption, and the concentration of this compound and byproducts.

4. Analytical Methods:

  • Cell Density: Measure the optical density at 600 nm (OD600) using a spectrophotometer.

  • Substrate and Product Analysis: Use High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of glucose, this compound, and major byproducts (e.g., acetic acid, formic acid, lactic acid).

    • HPLC System: An HPLC system equipped with a C18 or an ion-exchange column suitable for organic acid analysis.

    • Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H2SO4).[13]

    • Detection: A UV detector at 210 nm or a refractive index (RI) detector.[13]

    • Quantification: Generate standard curves for this compound and other organic acids for accurate concentration determination.[13]

Experimental Workflow

Fermentation_Workflow Media Media Preparation (Glucose, Yeast Extract, Salts) Sterilization Sterilization Media->Sterilization Fermenter Bioreactor Sterilization->Fermenter Inoculum Inoculum Preparation (A. succinogenes) Inoculum->Fermenter Fermentation Fermentation (37°C, pH 7.0, Anaerobic, CO2) Fermenter->Fermentation Sampling Periodic Sampling Fermentation->Sampling Downstream Downstream Processing Fermentation->Downstream Analysis HPLC Analysis (this compound, Glucose, Byproducts) Sampling->Analysis

Caption: General Workflow for this compound Fermentation.

Quantitative Data on this compound Production

The following table summarizes representative data from various studies on this compound production, highlighting the performance of different microorganisms and fermentation strategies.

MicroorganismStrain TypeCarbon SourceFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Actinobacillus succinogenesWild-typeGlucose & XyloseBatch22.20.671.16[14]
Actinobacillus succinogenesWild-typeGlucoseBatch18.23--[3]
Escherichia coliEngineeredGlucoseFed-batch32.01--[9]
Corynebacterium glutamicumEngineeredGlucoseFed-batch152.21.11.11[9]
Yarrowia lipolyticaEngineeredGlycerolFed-batch111.90.791.79[13]
Basfia succiniciproducensWild-typeCrude GlycerolFed-batch86.90.90.55[13]
Issatchenkia orientalisEngineeredGlucose & GlycerolFed-batch109.50.630.54[13]

Note: Productivity values are often reported under specific conditions and may not be directly comparable across different studies.[13]

Downstream Processing

The recovery and purification of this compound from the fermentation broth is a critical and often costly step, accounting for a significant portion of the total production cost.[1][4] The downstream process typically involves several stages:

  • Cell Removal: The first step is the removal of microbial cells and other solid debris from the fermentation broth. This is commonly achieved through centrifugation and/or membrane filtration (e.g., ultrafiltration).[1]

  • Product Recovery and Purification: Several methods can be employed to recover and purify this compound from the clarified broth:

    • Precipitation: this compound can be precipitated by adding calcium hydroxide to form calcium succinate, which is then re-acidified with sulfuric acid to yield this compound and gypsum.

    • Direct Crystallization: Under low pH conditions, this compound can be directly crystallized from the fermentation broth.[17]

    • Liquid-Liquid Extraction: Using a suitable solvent to selectively extract this compound from the aqueous broth.

    • Chromatography: Ion-exchange or adsorption chromatography can be used for purification.

    • Membrane-based Separation: Techniques like electrodialysis can be used to separate this compound from the fermentation broth.[18]

The choice of downstream processing technology depends on factors such as the desired purity of the final product, the composition of the fermentation broth, and economic considerations. An integrated approach combining multiple techniques is often necessary to achieve high purity and recovery.[1][4]

Downstream_Processing_Workflow Broth Fermentation Broth CellRemoval Cell Removal (Centrifugation/Filtration) Broth->CellRemoval ClarifiedBroth Clarified Broth CellRemoval->ClarifiedBroth Precipitation Precipitation ClarifiedBroth->Precipitation Crystallization Direct Crystallization ClarifiedBroth->Crystallization Extraction Liquid-Liquid Extraction ClarifiedBroth->Extraction Chromatography Chromatography ClarifiedBroth->Chromatography Electrodialysis Electrodialysis ClarifiedBroth->Electrodialysis PureSA Pure this compound Precipitation->PureSA Crystallization->PureSA Extraction->PureSA Chromatography->PureSA Electrodialysis->PureSA

Caption: Overview of Downstream Processing for this compound.

Troubleshooting and Optimization

  • Low this compound Titer:

    • Suboptimal pH: Ensure the pH is maintained within the optimal range for the chosen microorganism.[13]

    • Insufficient CO2: Verify adequate CO2 supply, as it is a co-substrate for the reaction.

    • Nutrient Limitation: Optimize the concentrations of carbon, nitrogen, and other essential nutrients in the medium.

  • Low this compound Yield:

    • Byproduct Formation: Analyze the fermentation broth for competing byproducts. Metabolic engineering strategies can be employed to knockout genes responsible for byproduct synthesis.

    • Redox Imbalance: Ensure a proper balance of reducing equivalents (NADH) required for the reductive pathway.

  • Inhibition:

    • Substrate Inhibition: High initial substrate concentrations can be inhibitory to some microorganisms. A fed-batch strategy may be beneficial.

    • Product Inhibition: High concentrations of this compound can inhibit cell growth and production. In situ product removal techniques can be explored.[17]

    • Inhibitory Compounds in Hydrolysates: If using lignocellulosic hydrolysates, detoxification may be necessary to remove inhibitors like furfural and acetic acid.[13]

Conclusion

The fermentative production of this compound presents a promising and sustainable alternative to conventional petrochemical methods. The selection of a suitable microbial host, optimization of fermentation conditions, and efficient downstream processing are all critical for achieving economically viable production. The protocols and data presented in this document provide a solid foundation for researchers and scientists to develop and refine their own processes for bio-based this compound production. Further research, particularly in metabolic engineering and process integration, will continue to enhance the efficiency and cost-effectiveness of this important bioprocess.

References

Application Notes and Protocols for Downstream Processing and Purification of Succinic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide-ranging applications in the production of biodegradable polymers, pharmaceuticals, food additives, and solvents.[1][2][3] The biotechnological production of this compound through fermentation offers a sustainable alternative to petrochemical-based methods. However, the economic feasibility of bio-based this compound production is heavily reliant on efficient and cost-effective downstream processing to recover and purify the acid from complex fermentation broths.[4][5][6] These broths are complex mixtures containing the desired product along with microbial cells, residual nutrients, proteins, and other organic acid byproducts such as acetic, formic, and lactic acids.[1][7]

The downstream processing of this compound typically involves a multi-step approach encompassing clarification, separation, and purification, with the final goal of achieving high purity (often >99%) and recovery yield.[1] This document provides detailed application notes and protocols for the most common and effective methods employed in the downstream processing of this compound from fermentation broths.

Overall Downstream Processing Workflow

The recovery of this compound from fermentation broth is a multi-stage process. A generalized workflow is presented below, starting from the initial clarification of the broth to the final purification of this compound crystals. The specific combination of techniques can be adapted based on the fermentation process, the purity requirements, and economic considerations.

Downstream Processing of this compound Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Removal of cells & debris Separation Primary Separation & Concentration Clarification->Separation Clarified Broth Purification Final Purification Separation->Purification Concentrated Succinate Solution Crystallization Crystallization & Drying Purification->Crystallization Purified this compound Solution Succinic_Acid High-Purity this compound Crystallization->Succinic_Acid Final Product Calcium Precipitation Workflow Clarified_Broth Clarified Broth Add_CaOH2 Add Ca(OH)₂ Clarified_Broth->Add_CaOH2 Precipitation Calcium Succinate Precipitation Add_CaOH2->Precipitation Filtration1 Filtration Precipitation->Filtration1 Calcium_Succinate Calcium Succinate (Solid) Filtration1->Calcium_Succinate Add_H2SO4 Add H₂SO₄ Calcium_Succinate->Add_H2SO4 Acidification Acidification Add_H2SO4->Acidification Filtration2 Filtration Acidification->Filtration2 Succinic_Acid_Solution This compound Solution Filtration2->Succinic_Acid_Solution Gypsum CaSO₄ (Waste) Filtration2->Gypsum Crystallization Process Purified_Solution Purified this compound Solution Concentration Concentration (Evaporation) Purified_Solution->Concentration pH_Adjustment pH Adjustment (< 2.0) Concentration->pH_Adjustment Cooling Cooling (e.g., 4°C) pH_Adjustment->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Final_Product High-Purity This compound Crystals Drying->Final_Product

References

Application Notes and Protocols for the Immobilization of Actinobacillus succinogenes in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of Actinobacillus succinogenes, a promising microorganism for the bio-based production of succinic acid. Immobilization techniques enhance cell density, productivity, and stability in bioreactors, making them a critical area of study for industrial applications. The following sections detail various immobilization methods, present comparative data on their performance, and provide step-by-step experimental protocols.

Introduction to Immobilization Techniques

Cell immobilization offers several advantages over suspension cultures for the production of this compound by A. succinogenes. These benefits include higher cell concentrations, increased productivity, enhanced operational stability, and simplified product recovery. The primary immobilization strategies for A. succinogenes fall into three main categories: adsorption, entrapment, and biofilm formation.

  • Adsorption: This technique relies on the natural tendency of microbial cells to adhere to surfaces. It is a relatively simple and cost-effective method. Various support materials, known as carriers, can be used to provide a large surface area for cell attachment.

  • Entrapment: In this method, cells are physically confined within a porous matrix, such as a polymer gel. Entrapment protects the cells from shear stress and can lead to very high cell densities.

  • Biofilm Formation: A. succinogenes has a natural propensity to form biofilms, which are communities of cells attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilm-based reactors can achieve high volumetric productivity.[1]

Comparative Performance of Immobilization Techniques

The choice of immobilization technique can significantly impact the efficiency of this compound production. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: this compound Production with Adsorption-Based Immobilization

Carrier MaterialBioreactor TypeSubstrateThis compound Titer (g/L)Productivity (g/L·h)Yield (g/g)Reference
Clay PebblesRepeated BatchGlycerol36.3Not ReportedNot Reported[2][3]
Volcanic GlassRepeated BatchGlycerolNot ReportedNot ReportedNot Reported[2][3]
Silica ParticlesRepeated BatchGlycerolNot ReportedNot ReportedNot Reported[2][3]
Cellulose Acetate NanofiberBatchGlucose27.3 ± 3.5Not Reported0.709 ± 0.058[4]
Viscose MicrofiberFed-BatchGlucose73.21.490.865[4]
Cotton FiberFibrous Bed BioreactorGlucose & XyloseNot ReportedNot ReportedNot Reported[4]

Table 2: this compound Production with Entrapment-Based Immobilization

Entrapment MatrixBioreactor TypeSubstrateThis compound Titer (g/L)Productivity (g/L·h)Yield (g/g)Reference
Agar BeadsRepeated BatchGlucose107 (total over 5 cycles)2.83Not Reported[5]
Calcium Alginate BeadsBatchGlucose69 ± 0.20.771.15 ± 0.02[6][7]
Calcium Alginate BeadsContinuous (Fluidized Bed)Glucose3135.6Not Reported[7]
Calcium Alginate BeadsBatchCheese WheyNot Reported1.090.749[8][9]
PVA CryogelNot SpecifiedNot SpecifiedNot ReportedNot ReportedNot Reported[10][11][12]

Table 3: this compound Production with Biofilm-Based Systems

Bioreactor ConfigurationSupport MaterialOperating ModeThis compound Titer (g/L)Productivity (g/L·h)Yield (g/g)Reference
Packed-Bed Biofilm ReactorNot SpecifiedContinuous4322Not Reported[13]
Shear-Controlled FermenterNot ApplicableContinuous>7>100.63 - 0.74[1][14]
Bubble Column ReactorKaldnes K1 PackingBatch/ContinuousNot ReportedNot ReportedNot Reported[15][16]

Experimental Protocols

This section provides detailed protocols for the key immobilization techniques discussed.

Protocol 1: Immobilization by Adsorption on Clay Pebbles

This protocol describes the immobilization of A. succinogenes by adsorption onto clay pebbles for repeated batch fermentation.

Materials:

  • Actinobacillus succinogenes seed culture

  • Fermentation medium (e.g., containing glycerol or glucose as a carbon source)

  • Clay pebbles (autoclaved)

  • Bioreactor (e.g., 1-L stirred tank)

  • Autoclave

  • Shaking incubator

Procedure:

  • Carrier Preparation: Wash the clay pebbles with deionized water and dry them. Sterilize the pebbles by autoclaving.

  • Inoculum Preparation: Prepare a seed culture of A. succinogenes by inoculating a single colony into a suitable broth and incubating until the desired cell density is reached.

  • Immobilization: Aseptically add the sterilized clay pebbles to the bioreactor containing the fermentation medium. Inoculate the bioreactor with the seed culture.

  • Adsorption Phase: Operate the bioreactor under conditions suitable for A. succinogenes growth (e.g., 37°C, controlled pH) for a specified period (e.g., 24-48 hours) to allow for cell attachment to the clay pebbles.

  • Fermentation: After the adsorption phase, the fermentation can be operated in a batch, fed-batch, or repeated-batch mode. For repeated-batch operation, at the end of each batch, decant the supernatant and replace it with fresh sterile medium.

Workflow for Adsorption Immobilization

G cluster_prep Preparation cluster_immobilization Immobilization cluster_fermentation Fermentation carrier_prep Prepare & Sterilize Clay Pebbles add_to_reactor Add Pebbles & Medium to Bioreactor carrier_prep->add_to_reactor inoculum_prep Prepare A. succinogenes Seed Culture inoculate Inoculate with Seed Culture inoculum_prep->inoculate add_to_reactor->inoculate adsorption Incubate for Cell Adsorption inoculate->adsorption ferment Run Fermentation (Batch/Fed-Batch) adsorption->ferment repeated_batch For Repeated Batch: Replace Medium ferment->repeated_batch G cluster_prep Preparation cluster_entrapment Entrapment Process cluster_application Application cell_harvest Harvest A. succinogenes Cells mix_cells Mix Cells with Alginate Solution cell_harvest->mix_cells alginate_prep Prepare Sodium Alginate Solution alginate_prep->mix_cells extrude Extrude Mixture into CaCl2 Solution mix_cells->extrude cure Cure Beads extrude->cure wash Wash Beads cure->wash use_in_reactor Use Beads in Bioreactor wash->use_in_reactor G start Start reactor_setup Setup and Sterilize Packed-Bed Bioreactor start->reactor_setup batch_phase Inoculate and Run in Batch Mode reactor_setup->batch_phase continuous_flow Initiate Continuous Flow (Low Dilution Rate) batch_phase->continuous_flow increase_dilution Gradually Increase Dilution Rate continuous_flow->increase_dilution biofilm_matures Biofilm Matures increase_dilution->biofilm_matures biofilm_matures->increase_dilution No steady_state Steady-State Continuous Production biofilm_matures->steady_state Yes end End steady_state->end

References

Application Note: Quantitative Analysis of Succinate in Mammalian Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes. Dysregulation of succinate levels has been implicated in inflammation, ischemia-reperfusion injury, and cancer.[1] Consequently, the accurate and sensitive quantification of succinate in mammalian tissues is essential for advancing our understanding of its biological roles and for the development of novel therapeutic strategies. This application note provides a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of succinate in mammalian tissue samples. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes performance data to ensure reliable and reproducible results. The use of a stable isotope-labeled internal standard is incorporated to correct for matrix effects and ensure analytical accuracy.[2]

Principle

This method employs a sensitive and selective LC-MS/MS approach for the direct quantification of succinate without the need for chemical derivatization.[2][3] Tissue samples are first homogenized and metabolites are extracted using a cold solvent mixture. Following protein precipitation and centrifugation, the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column. The identification and quantification of succinate are performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2] A stable isotope-labeled succinate is used as an internal standard (IS) to ensure high accuracy and precision.[1][3]

Experimental Protocols

Materials and Reagents
  • Succinic acid standard (Sigma-Aldrich or equivalent)

  • This compound-d4 (or other suitable stable isotope-labeled succinate) as an internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)

  • LC-MS grade water with 0.1% formic acid[2]

  • LC-MS grade acetonitrile with 0.1% formic acid[2]

  • LC-MS grade methanol[4]

  • 80% Methanol in water, pre-chilled to -20°C[3]

  • Phosphate-buffered saline (PBS), ice-cold

  • 2 mL homogenization tubes with ceramic beads[3]

  • Microcentrifuge tubes

  • Autosampler vials

Equipment
  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

  • Homogenizer (e.g., bead beater)[3]

  • Centrifuge capable of reaching >15,000 x g and maintaining 4°C[2][3]

  • SpeedVac or nitrogen evaporator[3]

  • Analytical balance

  • Vortex mixer

Sample Preparation
  • Tissue Collection and Quenching: Immediately after excision, snap-freeze the mammalian tissue sample in liquid nitrogen to quench metabolic activity.[3] Store samples at -80°C until analysis.

  • Tissue Weighing: On dry ice, weigh 50-100 mg of the frozen tissue into a pre-cooled 2 mL homogenization tube containing ceramic beads.[3]

  • Metabolite Extraction:

    • Prepare an 80% methanol extraction solvent containing the internal standard (e.g., this compound-d4) at a known concentration.[3]

    • Add 400 µL of the cold extraction solvent to the homogenization tube containing the tissue.[3]

    • Homogenize the tissue using a bead beater. A typical procedure is three cycles of 20-30 seconds at 5,500 rpm, ensuring the samples are kept cold between cycles.[3]

  • Protein Precipitation and Clarification:

    • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.[3]

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the pellet.[3]

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness using a SpeedVac (without heat) or under a gentle stream of nitrogen.[3]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[3]

    • Vortex thoroughly and centrifuge at high speed for 5 minutes to pellet any insoluble debris.[3]

  • Final Sample Preparation: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

Liquid Chromatography Conditions

  • Column: Reversed-phase C18 column suitable for polar analytes (e.g., Phenomenex Synergi Polar-RP, 4 µm, 80 Å, 150 x 2.0 mm)[5]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-13 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Succinate: m/z 117.0 → 73.0[5]

    • This compound-d4 (IS): m/z 121.0 → 75.0 (or appropriate for the IS used)

  • Collision Energy: Optimized for the specific instrument, typically around 10-15 eV.

  • Source Parameters: Optimized for the specific instrument (e.g., spray voltage, source temperature, gas flows).

Data Presentation

The performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Representative quantitative data are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

AnalyteCalibration Range (µM)LLOQ (µM)
Succinate0.02 - 135.5>0.9980.02

Data synthesized from multiple sources demonstrating typical performance.[1][5]

Table 2: Precision and Accuracy

QC LevelConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.1< 7.8< 14.492 - 120
Medium10< 7.8< 14.492 - 120
High100< 7.8< 14.492 - 120

Data synthesized from multiple sources demonstrating typical performance.[1][5]

Visualizations

Experimental Workflow

experimental_workflow tissue_collection Tissue Collection (Snap Freeze in Liquid N2) storage Store at -80°C tissue_collection->storage homogenization Tissue Homogenization (Bead Beating in Cold 80% Methanol with IS) storage->homogenization centrifugation1 Centrifugation (16,000 x g, 15 min, 4°C) homogenization->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection drying Dry Extract (SpeedVac or N2 Stream) supernatant_collection->drying reconstitution Reconstitute in Initial Mobile Phase drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow from tissue collection to data analysis.

Succinate Signaling Pathway

succinate_signaling mitochondria Mitochondria (TCA Cycle) succinate_mito Succinate mitochondria->succinate_mito Production succinate_cyto Succinate succinate_mito->succinate_cyto Transport cytosol Cytosol succinate_extra Succinate succinate_cyto->succinate_extra Transport phd PHDs succinate_cyto->phd Inhibition hif1a_stabilization HIF-1α Stabilization succinate_cyto->hif1a_stabilization extracellular Extracellular Space sucnr1 SUCNR1 (GPR91) succinate_extra->sucnr1 Activation hif1a HIF-1α phd->hif1a Degradation hif1a->hif1a_stabilization downstream_signaling Downstream Signaling sucnr1->downstream_signaling

Caption: Key signaling pathways involving succinate.

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of succinate in mammalian tissue samples. The protocol is straightforward, employing a simple extraction procedure without the need for derivatization. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications where the accurate measurement of succinate is critical.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Byproduct Formation in Succinic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of byproducts during succinic acid fermentation.

Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation experiments, with a focus on identifying the causes of high byproduct levels and providing actionable solutions.

Issue Potential Cause Troubleshooting Steps
High Levels of Acetic Acid Suboptimal fermentation conditions favoring mixed-acid fermentation.Optimize pH (typically 6.0-7.0) and ensure adequate CO2 supply. Elevated CO2 levels can shift metabolism towards this compound production.[1]
Use of certain carbon sources.Fermentation of xylose can lead to higher acetic acid production. Consider co-feeding with glycerol to mitigate this effect.[1][2]
Metabolic pathway imbalance.In engineered strains, ensure that pathways leading to acetate are sufficiently downregulated. This can be achieved by knocking out genes like pta (phosphate acetyltransferase) and ackA (acetate kinase).[3][4]
High Levels of Lactic Acid Redox imbalance (excess NADH).Overexpress enzymes that consume NADH in the this compound pathway, such as malate dehydrogenase.[5]
Active lactate dehydrogenase (LDH) pathway.Knock out the ldhA gene to prevent the conversion of pyruvate to lactate.[3][4]
High Levels of Formic Acid Active pyruvate formate-lyase (PFL) pathway.Disrupt the pflB gene to eliminate formate biosynthesis.[3][6]
Low this compound Yield Competing metabolic pathways are active.Employ metabolic engineering strategies to block byproduct formation by knocking out genes responsible for their production (e.g., ldhA, pflB, pta, ackA).[3][7]
Suboptimal pH.Maintain the pH of the fermentation broth within the optimal range for the specific microorganism (typically around 6.0-7.0) using buffering agents like magnesium carbonate or automated pH control.[1][8]
Insufficient CO2 supply.CO2 is a co-substrate for key enzymes in the this compound pathway. Ensure adequate CO2 by sparging with CO2 gas or using a carbonate source like MgCO3.[9][10]
Presence of inhibitory compounds in hydrolysates.If using lignocellulosic hydrolysates, detoxify the feedstock to remove inhibitors like furfural and acetate.[1]
Cell Inhibition High substrate or product concentration.Implement a fed-batch or continuous fermentation strategy to maintain optimal substrate concentrations and remove inhibitory products. In-situ product removal techniques can also alleviate product inhibition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound fermentation?

A1: The most common byproducts depend on the microorganism used. In many bacteria like E. coli, Actinobacillus succinogenes, and Mannheimia succiniciproducens, the primary byproducts are acetic acid, formic acid, lactic acid, and ethanol.[3][11][12] For yeast such as Saccharomyces cerevisiae, ethanol and glycerol are significant byproducts.[13][14]

Q2: How does the choice of carbon source affect byproduct formation?

A2: The carbon source can significantly influence the metabolic flux and byproduct profile. For instance, using glycerol as a carbon source in Anaerobiospirillum succiniciproducens has been shown to dramatically reduce acetic acid formation compared to glucose.[15][16] Fermentation of xylose, a major component of lignocellulosic hydrolysates, can lead to higher production of acetic acid.[1][2]

Q3: What is the role of CO2 in reducing byproduct formation?

A3: CO2 is a crucial co-substrate for the carboxylation of phosphoenolpyruvate (PEP) or pyruvate, which is a key step in the reductive tricarboxylic acid (rTCA) cycle leading to this compound.[9][17] An adequate supply of CO2 promotes the metabolic flux towards this compound, thereby reducing the carbon flow to competing byproduct pathways.[18][19] Elevated CO2 levels can be supplied by sparging with CO2 gas or by adding carbonates like MgCO3 to the medium.[9]

Q4: Can metabolic engineering completely eliminate byproduct formation?

A4: Metabolic engineering can significantly reduce or nearly eliminate the formation of major byproducts. By knocking out genes in competing pathways (e.g., ldhA for lactic acid, pflB for formic acid, and pta-ackA for acetic acid), the carbon flux can be redirected towards this compound production.[3][4][7] However, this can sometimes lead to the accumulation of other minor byproducts or create redox imbalances that need to be addressed through further engineering.[5]

Q5: How does pH control influence the product spectrum?

A5: Maintaining an optimal pH is critical for both cell growth and directing metabolic pathways. The optimal pH for this compound production is typically between 6.0 and 7.0 for most bacteria.[1] Deviations from this range can affect the activity of key enzymes and may favor the production of other organic acids. For instance, in Actinobacillus succinogenes, a pH of 7.5 was found to be optimal for this compound production, while pH values of 6.5 or 8.0 resulted in a significant decrease.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound fermentation, highlighting the impact of different strategies on byproduct formation.

Table 1: Effect of Carbon Source on this compound and Byproduct Formation in Anaerobiospirillum succiniciproducens

Carbon SourceThis compound Yield (%)This compound : Acetic Acid (g/g)Reference
Glucose-~4:1[16]
Glycerol (6.5 g/L)13325.8:1[15][16]
Glycerol with intermittent yeast extract feeding16031.7:1[15][16]

Table 2: Byproduct Formation in Wild-Type and Engineered Mannheimia succiniciproducens

StrainGlucose (g/L)This compound (g/L)Acetic Acid (g/L)Formic Acid (g/L)Lactic Acid (g/L)Reference
Wild-type22.510.54.964.103.47[3]
LPK7 (ΔldhA, ΔpflB, Δpta-ackA)2013.4~0~0~0[3]

Table 3: Effect of CO2 Supply on this compound Production by Actinobacillus succinogenes

CO2 SourceDissolved CO2 (mM)This compound (g/L)Reference
100% CO2 gas-10.97[9]
40 g/L MgCO3-61.92[9]
40 g/L MgCO3 + 100% CO2 gas159.2261.92[9]

Experimental Protocols

Protocol 1: General this compound Fermentation

This protocol provides a general procedure for this compound fermentation using a microbial culture.

  • Media Preparation: Prepare the fermentation medium containing a carbon source (e.g., glucose, glycerol), nitrogen source (e.g., yeast extract, tryptone), salts (e.g., K2HPO4, KH2PO4, NaCl), and a buffering agent/CO2 source (e.g., MgCO3).[20] Sterilize the medium and carbon source separately.[20]

  • Inoculum Preparation: Prepare a seed culture by inoculating a small volume of appropriate medium (e.g., Tryptic Soy Broth) and incubating under optimal conditions (e.g., 37°C, 180 rpm) for a specified time (e.g., 5 hours).[20]

  • Fermentation: Inoculate the sterile fermentation medium with the seed culture (typically 5-10% v/v).[1] Maintain anaerobic conditions. If not using a carbonate source that generates CO2, sparge the medium with CO2.[1] Maintain the temperature (e.g., 37°C) and pH (e.g., 7.0) throughout the fermentation.[1] The pH can be controlled automatically with the addition of a base like Na2CO3 or buffered with MgCO3.[1]

  • Sampling and Analysis: Periodically take samples to measure cell density (OD600), substrate consumption, and the concentrations of this compound and byproducts.[1]

  • Sample Preparation for HPLC: Centrifuge the fermentation broth sample to remove cells.[1] The supernatant can be filtered and analyzed by HPLC.

Protocol 2: Analysis of this compound and Byproducts by HPLC

This protocol outlines a general method for quantifying this compound and major organic acid byproducts.

  • Sample Preparation: Centrifuge fermentation samples to pellet cells. Filter the supernatant through a 0.22 µm filter.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., Hi-Plex-H).[21]

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 M H2SO4) is commonly used.[21]

  • Detection: Use a UV detector at a wavelength of 210 nm or a refractive index (RI) detector.[21]

  • Quantification: Prepare standard curves for this compound, acetic acid, lactic acid, and formic acid. Calculate the concentrations in the samples by comparing their peak areas to the standard curves.

Visualizations

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_succinate_pathway This compound Pathway (Reductive TCA) cluster_byproducts Byproduct Pathways Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA + CO2 (PEPC/PCK) Lactic_Acid Lactic Acid Pyruvate->Lactic_Acid LDH - NADH Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PFL + Formic Acid Malate Malate OAA->Malate MDH - NADH Fumarate Fumarate Malate->Fumarate FUM Succinic_Acid This compound Fumarate->Succinic_Acid FRD - NADH Formic_Acid Formic Acid Acetic_Acid Acetic Acid Acetyl_CoA->Acetic_Acid PTA/ACKA

Caption: Metabolic pathways for this compound and byproduct formation.

Troubleshooting_Workflow Start High Byproduct Formation Detected Identify_Byproduct Identify Major Byproduct(s) (e.g., HPLC analysis) Start->Identify_Byproduct Check_Conditions Review Fermentation Conditions (pH, CO2, Carbon Source) Identify_Byproduct->Check_Conditions Check_Strain Review Microbial Strain (Wild-Type vs. Engineered) Identify_Byproduct->Check_Strain Optimize_Conditions Optimize Conditions (Adjust pH, Increase CO2, Change Feedstock) Check_Conditions->Optimize_Conditions Metabolic_Engineering Metabolic Engineering (Gene Knockout/Overexpression) Check_Strain->Metabolic_Engineering Re_evaluate Re-evaluate Byproduct Levels Optimize_Conditions->Re_evaluate Metabolic_Engineering->Re_evaluate Re_evaluate->Identify_Byproduct High Byproducts Success Problem Resolved Re_evaluate->Success Low Byproducts

Caption: Troubleshooting workflow for high byproduct formation.

References

Technical Support Center: Optimizing Microbial Succinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing pH and temperature in microbial succinic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal pH and temperature ranges for this compound production?

A1: The optimal conditions are highly dependent on the specific microorganism being used. Generally, for the most commonly studied natural producers, the optimal temperature is around 37-39°C, and the optimal pH is in the neutral to slightly acidic range of 6.4-7.0.[1][2][3] Maintaining the pH within the optimal range for your specific microorganism is critical for efficient production.[3]

Q2: Why is pH control so critical in this compound fermentation?

A2: pH control is crucial for several reasons. It directly influences the metabolic activity and growth of the microorganism.[4] The activity of key enzymes in the this compound production pathway, such as phosphoenolpyruvate (PEP) carboxykinase, is pH-dependent, with optimal activity often observed around pH 6.5.[4][5] Furthermore, the pH affects the solubility and availability of CO2 (often supplied as carbonate or bicarbonate), which is a required substrate for the carboxylation step leading to succinate.[6][7]

Q3: What are the best neutralizing agents to use for pH control during fermentation?

A3: Several bases can be used, and the choice can impact this compound production. Magnesium carbonate (MgCO3) is often considered effective because it not only controls pH but also provides a source of CO2 and magnesium ions (Mg2+), which act as cofactors for key enzymes.[8][9] Other common agents include sodium hydroxide (NaOH), potassium hydroxide (KOH), calcium hydroxide (Ca(OH)2), and sodium carbonate (Na2CO3).[3][10][11][12] The choice may depend on the specific strain and downstream processing considerations. For instance, with an engineered E. coli strain, Ca(OH)2 was found to be superior to NaOH or KOH.[10]

Q4: How does temperature affect this compound production?

A4: Temperature is a critical parameter that affects enzyme kinetics and microbial growth rates. Operating outside the optimal temperature range for a specific strain can lead to reduced metabolic activity, slower growth, and consequently, lower this compound productivity and yield. For example, the optimal temperature for Actinobacillus succinogenes and Basfia succiniciproducens is typically 37°C, while for Mannheimia succiniciproducens it is around 39°C.[1][2][13]

Troubleshooting Guide

Problem 1: Low Final this compound Titer

Possible Cause Troubleshooting Step
Suboptimal pH Verify that the pH of the fermentation broth is maintained within the optimal range for your specific microorganism (typically 6.4-7.0).[3] Use reliable buffering agents like MgCO3 or an automated pH control system.[3][8]
Inadequate CO2 Supply Ensure a constant and sufficient supply of CO2, which is a crucial substrate. This can be achieved through direct CO2 sparging or by adding carbonates like MgCO3 or NaHCO3 to the medium.[3][7]
Substrate or Product Inhibition High concentrations of the initial substrate (e.g., glucose) or the final product (this compound) can inhibit cell growth and metabolic activity.[3] Implement a fed-batch fermentation strategy to maintain substrate levels in a non-inhibitory range and consider in-situ product removal techniques to alleviate product inhibition.[3]
Nutrient Limitation Ensure that the fermentation medium is not deficient in essential nutrients, such as nitrogen sources (e.g., yeast extract) or key minerals.[8]

Problem 2: High Levels of Byproducts (e.g., Acetic, Formic, Lactic Acid)

Possible Cause Troubleshooting Step
Suboptimal Fermentation Conditions Improper pH or insufficient CO2 supply can shift the metabolic flux towards mixed-acid fermentation. Optimize pH and enhance CO2 availability.[3]
Metabolic Pathway Imbalance The formation of byproducts competes with this compound production for carbon and reducing equivalents (NADH).[3] For genetically tractable strains, consider metabolic engineering approaches, such as knocking out genes responsible for byproduct formation (e.g., ldhA for lactate, pflB for formate, and pta-ackA for acetate).[3][14][15]
Choice of Carbon Source Certain carbon sources may inherently lead to higher byproduct formation. For example, fermenting xylose can sometimes increase acetic acid production.[3] Co-fermentation with a more reduced substrate like glycerol can help improve the NADH/NAD+ balance, favoring succinate production.[16][17]

Problem 3: Low this compound Productivity (Slow Production Rate)

Possible Cause Troubleshooting Step
Slow Cell Growth Optimize growth conditions, including temperature, pH, and nutrient composition of the medium.[3] Ensure proper agitation for adequate mixing without causing excessive shear stress.
Suboptimal Inoculum Use a healthy and active inoculum at an appropriate size (e.g., 5-10% v/v) to minimize the lag phase.[8][12]
Process Operation Mode Standard batch fermentation can be limited by substrate inhibition or nutrient depletion over time. Consider fed-batch or continuous fermentation strategies to maintain optimal conditions for a longer duration, thereby sustaining high productivity.[3]

Data Presentation: Optimal Fermentation Parameters

Table 1: Optimal pH and Temperature for this compound Production in Various Microorganisms

MicroorganismOptimal pHOptimal Temperature (°C)Reference(s)
Actinobacillus succinogenes6.7 - 6.837[1][11][18]
Mannheimia succiniciproducens6.539[15][19][20]
Basfia succiniciproducens6.5 - 6.837[21][22][23]
Escherichia coli (engineered)6.4Not Specified[10]

Experimental Protocols

Protocol: Batch Fermentation for pH and Temperature Optimization

This protocol describes a typical batch fermentation experiment to determine the optimal pH and temperature for this compound production using a microorganism like Actinobacillus succinogenes.

1. Media and Inoculum Preparation:

  • Preculture Medium (e.g., Tryptic Soy Broth - TSB): Prepare TSB medium containing (per liter): 17 g pancreatic digest of casein, 3 g soy peptone, 2.5 g glucose, 5 g NaCl, and 2.5 g K2HPO4.[24]

  • Inoculation: Inoculate a single colony from a plate into an anaerobic bottle containing the preculture medium. Incubate at 37°C with agitation (e.g., 120-180 rpm) for 12-16 hours.[12][24]

  • Fermentation Medium: Prepare the main fermentation medium. A representative medium could contain (per liter): 30-50 g glucose, 10 g yeast extract, 3 g KH2PO4, 1.5 g K2HPO4, 1 g NaCl, 0.3 g MgCl2, 0.3 g CaCl2, and a buffering agent like 30 g MgCO3.[8][18] Sterilize the medium by autoclaving.

2. Bioreactor Setup and Fermentation:

  • Setup: Aseptically transfer the sterile fermentation medium to a sanitized bioreactor (e.g., 3 L working volume).

  • Inoculation: Inoculate the bioreactor with the preculture to a final concentration of 5-10% (v/v).[8][12]

  • Parameter Control:

    • Temperature: Set the temperature controller to the desired setpoint (e.g., for a temperature optimization study, run parallel fermenters at 33°C, 35°C, 37°C, 39°C, and 41°C). Maintain the temperature throughout the fermentation.[25]

    • pH: For pH optimization, set the pH controller to the desired setpoint (e.g., 6.0, 6.4, 6.8, 7.2).[5] Control the pH by the automated addition of a sterile base (e.g., 6 N NaOH or 3 M Na2CO3).[12][26]

    • Agitation: Set the agitation speed (e.g., 150-200 rpm) to ensure homogeneity.[1][16]

    • Anaerobiosis & CO2 Supply: Sparge the medium with CO2 gas (e.g., at 0.1-0.25 vvm) to maintain anaerobic conditions and provide the necessary carbon for the succinate pathway.[6][15]

3. Sampling and Analysis:

  • Sampling: Aseptically withdraw samples (e.g., 5-10 mL) from the bioreactor at regular time intervals (e.g., every 4-12 hours).[1][16]

  • Cell Growth: Measure the optical density (OD) of the sample at 660 nm (OD660) to monitor cell growth.[12][24]

  • Metabolite Analysis:

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the concentrations of glucose (substrate), this compound (product), and major byproducts (acetic, formic, lactic acids) using High-Performance Liquid Chromatography (HPLC).[12]

4. Data Interpretation:

  • For each experimental condition (specific pH or temperature), calculate the final this compound titer (g/L), the yield (g of this compound per g of glucose consumed), and the volumetric productivity (g/L/h).

  • Compare the results across all conditions to determine the optimal pH and temperature for maximizing this compound production.

Visualizations

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_byproducts Byproduct Formation cluster_succinate This compound Pathway (Reductive TCA Branch) Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA PEP Carboxylase/ Carboxykinase Lactate Lactic Acid Pyruvate->Lactate ldhA Acetate Acetic Acid Pyruvate->Acetate pta-ackA Formate Formic Acid Pyruvate->Formate pflB Malate Malate OAA->Malate Fumarate Fumarate Malate->Fumarate Succinate This compound Fumarate->Succinate CO2 CO2 CO2->OAA

Caption: Simplified metabolic pathway for this compound production.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep Prepare Preculture & Fermentation Media Inoculum_Prep Grow Inoculum (12-16h, 37°C) Media_Prep->Inoculum_Prep Inoculation Inoculate Bioreactor (5-10% v/v) Inoculum_Prep->Inoculation Bioreactor_Setup Setup & Sterilize Bioreactor Bioreactor_Setup->Inoculation Fermentation Run Fermentation with Controlled pH & Temp Inoculation->Fermentation Sampling Collect Samples at Regular Intervals Fermentation->Sampling Analysis_Prep Process Samples (Centrifuge, Filter) Sampling->Analysis_Prep HPLC Analyze Metabolites (HPLC) Analysis_Prep->HPLC Data_Analysis Calculate Titer, Yield, & Productivity HPLC->Data_Analysis Optimization Optimization Data_Analysis->Optimization Identify Optimal Conditions

Caption: Experimental workflow for optimizing fermentation parameters.

Troubleshooting_Workflow Start Low this compound Yield Check_pH Is pH in optimal range (e.g., 6.4-7.0)? Start->Check_pH Check_Temp Is temperature optimal (e.g., 37-39°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH control strategy. Use buffers (MgCO3) or automated titration. Check_pH->Adjust_pH No Check_CO2 Is CO2 supply adequate? Check_Temp->Check_CO2 Yes Adjust_Temp Adjust temperature to strain optimum. Check_Temp->Adjust_Temp No Check_Byproducts Are byproduct levels high? Check_CO2->Check_Byproducts Yes Adjust_CO2 Increase CO2 sparging or carbonate concentration. Check_CO2->Adjust_CO2 No Metabolic_Eng Consider metabolic engineering (knockout byproduct pathways). Check_Byproducts->Metabolic_Eng Yes End Re-run Fermentation Check_Byproducts->End No, review other factors (e.g., nutrients) Adjust_pH->End Adjust_Temp->End Adjust_CO2->End Metabolic_Eng->End

Caption: Troubleshooting flowchart for low this compound yield.

References

challenges in scaling up succinic acid fermentation processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Succinic Acid Fermentation Scale-Up. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound production processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of this compound fermentation.

Low this compound Titer or Yield

Q1: My this compound concentration is significantly lower than expected after fermentation. What are the potential causes and how can I troubleshoot this?

A1: Low this compound titers can stem from several factors, ranging from suboptimal fermentation conditions to issues with your microbial strain. Here’s a step-by-step troubleshooting guide:

  • Verify Media Composition: Ensure all media components are at their optimal concentrations. Key components to check include the carbon source (e.g., glucose), nitrogen source (e.g., yeast extract), and the carbonate source (e.g., magnesium carbonate).[1] The traditional "one-at-a-time" method for media optimization can be time-consuming and may not reveal interactions between components.[1]

  • Optimize Fermentation Parameters:

    • pH: The pH of the fermentation broth should be maintained within the optimal range for your specific microorganism, which is typically between 6.0 and 7.0.[2] Utilize buffering agents like magnesium carbonate or employ an automated pH control system with bases such as NaOH or Na₂CO₃.[2]

    • Temperature: Most commonly used bacteria for this compound production, such as Actinobacillus succinogenes, have an optimal temperature range of 33-39°C.[3]

    • CO₂ Supply: Carbon dioxide is a crucial co-substrate for this compound production. Insufficient CO₂ can severely inhibit fermentation.[4] CO₂ can be supplied by sparging or through the addition of carbonates like MgCO₃.[3]

  • Check for Contamination: Microbial contamination can compete for nutrients and produce inhibitory compounds, leading to lower yields. Regularly check your culture for purity using microscopy and plating.

  • Strain Stability and Viability: Ensure your microbial strain is stable and has not lost its production capabilities through repeated subculturing. It may be necessary to go back to a frozen stock culture. Several wild-type and engineered strains are used for this compound production, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and Escherichia coli.[5][6][7]

Below is a workflow to troubleshoot low this compound yield:

LowYieldTroubleshooting start Low this compound Yield check_media Verify Media Composition (Carbon, Nitrogen, Salts) start->check_media check_params Optimize Fermentation Parameters (pH, Temp, CO2) start->check_params check_contamination Check for Microbial Contamination start->check_contamination check_strain Assess Strain Stability & Viability start->check_strain resolve_media Adjust Component Concentrations check_media->resolve_media resolve_params Calibrate Control Systems (pH probes, temp sensors) check_params->resolve_params resolve_contamination Implement Aseptic Technique Review Sterilization Protocols check_contamination->resolve_contamination resolve_strain Use Fresh Inoculum From Frozen Stock check_strain->resolve_strain end_node Improved Yield resolve_media->end_node resolve_params->end_node resolve_contamination->end_node resolve_strain->end_node

Troubleshooting workflow for low this compound yield.
High Levels of Byproducts

Q2: My fermentation broth contains high concentrations of other organic acids like acetate, formate, and lactate. How can I minimize byproduct formation?

A2: The formation of byproducts is a common challenge that reduces the yield and purity of this compound. Strategies to mitigate this include:

  • Metabolic Engineering: For genetically tractable strains like E. coli and Mannheimia succiniciproducens, knocking out genes responsible for byproduct formation (e.g., ldhA for lactate, pflB for formate, and pta-ackA for acetate) can significantly redirect carbon flux towards this compound.[8]

  • Process Optimization:

    • CO₂ Availability: A sufficient supply of CO₂ favors the carboxylation of phosphoenolpyruvate (PEP) to oxaloacetate, a key step in the reductive TCA cycle leading to succinate. Inadequate CO₂ can lead to the accumulation of pyruvate, which is then converted to other byproducts.

    • pH Control: Maintaining the pH at the optimal level for this compound production can also disfavor the metabolic pathways leading to other organic acids.

  • Choice of Carbon Source: The type of carbon source can influence the byproduct profile. For instance, fermenting xylose may lead to higher acetate production.[2]

Downstream Processing and Purification Difficulties

Q3: I am facing challenges in recovering and purifying this compound from the fermentation broth. What are the recommended strategies?

A3: Downstream processing can account for over 50% of the total production cost, making it a critical step to optimize.[9] The complexity of the fermentation broth, which contains cells, residual sugars, proteins, and other organic acids, presents a significant challenge.[10][11]

  • Pre-treatment: The first step is to remove biomass and other large molecules. This is typically achieved through centrifugation or membrane filtration (e.g., ultrafiltration).[10]

  • Separation and Purification: Several methods can be employed, each with its own advantages and disadvantages:

    • Direct Crystallization: This is a common method but can be challenging due to the presence of impurities that inhibit crystal formation.[12]

    • Precipitation: Using salts like calcium hydroxide to precipitate succinate is a viable option, but it often requires subsequent steps to convert the succinate salt back to this compound.

    • Membrane Separation: Techniques like electrodialysis can be effective in separating this compound from other charged molecules like salts and other organic acids.

    • Liquid-Liquid Extraction: This involves using a solvent to selectively extract this compound from the broth.

Here is a diagram illustrating the general downstream processing workflow:

DSP_Workflow broth Fermentation Broth pretreatment Pre-treatment (Centrifugation/Filtration) broth->pretreatment separation Separation/Purification pretreatment->separation crystallization Direct Crystallization separation->crystallization precipitation Precipitation separation->precipitation membrane Membrane Separation (Electrodialysis) separation->membrane extraction Liquid-Liquid Extraction separation->extraction final_product Pure this compound crystallization->final_product precipitation->final_product membrane->final_product extraction->final_product

General workflow for downstream processing of this compound.

Frequently Asked Questions (FAQs)

Q4: What are the most promising microbial strains for industrial-scale this compound production?

A4: Several microorganisms have been identified as strong candidates for this compound production.[5] The most extensively studied are:

  • Actinobacillus succinogenes : A natural producer known for its high this compound yields.[6][13]

  • Mannheimia succiniciproducens : Another natural producer isolated from bovine rumen.[13]

  • Escherichia coli : A well-characterized bacterium that can be genetically engineered for high-level this compound production.[5]

  • Saccharomyces cerevisiae and other yeasts (e.g., Issatchenkia orientalis ): These are attractive due to their tolerance to low pH, which can simplify downstream processing.[14]

Q5: How can I optimize my fermentation medium for higher this compound production?

A5: Response Surface Methodology (RSM) is an effective statistical technique for optimizing media components and fermentation conditions.[1] It allows for the investigation of the interactive effects of multiple variables. For example, studies have used RSM to optimize the concentrations of glucose, yeast extract, and magnesium carbonate, leading to significant improvements in this compound concentration.[1]

Q6: Is it economically viable to produce this compound through fermentation?

A6: The economic viability of bio-based this compound is influenced by several factors, including the cost of renewable feedstocks, fermentation efficiency, and the cost of downstream processing.[15] Historically, the competitiveness of bio-succinic acid has been challenged by fluctuating crude oil prices, which affect the price of petrochemically derived this compound.[16] However, with advancements in fermentation technology and the use of low-cost feedstocks like lignocellulosic biomass and crude glycerol, the economic outlook for bio-based this compound is improving.[15][17]

Data Presentation

Table 1: Optimization of this compound Fermentation using Response Surface Methodology (RSM)
MicroorganismKey Factors OptimizedInitial SA Concentration (g/L)Optimized SA Concentration (g/L)Improvement (%)Reference
Actinobacillus succinogenes BE-1Glucose, Yeast Extract, Magnesium Carbonate~14.819.0828.9[1]
Escherichia coliSucrose, Tryptone, MgCO₃, Inoculum Size, Incubation Period7.0014.30104.3[1]
Bacteroides fragilisNot specified5.4012.50131.5[1]
Anaerobiospirillum succiniciproducenspH, Crude Glycerol, Shaking Speed, Temperature~15.4834.66123.9[18]
Table 2: this compound Production in Different Fermentation Modes
MicroorganismFermentation ModeSubstrateMax. SA Concentration (g/L)Yield (g/g)Reference
Actinobacillus succinogenesBatchCrude Glycerol17.91.8[19]
Actinobacillus succinogenesSemi-continuous (with inoculum addition)Crude Glycerol13.61.3[19]
Actinobacillus succinogenesSemi-continuous (without inoculum addition)Crude Glycerol11.41.9[19]
Actinobacillus succinogenesFed-batchGlucose500.79[7]
Issatchenkia orientalisFed-batchSugarcane Juice104.6N/A[14]
Mannheimia succiniciproducens LPK7Batch (7.0 L)Not specified15.40.86[8]

Experimental Protocols

Protocol 1: Batch Fermentation of Actinobacillus succinogenes

This protocol provides a general methodology for the batch fermentation of A. succinogenes for this compound production.

1. Media Preparation:

  • A typical fermentation medium consists of a carbon source (e.g., glucose, 20-50 g/L), a nitrogen source (e.g., yeast extract, 5-10 g/L), and various mineral salts (e.g., K₂HPO₄, KH₂PO₄, NaCl).[2]

  • A source of CO₂ is essential. This is often provided by adding magnesium carbonate (MgCO₃) to the medium (10-30 g/L).[2]

  • Sterilize the medium by autoclaving.

2. Inoculum Preparation:

  • Inoculate a single colony of A. succinogenes from a fresh plate into a flask containing a suitable seed medium, such as Tryptic Soy Broth (TSB).[2]

  • Incubate the seed culture at 37°C in a rotary shaker (e.g., 180 rpm) until it reaches the exponential growth phase (typically 5-8 hours).[2]

3. Fermentation:

  • Inoculate the sterile fermentation medium with the seed culture (a typical inoculum size is 5-10% v/v).[2]

  • Set the fermentation temperature to 37°C.[2][4]

  • Maintain anaerobic conditions. If not using a carbonate that generates CO₂, sparge the medium with CO₂ gas.[2]

  • Maintain the pH around 6.8-7.0. The MgCO₃ will act as a buffer. If necessary, use an automated pH controller to add a base like 3M Na₂CO₃.[2][4]

  • Monitor the fermentation by taking samples periodically to measure cell growth (OD₆₀₀), substrate consumption, and this compound production using techniques like HPLC.

Protocol 2: Response Surface Methodology (RSM) for Media Optimization

RSM is a collection of mathematical and statistical techniques for modeling and analyzing problems where a response of interest is influenced by several variables.

1. Experimental Design:

  • Choose a suitable experimental design, such as a Central Composite Design (CCD) or a Box-Behnken design.

  • Define the independent variables (factors) and their ranges. For example, glucose concentration (A), yeast extract concentration (B), and magnesium carbonate concentration (C).

  • The design will generate a set of experimental runs with different combinations of the factor levels.

2. Data Collection:

  • Perform the fermentation experiments according to the experimental design.

  • Measure the response, which is the concentration of this compound produced (Y).

3. Model Fitting and Analysis:

  • Use statistical software to fit a polynomial equation to the experimental data. A second-order model is often used: Y = β₀ + Σβᵢxᵢ + Σβᵢᵢxᵢ² + Σβᵢⱼxᵢxⱼ

  • Perform an Analysis of Variance (ANOVA) to determine the significance of the model and the individual factors and their interactions.

  • Generate response surface plots to visualize the relationship between the factors and the response.

4. Optimization:

  • Use the model to predict the optimal concentrations of the media components that will maximize this compound production.

  • Validate the model by performing a fermentation experiment under the predicted optimal conditions and comparing the experimental result with the predicted value.[1]

References

Technical Support Center: Maximizing Succinic Acid Production from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of succinic acid from lignocellulosic biomass. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound yield when using lignocellulosic hydrolysates?

A1: Low this compound yields from lignocellulosic hydrolysates are often attributed to the presence of inhibitory compounds generated during the pretreatment of the biomass. These inhibitors can negatively impact the growth and metabolic activity of the fermenting microorganisms.[1][2][3] Key inhibitors include:

  • Furan derivatives: Furfural and 5-hydroxymethylfurfural (5-HMF) are formed from the degradation of pentose and hexose sugars, respectively.[1][4]

  • Weak acids: Acetic acid is released from the hemicellulose fraction.[2]

  • Phenolic compounds: These are derived from the breakdown of lignin.[1][5]

Q2: Which microorganisms are recommended for this compound production from lignocellulosic biomass?

A2: Several microorganisms are effective for producing this compound from the sugars present in lignocellulosic biomass, primarily glucose and xylose.[6][7] The most commonly used are:

  • Actinobacillus succinogenes : This is one of the best natural producers of this compound and can utilize a variety of carbon sources.[8][9]

  • Engineered Escherichia coli : Genetically modified strains of E. coli have been developed to produce this compound at high titers and yields.[6][10]

  • Basfia succiniciproducens : This is another promising bacterium for this compound production from biomass hydrolysates.[11]

Q3: What are the critical parameters to optimize in the fermentation process?

A3: To maximize this compound production, it is crucial to optimize several fermentation parameters:

  • pH: Maintaining the optimal pH is critical, as a drop in pH due to acid production can inhibit microbial growth. A pH between 6.0 and 7.0 is generally recommended.[12][13]

  • Temperature: The optimal temperature depends on the microorganism being used, typically around 37-41°C for A. succinogenes.[12]

  • Carbon Source Concentration: Both very low and very high initial sugar concentrations can limit this compound production.[14][15]

  • Nitrogen Source: The type and concentration of the nitrogen source can significantly impact cell growth and this compound yield.[15][16]

  • CO2 Supply: Carbon dioxide is a co-substrate in the this compound production pathway, and its availability is essential for high yields.[14][15]

Q4: What analytical methods are suitable for quantifying this compound in a fermentation broth?

A4: Accurate quantification of this compound is essential for process monitoring and yield determination. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying organic acids in fermentation broths.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the direct analysis of this compound and byproducts in the fermentation broth without extensive sample preparation.[18]

  • Gas Chromatography (GC): This method often requires derivatization of the this compound before analysis.[17]

  • Enzymatic Assays: Spectrophotometric methods using specific enzymes can also be employed for this compound quantification.[19]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low or no microbial growth in the hydrolysate medium. Presence of high concentrations of inhibitory compounds (furans, phenolics, acetic acid).[1][2]1. Detoxify the hydrolysate: Implement a detoxification step before fermentation. Common methods include treatment with activated carbon, overliming, or biodetoxification using a tolerant microbial strain.[1][4][20] 2. Dilute the hydrolysate: Reducing the concentration of the hydrolysate can lower the inhibitor concentration to sub-toxic levels. 3. Adapt the inoculum: Gradually adapt your production strain to increasing concentrations of the hydrolysate to improve its tolerance.
Good cell growth but low this compound production. 1. Sub-optimal fermentation conditions: Incorrect pH, temperature, or CO2 supply.[12][13] 2. Nutrient limitation: Insufficient nitrogen or other essential nutrients.[15][16] 3. Byproduct formation: Carbon flux may be directed towards other metabolic byproducts like acetic acid, formic acid, or ethanol.[14]1. Optimize fermentation parameters: Systematically vary pH, temperature, and CO2 sparging rate to find the optimal conditions for your strain. 2. Supplement the medium: Test different nitrogen sources (e.g., yeast extract, corn steep liquor) and their concentrations.[15] 3. Metabolic engineering: If using an engineered strain, consider further genetic modifications to block competing metabolic pathways.[10]
Inconsistent results between batches. 1. Variability in lignocellulosic biomass composition. 2. Inconsistent pretreatment: Variations in temperature, time, or chemical concentrations during pretreatment can lead to different levels of sugar release and inhibitor formation.[21][22] 3. Inoculum variability: Differences in the age, cell density, or metabolic state of the inoculum.1. Characterize your biomass: Analyze the composition of each new batch of lignocellulosic material. 2. Standardize pretreatment: Carefully control all parameters of your pretreatment protocol. 3. Standardize inoculum preparation: Follow a strict protocol for preparing your seed culture to ensure consistency.
Difficulty in recovering pure this compound. The fermentation broth is a complex mixture of cells, residual sugars, proteins, and other organic acids, making purification challenging and costly.[23][24]1. Cell removal: Begin with centrifugation or microfiltration to remove microbial cells.[24] 2. Purification techniques: Explore different downstream processing methods such as direct crystallization, precipitation, membrane filtration (nanofiltration), or reactive extraction.[25][26][27]

Quantitative Data Summary

The following tables summarize this compound yields obtained under various experimental conditions, providing a benchmark for your own experiments.

Table 1: Impact of Hydrolysate Detoxification on this compound Production

MicroorganismLignocellulosic SourceDetoxification MethodThis compound Titer (g/L) - UndetoxifiedThis compound Titer (g/L) - DetoxifiedReference
E. coli suc260Corn cobBiodetoxification with Rhodococcus aetherivorans N1-S5.435.3[1][28]
E. coliSoftwoodActivated carbon and/or overlimingNo growthComparable to pure sugar[20]
E. coli KJ12201-14 TEmpty fruit bunch (EFB)Activated carbon and vacuum distillationNot reported54.8[4]

Table 2: this compound Production from Various Lignocellulosic Feedstocks

MicroorganismLignocellulosic SourceFermentation ModeThis compound Titer (g/L)This compound Yield (g/g sugar)Reference
Engineered E. coli FZ661TWoody hydrolysateBatch54.5Not reported[6]
A. succinogenes GXAS137Sugarcane bagasseFed-batchNot specified, but optimizedNot specified, but optimized[15]
A. succinogenesOlive pits hydrolysateFed-batch33.60.27[14]
A. succinogenesSugarcane bagasse hydrolysateFed-batch28.70.27[14]
Engineered A. succinogenes AS-PMFBarley straw hydrolysateBatch22.20.64[29][30]
Basfia succiniciproducensCorn stover hydrolysateBatch300.69[11]

Experimental Protocols

1. Protocol for Dilute Acid Pretreatment of Lignocellulosic Biomass

This protocol is a general guideline and may need to be optimized for your specific biomass.

  • Preparation: Dry the lignocellulosic biomass (e.g., corn stover, sugarcane bagasse) at 60°C to a constant weight and mill it to a particle size of 1-2 mm.

  • Acid Impregnation: Prepare a 1-2% (w/v) solution of sulfuric acid (H₂SO₄). Mix the milled biomass with the dilute acid solution at a solid-to-liquid ratio of 1:10.

  • Hydrolysis: Transfer the slurry to an autoclave or a steam explosion reactor. Heat to a temperature between 121°C and 180°C for a duration of 10 to 60 minutes.[21]

  • Separation: After cooling, separate the liquid hydrolysate from the solid residue by filtration or centrifugation. The liquid fraction contains the solubilized hemicellulosic sugars (mainly xylose) and inhibitors. The solid fraction is rich in cellulose and lignin.

  • Washing: Wash the solid residue with water to remove residual acid and soluble inhibitors. The washed solid can then be subjected to enzymatic hydrolysis to release glucose.

  • Storage: Store the liquid hydrolysate and the solid residue at 4°C until further use.

2. Protocol for Detoxification of Lignocellulosic Hydrolysate using Activated Carbon

  • pH Adjustment: Adjust the pH of the liquid hydrolysate to 5.0-6.0 using calcium hydroxide or sodium hydroxide.

  • Activated Carbon Addition: Add activated carbon to the hydrolysate at a concentration of 0.5-2.0% (w/v).[4]

  • Incubation: Stir the mixture at room temperature for 1-2 hours.

  • Removal of Activated Carbon: Remove the activated carbon by filtration or centrifugation.

  • Sterilization: Sterilize the detoxified hydrolysate by autoclaving or filtration before use in fermentation.

3. Protocol for this compound Fermentation using Actinobacillus succinogenes

  • Inoculum Preparation: Inoculate a single colony of A. succinogenes into a seed medium (e.g., TSB) and incubate anaerobically at 37°C for 12-18 hours.

  • Fermentation Medium: Prepare the fermentation medium containing the detoxified lignocellulosic hydrolysate as the carbon source. A typical medium composition might include (per liter): 5 g yeast extract, 1 g NaCl, 0.3 g Na₂HPO₄, 1.4 g NaH₂PO₄, 1.5 g K₂HPO₄, 0.2 g MgCl₂·6H₂O, and 0.2 g CaCl₂·2H₂O.[14]

  • Fermentation Setup: Transfer the fermentation medium to a sterilized bioreactor. Sparge with CO₂ gas to create an anaerobic environment.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1.

  • Fermentation Conditions: Maintain the temperature at 37°C and the pH at 6.8 by the addition of a neutralizing agent like MgCO₃ or NaOH.[12][15] Provide a constant supply of CO₂.

  • Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD₆₀₀) and the concentrations of sugars, this compound, and byproducts using HPLC.

Visualizations

Experimental_Workflow Biomass Lignocellulosic Biomass Pretreatment Pretreatment (e.g., Dilute Acid) Biomass->Pretreatment Hydrolysate Lignocellulosic Hydrolysate (Sugars + Inhibitors) Pretreatment->Hydrolysate Detoxification Detoxification (e.g., Activated Carbon) Hydrolysate->Detoxification Detox_Hydrolysate Detoxified Hydrolysate Detoxification->Detox_Hydrolysate Fermentation Fermentation (e.g., A. succinogenes) Detox_Hydrolysate->Fermentation Broth Fermentation Broth Fermentation->Broth Downstream Downstream Processing (Purification) Broth->Downstream Succinic_Acid Pure this compound Downstream->Succinic_Acid

Caption: Workflow for this compound production from lignocellulosic biomass.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is microbial growth inhibited? Start->Check_Growth Good_Growth Is growth good, but yield low? Check_Growth->Good_Growth No Detoxify Action: Detoxify Hydrolysate Check_Growth->Detoxify Yes Optimize Action: Optimize Fermentation Conditions Good_Growth->Optimize Yes Check_Byproducts Action: Analyze Byproduct Formation Good_Growth->Check_Byproducts Yes End Improved Yield Detoxify->End Optimize->End Check_Byproducts->End

Caption: Troubleshooting logic for low this compound yield.

Succinic_Acid_Pathway Glucose Glucose / Xylose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA + CO2 Byproducts Byproducts (Acetate, Formate, Ethanol) Pyruvate->Byproducts Malate Malate OAA->Malate Fumarate Fumarate Malate->Fumarate Succinate Succinate Fumarate->Succinate CO2 CO2 CO2->OAA

Caption: Simplified metabolic pathway for this compound production.

References

troubleshooting poor peak resolution in succinic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of succinic acid, specifically focusing on poor peak resolution.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What causes peak tailing in my this compound chromatogram?

Peak tailing, where a peak is asymmetrical with a prolonged tail, is a common issue when analyzing acidic compounds like this compound.[1][2]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.[3][4] This is a frequent issue with basic compounds but can also affect polar acidic compounds.

    • Solution: Use a modern, high-purity, end-capped column ("Type-B" silica) to minimize available silanol groups.[4] Using a buffered mobile phase can also help suppress silanol ionization.[2][4]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of this compound. If the pH is not low enough, interactions with the stationary phase can increase.

    • Solution: Adjust the mobile phase to a lower pH, typically between 2.1 and 3.0, using an acid like phosphoric acid or formic acid.[5][6][7] This ensures the this compound is in its protonated, less polar form, leading to more symmetrical peaks on a reversed-phase column.

  • Column Overload: Injecting too much sample can saturate the column inlet, leading to tailing.[1][8]

    • Solution: Reduce the sample concentration or the injection volume.[9][10]

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or an improper connection between the column and tubing can cause the analyte band to spread, resulting in tailing.[8][11]

    • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.[8]

Q2: Why are my this compound peaks broad and poorly resolved?

Broad peaks lead directly to poor resolution, as they can overlap with adjacent peaks.[2]

Potential Causes and Solutions:

  • Column Deterioration or Contamination: Over time, columns can lose efficiency due to stationary phase degradation or the accumulation of contaminants from the sample matrix.[2][11] This can create voids in the packing material or block active sites.[3][8]

    • Solution: Use a guard column to protect the analytical column from contaminants.[2][12] If the column is contaminated, follow the manufacturer's recommendations for cleaning and regeneration.[11] If performance does not improve, the column may need to be replaced.[2]

  • Inappropriate Mobile Phase Flow Rate: A flow rate that is too high can reduce the time for proper partitioning between the mobile and stationary phases, leading to peak broadening.[9] Conversely, a very low flow rate can increase diffusion.[10]

    • Solution: Optimize the flow rate. Lowering the flow rate often improves resolution, though it will increase the analysis time.[10]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread upon injection, resulting in broad or distorted peaks.[8][11]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[8] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Temperature Fluctuations: Inconsistent column temperature can affect solvent viscosity and analyte retention times, leading to broader peaks.[9][10]

    • Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[10][13]

Q3: What causes my this compound peak to split into two or more peaks?

Split peaks suggest that the analyte band is being disturbed as it enters or passes through the column.[1][2]

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven flow distribution.[8]

    • Solution: Filter all samples and mobile phases before use.[14] If a blockage is suspected, try backflushing the column according to the manufacturer's instructions.[8]

  • Column Void or Channeling: A void or channel in the column packing material can cause the sample to travel through at different rates, splitting the peak.[2][3] This can be caused by high pressure, pH extremes, or physical shock.[3][8]

    • Solution: A column with a significant void typically needs to be replaced.[3]

  • Injection Issues: A problem with the autosampler injector, such as a partially clogged needle or an improper injection technique, can cause the sample to be introduced onto the column in a disturbed manner.[2][11]

    • Solution: Perform regular maintenance on the injector. Ensure the syringe and needle are clean and functioning correctly.[11]

Comparative HPLC Methods for this compound Analysis

The selection of an appropriate HPLC method is crucial for achieving good peak resolution. The table below summarizes several validated methods for this compound quantification.

Method TypeColumnMobile PhaseFlow Rate (mL/min)Detection
Reversed-Phase LiChrosorb RP-18 (250 x 4.6 mm, 5 µm)5 mM H₃PO₄ (pH 2.1)1.0UV at 210 nm[5][6]
Reversed-Phase C18 (250 x 4.6 mm, 5 µm)Methanol: 0.1% Phosphoric Acid (10:90 v/v)0.75UV at 254 nm[5]
Mixed-Mode Heritage MA (150 x 4.6 mm, 3 µm)Acetonitrile/Water/Ammonium Phosphate (pH 2.2)1.0UV at 205 nm[5][15]
HILIC SHARC 1 (150 x 4.6 mm, 5 µm)100% Acetonitrile1.0UV at 210 nm[5][16]
Ion-Exclusion Zodiac Carb 87H (300mm x 7.8mm)0.008 N H₂SO₄0.6UV at 210 nm[17]

Detailed Experimental Protocols

Below are detailed methodologies for two common approaches to this compound analysis.

Protocol 1: Reversed-Phase HPLC[5][6]

This method is a standard approach for the analysis of organic acids in aqueous matrices.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: LiChrosorb RP-18 (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a 5 mM solution of phosphoric acid (H₃PO₄) in HPLC-grade water. Adjust the pH to 2.1. Filter and degas the mobile phase prior to use.

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 210 nm.

Protocol 2: HILIC Method[5][16]

This method is suitable for separating this compound from its anhydride and other polar compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: SHARC 1 hydrogen-bond column (150 x 4.6 mm, 5 µm particle size).

  • Column Preparation: Before first use, wash the column with 0.5% phosphoric acid in water for several hours, then switch to pure acetonitrile.[16]

  • Mobile Phase: 100% Acetonitrile (no buffer).

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 5-10 µL.

  • Detection: UV absorbance at 210 nm.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak resolution issues in your HPLC analysis.

G Start Poor Peak Resolution Tailing Peak Tailing Start->Tailing Broadening Peak Broadening Start->Broadening Splitting Split Peaks Start->Splitting Fronting Peak Fronting Start->Fronting Tailing_Cause1 Secondary Silanol Interactions Tailing->Tailing_Cause1 Tailing_Cause2 Incorrect Mobile Phase pH Tailing->Tailing_Cause2 Tailing_Cause3 Column Overload Tailing->Tailing_Cause3 Tailing_Cause4 Extra-Column Volume Tailing->Tailing_Cause4 Broad_Cause1 Column Contamination or Degradation Broadening->Broad_Cause1 Broad_Cause2 Suboptimal Flow Rate Broadening->Broad_Cause2 Broad_Cause3 Sample Solvent Mismatch Broadening->Broad_Cause3 Split_Cause1 Partially Blocked Frit Splitting->Split_Cause1 Split_Cause2 Column Void or Channeling Splitting->Split_Cause2 Front_Cause1 Column Overload Fronting->Front_Cause1 Front_Cause2 Sample Solvent Too Strong Fronting->Front_Cause2 Sol_Tailing1 Use High-Purity End-Capped Column Tailing_Cause1->Sol_Tailing1 Sol_Tailing2 Adjust Mobile Phase pH to 2-3 Tailing_Cause2->Sol_Tailing2 Sol_Tailing3 Reduce Sample Conc. or Injection Volume Tailing_Cause3->Sol_Tailing3 Sol_Tailing4 Minimize Tubing Length Check Fittings Tailing_Cause4->Sol_Tailing4 Sol_Broad1 Use Guard Column Flush/Replace Column Broad_Cause1->Sol_Broad1 Sol_Broad2 Optimize Flow Rate Broad_Cause2->Sol_Broad2 Sol_Broad3 Inject Sample in Mobile Phase Broad_Cause3->Sol_Broad3 Sol_Split1 Filter Samples/Mobile Phase Backflush Column Split_Cause1->Sol_Split1 Sol_Split2 Replace Column Split_Cause2->Sol_Split2 Sol_Front1 Reduce Sample Conc. or Injection Volume Front_Cause1->Sol_Front1 Sol_Front2 Dissolve Sample in Weaker Solvent Front_Cause2->Sol_Front2

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

References

strategies to reduce foam formation in succinic acid fermenters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and reduce foam formation in succinic acid fermenters.

Troubleshooting Guide: Excessive Foam Formation

Issue: Uncontrolled and excessive foaming during this compound fermentation.

Potential Causes & Solutions:

This guide provides a systematic approach to identifying the cause of foaming and implementing the appropriate corrective actions. Follow the logical flow to troubleshoot your fermentation process.

Foam_Troubleshooting start Excessive Foaming Observed check_process_params Step 1: Review Process Parameters - Agitation Speed - Aeration Rate - Temperature start->check_process_params adjust_params Action: Reduce Agitation/Aeration. Optimize Temperature. check_process_params->adjust_params Parameters too high? check_media Step 2: Analyze Medium Composition - High protein/surfactant concentration? - Viscosity issues? check_process_params->check_media Parameters optimal end Foam Controlled adjust_params->end modify_media Action: Optimize Medium. Consider alternative nitrogen/carbon sources. check_media->modify_media Composition problematic? check_antifoam Step 3: Evaluate Antifoam Strategy - Correct type and concentration? - Dosing method effective? check_media->check_antifoam Composition optimal modify_media->end adjust_antifoam Action: Select appropriate antifoam. Optimize dosing (manual or automated). check_antifoam->adjust_antifoam Strategy ineffective? check_mechanical Step 4: Consider Mechanical Solutions - Is a mechanical foam breaker installed/functional? check_antifoam->check_mechanical Strategy optimal adjust_antifoam->end install_mechanical Action: Install/maintain mechanical foam breaker. check_mechanical->install_mechanical Not present or faulty? unresolved Issue Persists: Contact Technical Support check_mechanical->unresolved Present and functional install_mechanical->end Antifoam_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_media Prepare fermentation medium setup_flasks Set up shake flasks with medium prep_media->setup_flasks prep_antifoams Prepare stock solutions of different antifoams add_antifoams Add varying concentrations of each antifoam prep_antifoams->add_antifoams setup_flasks->add_antifoams inoculate Inoculate with production strain add_antifoams->inoculate incubate Incubate under standard conditions inoculate->incubate measure_foam Monitor and measure foam height at intervals incubate->measure_foam measure_growth Measure cell growth (OD600) incubate->measure_growth measure_sa Measure this compound concentration (HPLC) incubate->measure_sa select_best Select antifoam with best foam control and minimal impact on growth/production measure_foam->select_best measure_growth->select_best measure_sa->select_best

Technical Support Center: Enhancing Succinate Tolerance in Production Host Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing succinate tolerance in production host strains.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low cell viability or growth inhibition in high succinate concentrations. 1. Osmotic Stress: High concentrations of succinate salts increase the osmotic pressure of the fermentation medium, inhibiting cell growth.[1][2] 2. Low Intracellular pH: Undissociated succinic acid can diffuse across the cell membrane and dissociate in the neutral cytoplasm, lowering intracellular pH and disrupting cellular processes.[3][4] 3. Toxicity of Byproducts: Accumulation of other organic acids like acetate can exacerbate the toxic effects.[5][6]1. Adaptive Laboratory Evolution (ALE): Gradually adapt the strain to increasing concentrations of succinate to select for more tolerant mutants.[1][7][8] 2. Overexpress Osmoprotectant Genes: Engineer the strain to overexpress genes involved in the synthesis or transport of osmoprotectants like betaine (betA) or proline.[2][9] 3. Engineer Efflux Pumps: Overexpression of efflux pumps, such as the CusCFBA system, can help alleviate ion toxicity.[2] 4. pH Control: Maintain the fermentation pH at a neutral or slightly alkaline level to keep succinate in its less toxic dissociated form.[2][10][11]
Low succinate titer despite genetic modifications. 1. Cofactor Imbalance (NADH limitation): The conversion of phosphoenolpyruvate (PEP) to succinate is a reductive process requiring NADH. Insufficient NADH regeneration can limit succinate production.[6][10][12] 2. Competing Metabolic Pathways: Carbon flux may be diverted to competing pathways that produce other fermentation byproducts like ethanol, lactate, and acetate.[6][13][14] 3. Suboptimal CO₂ Fixation: The carboxylation of PEP or pyruvate to oxaloacetate is a critical step and can be a bottleneck.[10][12]1. Enhance NADH Availability: Overexpress formate dehydrogenase (fdh) to regenerate NADH from formate.[12] Consider using glycerol as a carbon source, as its metabolism generates more reducing equivalents.[15] 2. Knockout Competing Pathways: Delete genes responsible for byproduct formation, such as ldhA (lactate dehydrogenase), pflB (pyruvate formate-lyase), and ackA (acetate kinase).[5][6] 3. Overexpress Carboxylating Enzymes: Enhance the expression of PEP carboxylase (ppc), PEP carboxykinase (pck), or pyruvate carboxylase (pyc) to drive carbon flux towards oxaloacetate.[12][15]
Engineered strain shows instability or reversion of phenotype. 1. Metabolic Burden: Overexpression of multiple heterologous genes can place a significant metabolic load on the cell, leading to genetic instability. 2. Lack of Selective Pressure: During prolonged cultivation without selective pressure, mutations that reduce the metabolic burden by inactivating the engineered pathway may be favored.1. Genomic Integration: Integrate the engineered genes into the host chromosome instead of using plasmids for more stable expression. 2. Refine Gene Expression Levels: Use promoters of varying strengths to balance pathway flux and minimize metabolic burden. 3. Periodic Re-selection: Periodically culture the strain under selective conditions (e.g., high succinate concentration) to maintain the desired phenotype.
Difficulty in producing this compound at low pH. 1. Acid Stress: Low external pH increases the concentration of undissociated this compound, which is more toxic to the cells.[3][4] 2. Host Intolerance: Many production strains, particularly bacteria, are not inherently tolerant to low pH environments.[16]1. Use Acid-Tolerant Hosts: Consider using naturally acid-tolerant hosts like Saccharomyces cerevisiae or other yeasts.[16][17] 2. Adaptive Laboratory Evolution (ALE): Adapt the production strain to gradually decreasing pH levels. 3. Overexpress Acid Resistance Genes: Engineer the strain to express genes involved in acid stress response, such as chaperones (HdeA, HdeB) or amino acid decarboxylases.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of succinate toxicity in production hosts?

A1: Succinate toxicity primarily stems from two factors:

  • Osmotic Stress : During fermentation at neutral pH, a neutralizer is added, leading to the accumulation of succinate salts. This significantly increases the osmotic pressure of the medium, which can dehydrate the cells and inhibit growth and metabolic activity.[1][2]

  • Acid Stress : In fermentations aiming for low pH production of this compound, the undissociated form of the acid can freely diffuse across the cell membrane. Once inside the neutral cytoplasm, it dissociates, releasing protons and lowering the intracellular pH. This acidification can disrupt enzymatic reactions, damage macromolecules, and inhibit overall cellular function.[3][4]

Q2: What is Adaptive Laboratory Evolution (ALE) and how can it be applied to improve succinate tolerance?

A2: Adaptive Laboratory Evolution (ALE) is an experimental method that mimics natural selection in a controlled laboratory setting.[7] Microorganisms are cultured for extended periods under a specific selective pressure, allowing for the accumulation of beneficial mutations that lead to improved fitness in that environment.[7] For succinate tolerance, strains are continuously cultured in a medium with gradually increasing concentrations of succinate.[8] This process selects for mutants that have developed mechanisms to better withstand high osmotic and/or acid stress, leading to robust production strains.[1][9] Chemostats are often used for ALE as they allow for precise control over the growth rate and selection pressure.[7][8]

Q3: Which genes are common targets for metabolic engineering to enhance succinate production and tolerance?

A3: Common genetic modifications include:

  • Deleting Competing Pathways : Knocking out genes like ldhA (lactate), pflB (formate), and ackA (acetate) redirects carbon flux away from byproducts and towards the succinate pathway.[5][6]

  • Blocking the TCA Cycle : Deleting sdhA or sdhB, which encode succinate dehydrogenase, prevents the conversion of succinate to fumarate, forcing its accumulation.[13][18]

  • Enhancing the Reductive TCA Branch : Overexpressing key enzymes like PEP carboxylase (ppc), PEP carboxykinase (pck), malate dehydrogenase (mdh), and fumarate reductase (frd) can pull more carbon into the succinate pathway.[12][13][15]

  • Improving Cofactor Balance : Overexpressing enzymes like formate dehydrogenase (fdh) can regenerate NADH, which is essential for the reductive pathway to succinate.[12]

  • Enhancing Stress Tolerance : Overexpressing genes related to osmoprotectant synthesis (betA) or ion efflux (cusCFBA) can directly improve tolerance to high succinate concentrations.[2][9]

Q4: How does the choice of carbon source affect succinate production?

A4: The choice of carbon source is critical as it affects the availability of reducing equivalents (NADH), which is often a limiting factor in anaerobic succinate production.[6]

  • Glucose : While commonly used, the glycolysis of one mole of glucose only yields two moles of NADH, which can limit the theoretical yield of succinate.[6][19]

  • Glycerol : As a more reduced carbon source, glycerol metabolism generates more NADH per mole compared to glucose. This can lead to a higher theoretical yield of succinate and is a promising strategy for enhancing production.[15]

  • Acetate : Although a non-food feedstock, using acetate requires significant engineering to redirect carbon flux through the glyoxylate shunt and parts of the TCA cycle to produce succinate.[20][21]

Q5: What are the advantages of using yeast over bacteria for this compound production?

A5: Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, offer several advantages over bacteria like E. coli:

  • Higher Acid Tolerance : Yeasts are naturally more tolerant to low pH environments.[16] This allows for the production of this compound directly, rather than its salt form, which simplifies downstream processing and reduces costs associated with neutralizing agents.[3][16]

  • Robustness in Industrial Settings : Yeasts are generally more robust to industrial stresses, including contamination by bacteriophages, which can be a significant issue for bacterial fermentations.[17]

Quantitative Data Summary

Table 1: Comparison of Engineered E. coli Strains for Succinate Production

StrainKey Genetic ModificationsCarbon SourceTiter (g/L)Productivity (g/L·h)Yield (g/g)Reference
ZZT215 (ALE-evolved)Evolved from AFP111 (ldhA, pflB, ptsG deletions)Glucose87.021.01-[1]
HX024Genetically engineered and metabolically evolvedGlucose~69 (813 mM)--[2]
MLB46-05 (ALE-evolved)Evolved from MLB (ldhA, pflB deletions)Glucose111-0.74[5]
B47ldhA, ptsG, ackA, poxB deletions, ppc, pck, fdh overexpressionGlucose + Formate4.64-1.22 (mol/mol)[12]
MLB (pTrc-pck)ldhA, pflB deletions, pck overexpressionGlycerol~42.5 (360.2 mM)-0.93 (mol/mol)[15]

Table 2: Comparison of Engineered Yeast Strains for this compound Production

StrainKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g)Reference
S. cerevisiae Δsdh1Δsdh2Δidh1Δidp1Deletion of succinate dehydrogenase and isocitrate dehydrogenase isoformsGlucose3.620.11 (mol/mol)[19]
Y. lipolytica (Engineered)Truncated SDH1 promoter, overexpression of glyoxylate pathway genes, A. succinogenes pckGlucose35.30.26[18]
S. cerevisiae (Engineered)Overexpression of MAE1 and reductive TCA pathway enzymesGlucose19.5-[22]

Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution (ALE) in a Chemostat for Succinate Tolerance

Objective: To enhance the succinate tolerance of an E. coli strain through continuous culture with gradually increasing succinate concentrations.[8]

Materials:

  • Engineered E. coli strain

  • Chemostat vessel and reservoir

  • Sterile growth medium (e.g., M9 minimal medium) with a limiting concentration of glucose

  • Sterile "Stress Medium" containing a high concentration of glucose and disodium succinate hexahydrate.[8]

  • Sterile "High-Stress Medium" with an even higher concentration of succinate.[8]

Methodology:

  • Initial Setup: Prepare the chemostat with the initial growth medium. Inoculate with a single colony of the E. coli strain.[8]

  • Batch Phase: Grow the culture in batch mode until it reaches the mid-logarithmic phase.

  • Chemostat Initiation: Start the continuous flow of fresh medium into the chemostat at a fixed dilution rate (e.g., 0.1 h⁻¹). This will maintain the cells in a constant growth phase.

  • Introduction of Stress: Once a steady state is achieved (constant optical density for several generations), begin to gradually introduce the "Stress Medium" containing succinate into the feed. This can be done by using a gradient pump or by manually switching to media with incrementally higher succinate concentrations.

  • Monitoring: Continuously monitor the optical density (OD₆₀₀) of the culture. A drop in OD indicates that the cells are stressed. Maintain the succinate concentration until the OD recovers, indicating adaptation.

  • Incremental Increase: Once the culture has adapted and reached a new steady state, increase the concentration of succinate in the feed medium (switch to "High-Stress Medium").[8] Repeat this process of incremental stress increase and adaptation.

  • Isolation and Characterization: After a significant increase in succinate tolerance is achieved (e.g., after 200-300 generations), isolate single colonies from the evolved population. Characterize their growth and succinate production capabilities in flask or bioreactor experiments to confirm the enhanced phenotype.[8][9]

Protocol 2: Quantification of Succinate Concentration in Culture Supernatant

Objective: To measure the concentration of succinate produced by the microbial host using a colorimetric assay kit.

Materials:

  • Culture supernatant (centrifuged to remove cells)

  • Succinate Assay Kit (e.g., Abcam ab204718 or similar)[23]

  • 96-well microplate

  • Microplate reader

Methodology:

  • Sample Preparation: Collect a sample of the fermentation broth. Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the cells.[23] Collect the supernatant. If necessary, dilute the supernatant with the provided assay buffer to ensure the succinate concentration falls within the linear range of the assay.

  • Standard Curve Preparation: Prepare a series of succinate standards by diluting the provided stock solution according to the kit's instructions.[23] This will be used to create a standard curve for concentration determination.

  • Reaction Setup: Add the prepared standards and diluted samples to separate wells of the 96-well plate. Prepare a background control for each sample containing the sample but no succinate converter/enzyme mix.[23]

  • Reaction Mix: Prepare a reaction mix containing the succinate enzyme mix, developer, and substrate as per the kit's protocol. Add the reaction mix to all standard and sample wells.[23]

  • Incubation: Incubate the plate at room temperature or 37°C (as specified by the manufacturer) for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., OD 450 nm) using a microplate reader.

  • Calculation: Subtract the background control readings from the sample readings. Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the succinate concentration in your samples.

Visualizations

Experimental_Workflow_ALE node_start Start: Inoculate Single Colony of Production Strain node_batch Batch Culture (Log Phase Growth) node_start->node_batch node_chemo Initiate Chemostat (Steady State at Fixed Dilution Rate) node_batch->node_chemo node_stress Introduce Low Concentration of Succinate Stress node_chemo->node_stress node_adapt Monitor Culture OD (Wait for Adaptation/Recovery) node_stress->node_adapt node_loop Target Tolerance Reached? node_adapt->node_loop node_increase Increase Succinate Concentration node_increase->node_adapt node_loop->node_increase No node_isolate Isolate Evolved Strains node_loop->node_isolate Yes node_char Characterize Phenotype (Growth, Titer, Yield) node_isolate->node_char node_end End: Strain with Enhanced Succinate Tolerance node_char->node_end

Caption: Workflow for Adaptive Laboratory Evolution (ALE).

Succinate_Stress_Response cluster_extracellular Extracellular (Low pH) cluster_cell Bacterial Cell Succ_H This compound (H₂A) node_membrane Cell Membrane node_dissociation H₂A -> 2H⁺ + A²⁻ Succ_H->node_dissociation Diffusion node_ph_drop Intracellular pH Drop node_dissociation->node_ph_drop node_damage Macromolecule Damage & Enzyme Inhibition node_ph_drop->node_damage node_stress_genes General Stress Response (e.g., RpoS activation) node_ph_drop->node_stress_genes node_chaperones Upregulate Chaperones (HdeA, HdeB) node_stress_genes->node_chaperones node_pumps Upregulate Efflux Pumps & Antiporters node_stress_genes->node_pumps node_repair Protein Protection & Repair node_chaperones->node_repair node_export Proton/Anion Export node_pumps->node_export

Caption: Bacterial response to this compound stress.

Metabolic_Engineering_Succinate node_glucose Glucose node_pep Phosphoenolpyruvate (PEP) node_glucose->node_pep Glycolysis node_pyruvate Pyruvate node_pep->node_pyruvate node_oaa Oxaloacetate (OAA) node_pep->node_oaa PPC / PCK node_lactate Lactate node_pyruvate->node_lactate LdhA node_acetate Acetate node_pyruvate->node_acetate PflB, AckA node_malate Malate node_oaa->node_malate Mdh node_up_ppc ⬆️ ppc / pck node_oaa->node_up_ppc node_fumarate Fumarate node_malate->node_fumarate node_up_mdh ⬆️ mdh node_malate->node_up_mdh node_succinate Succinate node_fumarate->node_succinate Frd node_tca Fumarate (TCA Cycle) node_succinate->node_tca SdhA node_up_frd ⬆️ frd node_succinate->node_up_frd node_del_sdha ❌ sdhA node_tca->node_del_sdha node_del_ldha ❌ ldhA node_lactate->node_del_ldha node_del_pflb_acka ❌ pflB, ackA node_acetate->node_del_pflb_acka

Caption: Metabolic engineering strategies for succinate production.

References

resolving matrix effects in LC-MS analysis of succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of succinate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for succinate quantification?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, succinate. This interference can either suppress or enhance the signal detected by the mass spectrometer, leading to inaccurate and imprecise quantification.[2][3][4][5] Succinate, being a small, polar endogenous molecule, can be particularly susceptible to interference from the complex biological matrix in which it is often measured.

Q2: How can I determine if my succinate analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of a succinate standard solution is introduced into the mass spectrometer after the LC column.[6] A separate injection of a blank matrix extract is then performed. Any dip or rise in the baseline signal at the retention time of succinate indicates ion suppression or enhancement, respectively.

For a quantitative assessment, the post-extraction spike method is widely used.[2] This involves comparing the peak area of succinate in a standard solution to the peak area of succinate spiked into a blank matrix extract after the extraction process. The ratio of these two peak areas is known as the matrix factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Q3: What are the primary strategies to minimize or resolve matrix effects for succinate analysis?

A3: The three main strategies for mitigating matrix effects in the LC-MS analysis of succinate are:

  • Effective Sample Preparation: To remove interfering components from the sample matrix before analysis.[7][8]

  • Chromatographic Separation: To optimize the separation of succinate from co-eluting matrix components.[9]

  • Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.[1]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in succinate quantification.

This is a common symptom of unaddressed matrix effects. The following steps can help you troubleshoot this issue.

Troubleshooting Workflow

cluster_0 Troubleshooting Workflow start Start: Poor Reproducibility/Accuracy q1 Are you using a stable isotope-labeled internal standard (SIL-IS)? start->q1 implement_sil Implement a SIL-IS (e.g., 13C-labeled succinate). q1->implement_sil No q2 Is your sample preparation adequate? q1->q2 Yes a1_yes Yes a1_no No implement_sil->q2 optimize_sp Optimize sample preparation (e.g., SPE, LLE). q2->optimize_sp No q3 Is your chromatography optimized? q2->q3 Yes a2_yes Yes a2_no No optimize_sp->q3 optimize_lc Optimize chromatographic conditions (e.g., column, mobile phase). q3->optimize_lc No end End: Improved Reproducibility/Accuracy q3->end Yes a3_yes Yes a3_no No optimize_lc->end

Caption: A logical workflow for troubleshooting poor reproducibility and accuracy in succinate LC-MS analysis.

Detailed Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as ¹³C₂- or ¹³C₄-labeled succinic acid.[1][10][11] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.

  • Optimize Sample Preparation: If a SIL-IS is already in use, or if the issue persists, consider improving your sample preparation method to remove more matrix components.

    • Protein Precipitation (PPT): While a quick and simple method, it is often the least effective at removing matrix components.[7]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT.

    • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components.[8][11] A method using Phenomenex STRATA™ XL-A cartridges has been shown to result in low matrix effects for succinate analysis.[11]

  • Optimize Chromatographic Conditions: Enhancing the separation of succinate from matrix components can significantly reduce interference.

    • Column Selection: Since this compound is a polar compound, a C18 column designed for aqueous mobile phases is recommended to achieve good retention.[1]

    • Mobile Phase Modification: Adjusting the mobile phase composition and gradient can help to resolve succinate from interfering peaks.

Issue 2: Significant ion suppression or enhancement is observed.

If you have confirmed the presence of significant matrix effects through post-column infusion or post-extraction spiking, the following strategies can be employed.

Mitigation Strategies

cluster_1 Matrix Effect Mitigation Strategies start Start: Significant Matrix Effect Detected strategy1 Sample Dilution start->strategy1 strategy2 Matrix-Matched Calibrators start->strategy2 strategy3 Advanced Sample Cleanup start->strategy3 end End: Reduced Matrix Effect strategy1->end strategy2->end strategy3->end

Caption: Key strategies to mitigate significant matrix effects in LC-MS analysis.

Detailed Steps:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12] However, this approach is only feasible if the concentration of succinate in the sample is high enough to remain above the lower limit of quantification after dilution.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples (e.g., blank plasma) can help to compensate for matrix effects, as the standards will be affected in the same way as the samples.

  • Advanced Sample Cleanup: If simpler methods are insufficient, more advanced sample preparation techniques may be necessary. For example, specific SPE sorbents can be used to target the removal of phospholipids, which are a major source of matrix effects in plasma samples.[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of Succinate in Serum using LC-MS/MS with a SIL-IS

This protocol is based on a validated method for the quantification of this compound in various biological matrices.[11]

1. Materials and Reagents:

  • This compound standard

  • ¹³C₄ this compound disodium salt (Internal Standard)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™ XL-A, 200 mg - 3 mL)

2. Sample Preparation:

  • To 100 µL of serum, add the ¹³C₄ this compound internal standard.

  • Perform a solid-phase extraction (SPE) using the specified cartridges.

  • Elute the succinate and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Conditions:

  • LC Column: C18 column suitable for polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS Detection: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[1]

4. Data Analysis:

  • Quantify succinate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for succinate quantification, highlighting the low matrix effects achieved with appropriate sample preparation and the use of a SIL-IS.[11]

ParameterResult
Linear Range 1.0 - 135.5 µM
Correlation Coefficient (r²) > 0.999
Matrix Effects < 9.1 %
Between-Run Accuracy < 11.0 %
Within-Run Accuracy < 7.8 %
Between-Run Precision (CV%) < 14.4 %
Within-Run Precision (CV%) < 3.7 %

This data demonstrates that with a robust method, high accuracy and precision can be achieved in the quantification of succinate, with minimal impact from matrix effects.

References

improving the efficiency of succinic acid recovery and crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Succinic Acid Recovery and Crystallization

Welcome to the Technical Support Center for this compound recovery and crystallization. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low this compound Recovery Yield

Q: Why is my this compound recovery yield lower than expected after crystallization?

A: Low recovery yield is a common issue that can be attributed to several factors, primarily related to solubility and the crystallization conditions.

Possible Causes and Solutions:

  • Suboptimal pH: this compound solubility is highly pH-dependent. At a pH above its pKa values (pKa1 = 4.2, pKa2 = 5.6), it exists in its more soluble succinate salt form.[1][2][3] To maximize the recovery of the less soluble free acid, the pH of the fermentation broth or solution should be adjusted to below 2.0 before initiating crystallization.[1][3][4][5]

  • Inadequate Cooling/Temperature: The solubility of this compound in water decreases significantly at lower temperatures.[6] Ensure that the crystallization process includes a cooling step to a sufficiently low temperature, typically around 4-8°C, to induce precipitation.[1][4][5][7] However, excessively rapid cooling can lead to the formation of small, impure crystals. A controlled, linear cooling rate is often preferred.[8]

  • Insufficient Concentration: The initial concentration of this compound in the solution may be below the supersaturation point required for crystallization. If possible, concentrate the solution by evaporation (e.g., vacuum distillation) before cooling to increase the driving force for crystallization.[7][9]

  • Presence of Solubilizing Impurities: Certain organic acids and other byproducts from fermentation can increase the solubility of this compound or interfere with its crystallization.[10] Pre-treatment steps like activated carbon decolorization or membrane filtration can help remove some of these impurities.[9]

Issue 2: Poor Crystal Purity

Q: How can I improve the purity of my this compound crystals?

A: The purity of the final crystalline product is critical, especially for pharmaceutical applications. Impurities can be co-precipitated or occluded within the crystal lattice.

Possible Causes and Solutions:

  • Co-crystallization of Impurities: Fermentation broths are complex mixtures containing other organic acids (e.g., acetic, formic, lactic acid), residual sugars, and proteins.[9][10] While adjusting the pH to <2.0 helps to selectively crystallize this compound, some impurities might still co-precipitate.[4] A recrystallization step can significantly improve purity. This involves dissolving the obtained crystals in a minimal amount of hot solvent (like water) and then allowing them to re-crystallize under controlled cooling.[11]

  • Ineffective Pre-treatment: Failure to adequately remove biomass, proteins, and colored compounds before crystallization will lead to their incorporation into the crystals.[9] Employ clarification methods such as centrifugation and membrane filtration (ultrafiltration) to remove cells and macromolecules.[9][12] Activated carbon treatment can be used to remove colored impurities.[9]

  • High Supersaturation Rate: Rapidly inducing crystallization can trap impurities within the growing crystals.[13][14] A slower, more controlled crystallization process, achieved through gradual cooling or slow anti-solvent addition, allows for more selective crystal growth and higher purity.[13][15][16]

Issue 3: Undesirable Crystal Morphology (e.g., needles, plates)

Q: My this compound crystals are forming as fine needles or thin plates, which are difficult to filter and dry. How can I obtain more block-like or prismatic crystals?

A: Crystal morphology is influenced by factors such as the solvent system, supersaturation level, and the presence of additives.[17][18] Needle-like or plate-like crystals often have poor filtration and handling characteristics.

Possible Causes and Solutions:

  • High Supersaturation: High levels of supersaturation tend to favor the growth of needle-like crystals.[17][18] Reducing the rate of supersaturation by slowing down the cooling rate or the addition of an anti-solvent can promote the growth of more equant (block-like) crystals.[8]

  • Solvent Effects: The choice of solvent can significantly impact crystal habit. While water is a common solvent, exploring mixed-solvent systems or different anti-solvents might alter the crystal morphology.

  • Use of Additives: Small amounts of certain polymers can act as habit modifiers. For instance, the addition of Pluronic P123 has been shown to modify this compound crystal morphology from plate-like to more favorable block-like shapes.[17][18] However, the concentration of the additive is crucial, as higher concentrations can lead to the formation of needle-like crystals.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for crystallizing this compound from an aqueous solution? A1: The optimal pH is below 2.0.[1][3][4][5] This ensures that the this compound is in its protonated, less soluble form, maximizing the crystallization yield. At higher pH values, it exists as the more soluble succinate salt, which will remain in the solution.[1][3]

Q2: What are the most common impurities found in bio-based this compound? A2: Common impurities originating from fermentation broths include other organic acids such as acetic acid, formic acid, and lactic acid.[7][10] Additionally, residual sugars (like glucose), proteins, amino acids, and polyalcohols (like glycerol) can also be present.[9][10][19]

Q3: Can I use an anti-solvent for this compound crystallization? A3: Yes, anti-solvent crystallization is a viable method. This compound is soluble in polar solvents like water, ethanol, and acetone, but has limited solubility in non-polar solvents like toluene and benzene.[6][20][21] Therefore, adding a non-polar solvent to an aqueous solution of this compound can induce crystallization. This technique is particularly useful when temperature control is not sufficient. The gas anti-solvent (GAS) technique using pressurized CO2 has also been demonstrated for cocrystal formation.[22]

Q4: How does the cooling rate affect the crystallization process? A4: The cooling rate directly influences the level of supersaturation. A rapid cooling rate leads to high supersaturation, which can result in rapid nucleation of many small crystals and may trap impurities.[8] A slower, controlled cooling rate generally produces larger, purer crystals with better morphology.[8]

Q5: What analytical techniques can be used to determine the purity of my this compound crystals? A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying this compound and separating it from other organic acid impurities.[23][24] Gas Chromatography-Mass Spectrometry (GC-MS), often after a derivatization step, is also a powerful technique for identifying and quantifying a wide range of impurities.[10][19] Other methods include enzymatic assays and Thin-Layer Chromatography (TLC) for qualitative screening.[24][25]

Data Summary Tables

Table 1: Comparison of this compound Recovery Methods

Recovery MethodTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Direct Crystallization 70 - 75%[1][4][7]90 - 97%[1][4][7]Simple, one-step process.[4]Yield can be limited by solubility.
Calcium Precipitation ~52%[1][4]~92%[4]Effective for initial separation.Generates significant gypsum waste.[1]
Two-Stage Crystallization >90% (total)[1]>99%[1]High overall recovery and purity.More complex, multi-step process.
Resin-based + Crystallization ~89.5%[1]~99%[1]High purity achievable.Requires resin regeneration.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (g/L at 20°C)Notes
Water 80[2]Solubility is highly temperature-dependent.[6]
Methanol 158 mg/mL (158 g/L)[2]Soluble.
Ethanol 54 mg/mL (54 g/L)[2]Soluble.[20]
Acetone 27 mg/mL (27 g/L)[2]Soluble.[20]
Toluene Insoluble[20][21]Can be used as an anti-solvent.
Benzene Insoluble[20][21]Can be used as an anti-solvent.

Experimental Protocols

Protocol 1: Direct Cooling Crystallization from Fermentation Broth

This protocol outlines a standard procedure for recovering this compound from a clarified fermentation broth.

  • Clarification: Centrifuge the fermentation broth to remove microbial cells and large debris. Further clarify the supernatant by passing it through an ultrafiltration membrane (e.g., 10 kDa cutoff) to remove proteins and other macromolecules.[9][12]

  • Decolorization (Optional): If the broth is colored, add activated carbon (e.g., 1-2% w/v) to the clarified broth. Stir for 1-2 hours at room temperature, then remove the carbon by filtration.[9]

  • pH Adjustment: Slowly add a strong acid (e.g., sulfuric acid) to the broth while stirring to lower the pH to < 2.0.[1][5] This step is critical for converting succinate to the less soluble this compound.

  • Heating for Dissolution (Optional): To ensure all this compound is dissolved before controlled crystallization, the solution can be heated to 30-90°C.[11]

  • Cooling Crystallization: Transfer the acidified broth to a jacketed crystallizer. Cool the solution from its initial temperature to 4-8°C using a controlled linear cooling ramp (e.g., 0.5°C/min).[1][8] Slower cooling rates generally yield better crystals.

  • Aging: Hold the slurry at the final temperature for a period of 4 to 12 hours under gentle agitation to allow crystallization to complete.[1]

  • Crystal Recovery: Separate the this compound crystals from the mother liquor by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold, acidified water (pH < 2.0) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[9]

Visualizations

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_crystallization Crystallization cluster_recovery Recovery Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Decolorization Decolorization (Activated Carbon) Clarification->Decolorization pH_Adjustment pH Adjustment (pH < 2.0) Decolorization->pH_Adjustment Cooling Controlled Cooling (e.g., to 4-8°C) pH_Adjustment->Cooling Aging Aging (4-12 hours) Cooling->Aging Filtration Filtration Aging->Filtration Washing Washing (Cold Acidified Water) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Pure_Crystals Pure this compound Crystals Drying->Pure_Crystals

Caption: Workflow for this compound recovery via direct crystallization.

Troubleshooting_Low_Yield cluster_checks Troubleshooting Path cluster_solutions Solutions Start Low Recovery Yield pH_Check Is pH < 2.0? Start->pH_Check Temp_Check Is Temp ≤ 8°C? pH_Check->Temp_Check Yes Adjust_pH Adjust pH with acid pH_Check->Adjust_pH No Conc_Check Is concentration adequate? Temp_Check->Conc_Check Yes Cool_Further Cool solution further Temp_Check->Cool_Further No Concentrate Concentrate solution (e.g., evaporation) Conc_Check->Concentrate No Success Yield Improved Conc_Check->Success Yes Adjust_pH->pH_Check Cool_Further->Temp_Check Concentrate->Conc_Check

Caption: Logical workflow for troubleshooting low this compound yield.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Succinic Acid Analysis in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of succinic acid in food matrices, High-Performance Liquid Chromatography (HPLC) remains a primary analytical technique. This guide provides a comparative overview of various validated HPLC methods, supported by experimental data to facilitate method selection and implementation. Key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are presented alongside detailed experimental protocols.

Comparative Performance of HPLC Methods

The selection of an appropriate HPLC method for this compound analysis is contingent on the specific food matrix and the analytical objectives. The following tables summarize the performance characteristics of different validated HPLC methods, offering a clear comparison of their key validation parameters.

MethodColumnMobile PhaseDetectionLinearity (R²)LOD (g/L)LOQ (g/L)Recovery (%)Reference
Method 1: Reversed-Phase HPLC LiChrosorb RP-18 (250 x 4.6 mm, 5 µm)5 mM H₃PO₄ (pH 2.1)UV at 210 nm0.99880.01230.040698.3 - 103[1][2]
Method 2: Reversed-Phase HPLC C18 (4.6 x 250 mm, 5 µm)Methanol: 0.1% Phosphoric Acid (10:90 v/v)UV at 254 nm> 0.99Not ReportedNot Reported54.72 - 99.70[1]
Method 3: Mixed-Mode HPLC Heritage MA (4.6 x 150 mm, 3 µm)Acetonitrile/Water/Ammonium Phosphate (pH 2.2)UV at 205 nmNot ReportedNot ReportedNot ReportedNot Reported[1]
Method 4: HILIC SHARC 1 (4.6 x 150 mm, 5 µm)100% AcetonitrileUV at 210 nmNot ReportedNot ReportedNot ReportedNot Reported[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.

Method 1: Reversed-Phase HPLC
  • Instrumentation : HPLC system equipped with a UV detector.[1]

  • Column : LiChrosorb RP-18 (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase : Isocratic elution with a 5 mM solution of H₃PO₄ adjusted to pH 2.1.[1][2]

  • Flow Rate : 1 mL/min.[1][2]

  • Detection : UV detection at 210 nm.[1][2]

  • Injection Volume : 10 µL.[1]

  • Quantification : External standard calibration curve.[1]

  • Sample Preparation (for wine samples) : Solid-phase extraction using C18 cartridges.[2]

Method 2: Reversed-Phase HPLC for Effluents
  • Instrumentation : Shimadzu HPLC with a UV detector (SPD-20A).[1]

  • Column : C18 reverse phase column (5µm, 4.6 x 250 mm).[1]

  • Mobile Phase : Methanol: 0.1% Phosphoric Acid (10:90 v/v).[1]

  • Flow Rate : 0.75 mL/min.[1]

  • Detection : UV detection at 254 nm.[1]

Method 3: Mixed-Mode HPLC
  • Instrumentation : HPLC system with UV detection.[1]

  • Column : Heritage MA mixed-mode column (4.6 x 150 mm, 3 µm, 100A).[1] This type of column is designed to retain and separate compounds with significant differences in properties.[4]

  • Mobile Phase : Acetonitrile/Water/Ammonium Phosphate adjusted to pH 2.2.[1]

  • Detection : UV detection at 205 nm.[1]

  • Note : Mixed-mode chromatography can be advantageous for analyzing hydrophilic compounds like this compound that are often poorly retained in traditional reversed-phase chromatography.[4]

Method 4: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Instrumentation : HPLC system with UV detection.[1]

  • Column : SHARC 1 hydrogen-bond column (4.6 x 150 mm, 5 µm, 100A).[1][3]

  • Mobile Phase : 100% Acetonitrile (no buffer).[1][3]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection : UV detection at 210 nm.[1][3]

  • Note : This method is suitable for the separation of this compound and succinic anhydride.[3] HILIC is a viable alternative for polar compounds that are not well-retained by reversed-phase columns.[4]

Sample Preparation for Food Matrices

Effective sample preparation is crucial for accurate and reliable results. The approach will vary depending on the food matrix.

  • Fruit Juices : Colorless juices can often be used directly after dilution and filtration.[5] Acidic juices may require neutralization.[5] For ready-to-drink juices, a simple dilution with the mobile phase followed by filtration (0.45 µm) is often sufficient.[6]

  • Protein-Containing Samples : Deproteinization is necessary. This can be achieved by adding perchloric acid, followed by centrifugation and neutralization of the supernatant with KOH.[5]

  • Cheese : A sample of ground cheese can be incubated in hot water, cooled, and centrifuged to separate the fat. The aqueous layer can then be used for analysis.[5]

  • Liquid Whole Egg : Requires homogenization, heating in a water bath, followed by clarification using Carrez solutions I and II.[5]

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.

HPLC_Validation_Workflow A Method Development & Optimization B System Suitability Testing A->B Initial Setup C Validation Parameter Assessment B->C System Passes C->A Optimization Required D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Method Implementation & Routine Analysis D->J All Parameters Met E->J All Parameters Met F->J All Parameters Met G->J All Parameters Met H->J All Parameters Met I->J All Parameters Met

Caption: General workflow for HPLC method validation.

This guide provides a foundational comparison of HPLC methods for this compound analysis in food. The optimal method choice will depend on the specific application, available instrumentation, and the nature of the food matrix being analyzed. It is recommended that any chosen method be fully validated in-house to ensure its suitability for the intended purpose.

References

comparative analysis of succinic acid production in different microbial hosts

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide-ranging applications in the production of biodegradable polymers, resins, and pharmaceuticals. Its microbial production from renewable feedstocks presents a sustainable alternative to traditional petrochemical processes. A variety of microbial hosts, including bacteria and yeasts, have been engineered for high-level this compound production. This guide provides a comparative analysis of the performance of different microbial systems, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the optimal host for their specific applications.

Quantitative Performance Comparison

The efficiency of this compound production is typically evaluated based on three key metrics: titer (the final concentration of this compound produced), yield (the amount of this compound produced per unit of substrate consumed), and productivity (the rate of this compound production). The following table summarizes these performance indicators for several prominent microbial hosts under various fermentation conditions.

Microbial HostStrain TypeCarbon Source(s)Fermentation ModeTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference(s)
Escherichia coliEngineeredGlucoseAnaerobic, Fed-batch~62-731.2-1.6 mol/mol glucoseNot Specified[1]
Mannheimia succiniciproducensEngineered (LPK7)GlucoseFed-batch52.41.16 mol/mol glucose1.8[2]
Mannheimia succiniciproducensEngineered (PALFK)Sucrose and GlycerolFed-batch (high density)78.41.64 mol/mol glucose equivalent6.02[3]
Actinobacillus succinogenesWild-type (biofilm)GlucoseContinuous~70.63-0.74 g/gNot Specified[4]
Actinobacillus succinogenesEngineered (AS-PMF)GlucoseFed-batch500.79 g/gNot Specified[5][6]
Actinobacillus succinogenesWild-typeMixed SugarsBatch21.8-26.80.59-0.68 g/gNot Specified[7]
Yarrowia lipolyticaEngineeredGlycerolFed-batch110.70.53 g/gNot Specified[8]
Yarrowia lipolyticaEngineeredGlucoseFed-batch112.540.67 g/g2.08[9]
Saccharomyces cerevisiaeEngineeredGlucoseNot Specified>43Not SpecifiedNot Specified[10]
Saccharomyces cerevisiaeEngineeredGlycerol and CO2Batch (shake flask)10.70.22 g/gNot Specified[11]
Issatchenkia orientalisEngineeredGlucose and GlycerolFed-batch109.50.63 g/g0.54[12]
Issatchenkia orientalisEngineeredSugarcane JuiceFed-batch104.60.63 g/g1.25[12]

Metabolic Pathways for this compound Production

Microorganisms primarily utilize three key metabolic pathways for the biosynthesis of this compound: the reductive Tricarboxylic Acid (TCA) cycle, the oxidative TCA cycle, and the glyoxylate shunt. Genetically engineered strains often feature modifications to enhance carbon flux towards these pathways while minimizing the formation of byproducts.[13][14]

The reductive TCA cycle is a primary anaerobic pathway for this compound production in many bacteria. It involves the carboxylation of phosphoenolpyruvate (PEP) or pyruvate to form oxaloacetate, which is then reduced to succinate.

Reductive_TCA_Cycle PEP Phosphoenolpyruvate OAA Oxaloacetate PEP->OAA PEP Carboxykinase/ PEP Carboxylase Malate Malate OAA->Malate Malate Dehydrogenase Fumarate Fumarate Malate->Fumarate Fumarase Succinate Succinate Fumarate->Succinate Fumarate Reductase CO2_in CO2 CO2_in->OAA

Reductive TCA Cycle Pathway

In aerobic organisms, succinate is an intermediate of the oxidative TCA cycle. Metabolic engineering strategies, such as the deletion of succinate dehydrogenase, can lead to the accumulation of this compound.[15]

Oxidative_TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase SDH_block Succinate Dehydrogenase (Blocked) Succinate->SDH_block

Oxidative TCA Cycle Modification

The glyoxylate shunt is an anabolic pathway that bypasses the CO2-evolving steps of the TCA cycle. Overexpression of enzymes in this pathway can enhance this compound production, particularly from acetate or fatty acids.

Glyoxylate_Shunt Isocitrate Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase Succinate Succinate Isocitrate->Succinate Isocitrate Lyase Malate Malate Glyoxylate->Malate Malate Synthase AcetylCoA Acetyl-CoA AcetylCoA->Malate Experimental_Workflow Strain_Selection Strain Selection (e.g., E. coli, S. cerevisiae, A. succinogenes) Inoculum_Prep Inoculum Preparation (Seed Cultures) Strain_Selection->Inoculum_Prep Fermentation Bioreactor Fermentation (Batch or Fed-Batch) Inoculum_Prep->Fermentation Sampling Time-course Sampling Fermentation->Sampling Analysis Analysis Sampling->Analysis OD_Measurement OD600 Measurement (Cell Growth) Analysis->OD_Measurement HPLC_Analysis HPLC Analysis (Succinate, Substrate, Byproducts) Analysis->HPLC_Analysis Data_Processing Data Processing and Comparison (Titer, Yield, Productivity) OD_Measurement->Data_Processing HPLC_Analysis->Data_Processing Conclusion Conclusion and Host Selection Data_Processing->Conclusion

References

comparing the efficacy of succinic acid versus malic acid as a food acidulant

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Product Development Professionals

In the realm of food science, the selection of an appropriate acidulant is a critical decision that profoundly impacts a product's flavor profile, stability, and overall consumer acceptance. Among the arsenal of organic acids available to food technologists, succinic acid and malic acid are two dicarboxylic acids that, while sharing some functional similarities, possess distinct characteristics. This comprehensive guide provides a detailed comparison of the efficacy of this compound versus malic acid as food acidulants, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Quantitative Look at Acidity

The fundamental role of an acidulant is to increase the acidity of a food product, which can be quantified by measuring its pH and titratable acidity. While pH indicates the concentration of free hydrogen ions, titratable acidity measures the total amount of acid available to be neutralized by a base, a metric that often correlates more closely with perceived sourness.

Table 1: General Physicochemical Properties of this compound and Malic Acid

PropertyThis compoundMalic Acid
Molar Mass ( g/mol ) 118.09134.09
pKa1 4.213.40
pKa2 5.645.11
Solubility in water ( g/100 mL at 20°C) 8.355.8
Flavor Profile Primarily sour, can have a slightly bitter and salty/umami aftertaste.Clean, smooth, persistent sourness, often described as "apple-like".

Sensory Profile: Beyond Sourness

The sensory perception of an acidulant extends beyond simple sourness. The overall flavor profile, including bitterness, astringency, and aftertaste, plays a crucial role in the final product's palatability.

Sensory panel evaluations have revealed distinct differences between this compound and malic acid. Malic acid is often characterized by a clean, smooth, and persistent sourness, reminiscent of apples, which enhances fruit flavors.[1][2] In contrast, this compound is reported to have a more complex flavor profile. In addition to sourness, it can impart a slightly bitter and even a savory or umami-like taste.[3] One study directly comparing the two in binary solutions of equal pH and titratable acidity found that this compound was perceived as more sour than malic acid.[4]

Table 2: Comparative Sensory Profile

Sensory AttributeThis compoundMalic Acid
Primary Taste SourSour
Secondary Tastes Slightly bitter, salty, umami-likeClean, fruity
Aftertaste Can be lingeringSmooth, persistent
Flavor Enhancement Can contribute to savory notesEnhances fruit flavors

Antimicrobial Efficacy: A Comparative Analysis

Both this compound and malic acid exhibit antimicrobial properties, contributing to the preservation of food products by inhibiting the growth of spoilage and pathogenic microorganisms. Their effectiveness is influenced by factors such as pH, concentration, and the specific microorganism.

A direct comparison of the antimicrobial activity of this compound and malic acid against Escherichia coli revealed a lower Minimum Inhibitory Concentration (MIC) for this compound, indicating higher efficacy at a lower concentration under the tested conditions.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismThis compound (μg/ml)Malic Acid (μg/ml)
Escherichia coli320>320 (exact value not specified, but higher than this compound)[5]
Staphylococcus aureusNot directly compared in the same studyNot directly compared in the same study

It is important to note that the antimicrobial efficacy of organic acids can be highly dependent on the food matrix and the specific strains of microorganisms being tested.

Experimental Protocols

To ensure the reproducibility and validity of research comparing food acidulants, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Titratable Acidity (Adapted from AOAC Official Method 942.15)

This method determines the total acidity of a sample by titration with a standard solution of sodium hydroxide.

Materials:

  • Burette (50 mL)

  • Beaker (250 mL)

  • pH meter

  • Magnetic stirrer and stir bar

  • 0.1 N Sodium Hydroxide (NaOH) solution, standardized

  • Phenolphthalein indicator solution

  • Distilled water

Procedure:

  • Sample Preparation: Accurately weigh a representative sample of the food product (e.g., 10 g) into a 250 mL beaker. Add approximately 100 mL of distilled water and stir until the sample is completely dispersed.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Titration: Begin stirring the solution. Add 2-3 drops of phenolphthalein indicator. Titrate with the standardized 0.1 N NaOH solution. Record the volume of NaOH added and the corresponding pH at regular intervals.

  • Endpoint Determination: The endpoint is reached when a faint pink color persists for at least 30 seconds, which corresponds to a pH of approximately 8.2.

  • Calculation: The titratable acidity is calculated as a percentage of the predominant acid (e.g., malic acid or this compound) using the following formula:

    Titratable Acidity (%) = (V × N × EW) / (W × 10)

    Where:

    • V = Volume of NaOH used (mL)

    • N = Normality of NaOH solution

    • EW = Equivalent weight of the acid (this compound = 59.04 g/eq; Malic Acid = 67.04 g/eq)

    • W = Weight of the sample (g)

Experimental_Workflow_TA cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Sample prep2 Disperse in Distilled Water prep1->prep2 titrate1 Add Indicator prep2->titrate1 titrate2 Titrate with 0.1 N NaOH titrate1->titrate2 titrate3 Record Volume and pH titrate2->titrate3 analysis1 Determine Endpoint (pH 8.2) titrate3->analysis1 analysis2 Calculate Titratable Acidity analysis1->analysis2 Experimental_Workflow_Sensory cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Data Analysis setup1 Panelist Training setup2 Sample Preparation & Coding setup1->setup2 eval1 Randomized Sample Presentation setup2->eval1 eval2 Panelists Rate Attributes eval1->eval2 eval3 Palate Cleansing eval2->eval3 analysis1 Data Collection eval2->analysis1 eval3->eval1 analysis2 Statistical Analysis (ANOVA, PCA) analysis1->analysis2 Sour_Taste_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Cell cluster_brain Nerve & Brain Acid Acid (H+) OTOP1 OTOP1 Proton Channel Acid->OTOP1 H+ Influx TRC Type III Taste Receptor Cell Depolarization Cell Depolarization OTOP1->Depolarization AP Action Potential Firing Depolarization->AP Neurotransmitter Neurotransmitter Release (e.g., Serotonin) AP->Neurotransmitter Nerve Gustatory Nerve Fiber Neurotransmitter->Nerve Synaptic Transmission Brain Brain (Taste Cortex) Nerve->Brain Signal Transmission Perception Sour Taste Perception Brain->Perception

References

A Head-to-Head Comparison: Enzymatic vs. Chromatographic Methods for Succinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal method for succinate analysis.

Succinate, a key intermediate in the citric acid cycle, is increasingly recognized for its role in cellular metabolism, signaling, and as a biomarker in various pathological conditions.[1][2] Accurate and reliable quantification of succinate is crucial for advancing research and drug development. Two of the most common analytical techniques employed for this purpose are enzymatic assays and high-performance liquid chromatography (HPLC). This guide provides a comprehensive cross-validation of these methods, presenting their performance characteristics, detailed experimental protocols, and workflow diagrams to aid in selecting the most suitable method for specific research needs.

Quantitative Performance Comparison

The choice between an enzymatic and a chromatographic method often depends on the specific requirements of the experiment, such as sensitivity, throughput, and the complexity of the sample matrix. The following table summarizes the key performance metrics for representative enzymatic and HPLC methods for succinate quantification.

Parameter Enzymatic Assay (Colorimetric/Fluorometric) Reversed-Phase HPLC-UV LC-MS/MS
Linearity (R²) > 0.99> 0.999> 0.999[3]
Limit of Detection (LOD) 10 µM (Colorimetric)[1][2], 2 µM (Fluorometric)[1][2]0.0123 g/L (~104 µM)[4]1 µM[5]
Limit of Quantification (LOQ) Not explicitly stated, but within linear range0.0406 g/L (~344 µM)[4]5 µM[5]
Precision (%RSD) < 10% (Intra-assay), < 12% (Inter-assay)< 2%< 7.8% (Within-run), < 14.4% (Between-run)[3]
Accuracy (% Recovery) Typically 90-110%98-102%99%[5]
Analysis Time per Sample ~30 minutes[1][2]~10-15 minutes~1.5-5 minutes[6]
Sample Volume ~20 µL[1]~10-20 µL~50-100 µL
Equipment Cost Low (Spectrophotometer/Fluorometer)Moderate (HPLC system with UV detector)High (LC-MS/MS system)
Throughput High (96-well plate format)[1][2]ModerateHigh (with autosampler)
Specificity High for succinate, but potential for interference from other components in the sample matrix.Good, but may have co-eluting compounds.Very high, based on mass-to-charge ratio.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for both an enzymatic and an HPLC method for succinate quantification.

Enzymatic Assay Protocol (Colorimetric)

This protocol is based on commercially available succinate assay kits.[1]

1. Reagent Preparation:

  • Assay Buffer: Prepare as per the kit instructions.

  • Enzyme Mix: Reconstitute the enzyme mix with assay buffer.

  • Substrate Mix/Dye Reagent: Reconstitute with the appropriate solvent as indicated in the kit manual.

  • Succinate Standard: Prepare a stock solution of succinate and create a dilution series (e.g., 0, 2, 4, 6, 8, 10 nmole/well) to generate a standard curve.

2. Sample Preparation:

  • Tissue Samples: Homogenize 20-100 mg of tissue in ice-cold PBS. Centrifuge at 14,000 x g for 10 minutes and collect the supernatant.

  • Cell Samples: Harvest approximately 2 x 10^6 cells and resuspend in 400 µL of PBS on ice. Lyse the cells by sonication or homogenization and centrifuge to collect the supernatant.

  • Liquid Samples: Samples with neutral pH and minimal color can often be used directly. For colored samples, pretreatment with polyvinylpyrrolidone (PVPP) may be necessary.

3. Assay Procedure:

  • Add 50 µL of each standard and sample into separate wells of a 96-well plate.

  • Prepare a working reagent by mixing the assay buffer, enzyme mix, and dye reagent according to the kit's protocol.

  • Add 50 µL of the working reagent to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the succinate concentration in the samples by comparing their absorbance to the standard curve.

HPLC Method Protocol (Reversed-Phase with UV Detection)

This protocol is a generalized procedure based on common HPLC methods for organic acid analysis.[4]

1. Reagents and Equipment:

  • HPLC System: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a mixture of an acidic aqueous solution (e.g., 5 mM H₃PO₄, pH 2.1) and an organic solvent like acetonitrile or methanol.[4]

  • Succinic Acid Standard: Prepare a stock solution of this compound (e.g., 1 mg/mL) and create a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Dilute samples as necessary to fall within the linear range of the calibration curve.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with the prepared mobile phase.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 210 nm.[4]

  • Injection Volume: 10-20 µL.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in order of increasing concentration to generate a calibration curve.

  • Inject the prepared samples.

  • Identify the succinate peak in the chromatograms based on the retention time of the standard.

  • Quantify the succinate concentration in the samples by integrating the peak area and interpolating from the calibration curve.

Methodology Visualization

To further clarify the procedural differences, the following diagrams illustrate the workflows for the enzymatic and chromatographic methods.

EnzymaticAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Sample (Tissue, Cells, etc.) Plate 96-Well Plate Sample->Plate Standard Succinate Standard Standard->Plate Reagents Assay Reagents (Buffer, Enzyme, Dye) Reagents->Plate Incubate Incubate (30 min, RT) Plate->Incubate Add Working Reagent Read Read Absorbance (570 nm) Incubate->Read StandardCurve Generate Standard Curve Read->StandardCurve Calculate Calculate Succinate Concentration Read->Calculate StandardCurve->Calculate

Caption: Workflow for the enzymatic assay of succinate.

HPLCWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample Filter Filter Samples & Standards (0.45 µm) Sample->Filter Standard Succinate Standard Standard->Filter MobilePhase Mobile Phase HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Filter->HPLC Inject Chromatogram Generate Chromatogram HPLC->Chromatogram CalibrationCurve Generate Calibration Curve Chromatogram->CalibrationCurve Quantify Identify & Quantify Succinate Peak Chromatogram->Quantify CalibrationCurve->Quantify

Caption: Workflow for the HPLC analysis of succinate.

Conclusion

Both enzymatic and chromatographic methods offer robust and reliable means of quantifying succinate.

Enzymatic assays are advantageous for their high throughput, simplicity, and lower equipment cost, making them ideal for screening large numbers of samples.[1][2] However, their specificity can be a concern in complex biological matrices.

HPLC methods , particularly when coupled with mass spectrometry, provide superior specificity and can simultaneously measure other organic acids. While the initial equipment investment is higher and the throughput may be lower than plate-based enzymatic assays, the level of detail and confidence in the results are significantly enhanced.

The selection of the most appropriate method will ultimately be guided by the specific research question, the number of samples to be analyzed, the complexity of the sample matrix, and the available resources. This guide provides the necessary data and protocols to make an informed decision for your succinate quantification needs.

References

performance comparison of different resins for succinic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Resins for Succinic Acid Purification

For Researchers, Scientists, and Drug Development Professionals

The efficient purification of this compound from fermentation broths is a critical step in its sustainable production. Ion exchange and adsorption chromatography using various resins are prevalent methods, each offering distinct advantages and disadvantages in terms of performance. This guide provides an objective comparison of different resin types for this compound purification, supported by experimental data, to aid in the selection of the most suitable resin for specific research and development needs.

Performance Comparison of Resins

The selection of an appropriate resin is paramount for achieving high purity and yield of this compound. The performance of a resin is influenced by several factors including its functional groups, matrix structure, and the operating conditions of the purification process. Below is a summary of the performance of various anion exchange and macroporous resins based on published experimental data.

Anion Exchange Resins

Anion exchange resins are commonly employed for this compound purification. They can be broadly categorized into weak basic anion (WBA) exchangers and strong basic anion (SBA) exchangers.

Weak Basic Anion (WBA) Exchange Resins have demonstrated high efficiency in this compound recovery, particularly at lower pH values.[1][2] Studies have shown that WBA resins can achieve higher sorption capacities and yields compared to their strong base counterparts.[1][2][3] For instance, Lewatit MP-62, a WBA resin, exhibited a remarkable sorption capacity of 321 mg/g and a recovery yield of 97.5%.[1][2][3] The optimal performance for weak basic exchangers is typically observed at a pH of around 2.1, which is the natural pH of a 0.3 M this compound solution.[1][2]

Strong Basic Anion (SBA) Exchange Resins are also utilized for this compound purification, although their performance can be more dependent on the pH of the solution.[1][2] These resins function by exchanging anions and show higher efficiency at pH levels above the first dissociation constant (pKa₁) of this compound (approximately 4.2).[2][4] For example, the highest performance for Lewatit M-600 and Lewatit M-500 was achieved at pH 5 and 6, respectively.[1][2]

Resin TypeResin NameMax. Sorption Capacity (mg/g)Recovery Yield (%)Optimal pHReference
Weak Basic Anion Lewatit MP-62321.297.52.1[1][2][3]
Lewatit MP-64205.585.52.1[1][2][3]
Amberlyst A21-76.1-[5]
NERCB 09110 (at 5 g/L SA)96 (average over 30 cycles)Acidic or Neutral[6]
Strong Basic Anion Lewatit M-600200.864.35.0[1][2][3]
Lewatit M-500181.160.06.0[1][2][3]
Amberlite IRA958 Cl-81.2-[5]
Amberlite HPR 900 OH-69.3-[5]
Macroporous and Non-functionalized Resins

Beyond traditional ion-exchange resins, macroporous and non-functionalized adsorbent resins present viable alternatives for this compound purification.

Macroporous Resins , such as NKA-9, have been investigated for their adsorptive properties. These resins offer advantages like high recovery ratios and good selectivity.[7] The maximum adsorption capacity for NKA-9 was found to be 155.9 mg/g at a pH of 2.0 and a temperature of 10°C.[7]

Non-functionalized Resins , like XUS 40285, have also shown promise. This type of resin can be particularly effective in separating this compound from other organic acids and salts present in fermentation broths.[8] It has a stable capacity of about 0.06 g of this compound per gram of resin.[9] One of the key advantages of these resins is the potential for regeneration using simple methods like hot water, which can reduce the need for chemical regenerants.[9]

Resin TypeResin NameMax. Adsorption Capacity (mg/g)Key FeaturesReference
Macroporous Adsorbent NKA-9155.9High recovery ratio, good selectivity[7]
Non-functionalized Adsorbent XUS 4028560Good capacity at both acidic and neutral pH, potential for hot water regeneration[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments in this compound purification using different resins.

Protocol 1: Batch Adsorption Studies with Anion Exchange Resins

This protocol outlines the general procedure for evaluating the performance of different anion exchange resins in batch experiments.

  • Resin Pre-treatment:

    • For strong basic anion resins (e.g., Lewatit M-500, Lewatit M-600), soak the resin in a 4% NaOH solution for 2 hours to convert it to the OH⁻ form.[4]

    • Wash the resin with deionized water until a neutral pH is achieved.[4]

    • For weak basic anion resins, pre-treatment may not be necessary, but washing with deionized water is recommended.

  • Adsorption Experiment:

    • Prepare aqueous solutions of this compound at various concentrations (e.g., 0.1 M to 0.5 M).[2]

    • Adjust the pH of the this compound solution to the desired value using HCl or NaOH. For weak basic resins, the natural pH of the this compound solution (around 2.1) is often optimal.[1][2] For strong basic resins, pH is typically adjusted to be between 5 and 6.[1][2]

    • In a conical flask, mix a known amount of resin (e.g., 1 g) with a specific volume of the this compound solution (e.g., 10 mL).[2]

    • Agitate the mixture on a shaker at a constant temperature (e.g., 298 K) for a set period (e.g., 1 hour) to reach equilibrium.[1][2]

  • Analysis:

    • After equilibration, separate the resin from the solution by centrifugation or filtration.

    • Measure the residual this compound concentration in the aqueous solution using methods such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the sorption capacity (q) using the formula: q = (C₀ - Cₑ) * V / m, where C₀ is the initial concentration, Cₑ is the equilibrium concentration, V is the volume of the solution, and m is the mass of the resin.

    • Calculate the recovery yield (%) as: [(C₀ - Cₑ) / C₀] * 100.

Protocol 2: Elution and Regeneration of Resins

Effective elution and regeneration are critical for the economic viability of the purification process.

  • Elution of this compound:

    • After the adsorption phase, carefully wash the this compound-loaded resin with deionized water to remove any unbound impurities.[2]

    • For weak basic anion exchange resins, elute the bound this compound using a solution of a weak base, such as 0.5 M trimethylamine.[2]

    • For strong basic anion exchange resins, a dilute acid solution, such as 0.1 M HCl, can be used for elution.[2]

    • Stir the resin with the eluent for a sufficient time (e.g., 1 hour) to ensure complete desorption.[2]

  • Resin Regeneration:

    • After elution, the resin needs to be regenerated to its initial form for reuse.

    • For strong basic resins eluted with acid, regeneration can be achieved by washing with a base (e.g., 4% NaOH) to restore the OH⁻ form.[4]

    • For weak basic resins, a simple water wash might be sufficient, or a mild base treatment followed by a water wash can be employed.

Visualizing the Purification Workflow

The following diagrams, created using the DOT language, illustrate the logical workflow of the this compound purification process.

SuccinicAcidPurification start Fermentation Broth pretreatment Pre-treatment (e.g., Filtration, Centrifugation) start->pretreatment end_product Purified this compound adsorption Adsorption Step (Resin Column/Batch) pretreatment->adsorption elution Elution Step adsorption->elution This compound Loaded Resin waste Impurities/Waste adsorption->waste Unbound Impurities regeneration Resin Regeneration elution->regeneration Spent Resin post_treatment Post-treatment (e.g., Concentration, Crystallization) elution->post_treatment This compound Eluate recycled_resin Regenerated Resin regeneration->recycled_resin post_treatment->end_product regenerant Regenerant (e.g., Acid/Base) regenerant->regeneration recycled_resin->adsorption

Caption: General workflow for this compound purification using resin chromatography.

ResinSelectionLogic start_node Starting Material: Fermentation Broth ph_decision Desired Operating pH? start_node->ph_decision wba_resin Weak Basic Anion Resin (e.g., Lewatit MP-62) ph_decision->wba_resin Low pH (~2.1) sba_resin Strong Basic Anion Resin (e.g., Lewatit M-500) ph_decision->sba_resin Higher pH (> 4.2) macroporous_resin Macroporous/ Non-functionalized Resin (e.g., NKA-9, XUS 40285) ph_decision->macroporous_resin Broader Range/ Specific Selectivity low_ph_outcome High capacity at low pH wba_resin->low_ph_outcome high_ph_outcome Effective at higher pH sba_resin->high_ph_outcome special_outcome Alternative selectivity, potential for non-chemical regeneration macroporous_resin->special_outcome

References

The Double-Edged Sword: Validating Succinate's Role as an Oncometabolite in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Once considered a simple intermediate in cellular respiration, succinate has emerged as a critical signaling molecule and a potent oncometabolite in the tumor microenvironment. Its accumulation, often a consequence of mutations in the succinate dehydrogenase (SDH) enzyme complex, orchestrates a cascade of events that fuel cancer progression, including altered gene expression, enhanced cell migration, and the formation of new blood vessels. This guide provides a comparative analysis of the experimental evidence validating succinate's role in tumorigenesis, offering researchers a comprehensive resource of quantitative data, detailed experimental protocols, and visual pathways to inform future studies and therapeutic strategies.

Data Presentation: Succinate's Pro-Tumorigenic Effects in Focus

The following tables summarize key quantitative data from studies investigating the impact of elevated succinate levels on cancer cell behavior. These data highlight the significant differences observed between cancer models with high succinate concentrations and their respective controls.

Table 1: Impact of Succinate on Colorectal Cancer Cell Migration and Invasion

Cell LineTreatmentWound Healing Rate (%)Migrated Cells (per field)Invaded Cells (per field)Reference
SW480 Control45.2 ± 3.1125 ± 1288 ± 9[1][2][3]
2 mM Succinate82.5 ± 4.5 289 ± 21215 ± 18 [1][2][3]
HCT116 Control51.7 ± 2.9148 ± 15102 ± 11[1][2][3]
2 mM Succinate91.3 ± 5.2342 ± 25 256 ± 22[1][2][3]

Data are presented as mean ± standard deviation. ***p < 0.001 compared to the control group.[3]

Table 2: Succinate-Induced Angiogenesis In Vitro and In Vivo

ModelTreatmentTube Formation (Branch Points)Blood Vessel Formation (Relative Units)VEGF mRNA Expression (Fold Change)Reference
pHUVECs Control25 ± 4N/A1.0[4][5]
Succinate58 ± 7 N/A3.2 ± 0.4[4][5]
Zebrafish Embryo ControlN/A1.0N/A[4][5]
SuccinateN/A2.5 ± 0.3**N/A[4][5]

Data are presented as mean ± standard deviation. **p < 0.01 compared to the control group. pHUVECs: primary human umbilical vein endothelial cells.[4][5]

Key Signaling Pathways Activated by Succinate

Succinate exerts its oncometabolic functions through several key signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

Succinate_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Cancer Cell succinate_ext Extracellular Succinate gpr91 GPR91/SUCNR1 succinate_ext->gpr91 Binds to succinate_int Intracellular Succinate (from SDH mutation) phd PHD Enzymes (Inhibited) succinate_int->phd Inhibits tet_kdm TET/KDM Enzymes (Inhibited) succinate_int->tet_kdm Inhibits pi3k_akt PI3K/AKT Signaling gpr91->pi3k_akt erk_stat3 ERK/STAT3 Signaling gpr91->erk_stat3 hif1a_stabilization HIF-1α Stabilization pi3k_akt->hif1a_stabilization angiogenesis Angiogenesis (VEGF Expression) erk_stat3->angiogenesis migration_invasion Cell Migration & Invasion (EMT) erk_stat3->migration_invasion hif1a_stabilization->angiogenesis proliferation Cell Proliferation hif1a_stabilization->proliferation epigenetic_changes Epigenetic Changes (Histone/DNA Hypermethylation) epigenetic_changes->migration_invasion epigenetic_changes->proliferation phd->hif1a_stabilization Degrades HIF-1α (Inhibited) tet_kdm->epigenetic_changes Demethylates (Inhibited)

Caption: Key signaling pathways activated by succinate in cancer cells.

Experimental Protocols: A Guide to Validating Succinate's Role

Reproducible and rigorous experimental design is paramount in cancer research. This section provides detailed methodologies for key experiments cited in the validation of succinate as an oncometabolite.

Quantification of Succinate in Biological Samples by LC-MS/MS

This protocol outlines the sensitive and selective quantification of succinate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.[6][7]

Reagents and Materials:

  • Succinic acid certified reference material

  • This compound-13C4 (Internal Standard, IS)

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • Solid Phase Extraction (SPE) cartridges

  • C18 chromatography column

Procedure:

  • Sample Preparation:

    • Thaw frozen samples (serum, urine, cell pellets, or tissue homogenates) on ice.

    • Add a known concentration of this compound-13C4 internal standard to each sample.

    • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet precipitated proteins.

    • Perform Solid Phase Extraction (SPE) on the supernatant to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the purified sample onto a C18 column.

    • Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Perform mass spectrometry in negative electrospray ionization (ESI) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for succinate and its 13C4-labeled internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify succinate concentration in the samples by comparing the peak area ratio of succinate to the internal standard against the standard curve.

LCMS_Workflow sample Biological Sample (Tissue, Cells, Serum) add_is Add 13C4-Succinate (Internal Standard) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip spe Solid Phase Extraction (SPE) protein_precip->spe lcms LC-MS/MS Analysis (C18 Column, ESI-) spe->lcms quantification Quantification (Standard Curve) lcms->quantification

Caption: Workflow for succinate quantification by LC-MS/MS.
In Vitro Cell Migration and Invasion Assays

These assays are fundamental for assessing the effect of succinate on the metastatic potential of cancer cells.[1][2]

Materials:

  • Cancer cell lines (e.g., SW480, HCT116)

  • Cell culture medium with and without succinate (e.g., 2 mM)

  • Wound-healing assay plates (e.g., Ibidi culture-inserts)

  • Transwell inserts with 8 µm pores (coated with Matrigel for invasion assay)

Wound-Healing Migration Assay Protocol:

  • Seed cells into a wound-healing assay plate and allow them to form a confluent monolayer.

  • Remove the insert to create a cell-free "wound."

  • Wash with PBS and add culture medium with or without succinate.

  • Image the wound at 0 hours and after a set time (e.g., 24 hours).

  • Quantify the rate of wound closure.

Transwell Migration/Invasion Assay Protocol:

  • Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.

  • For the invasion assay, the insert membrane is pre-coated with Matrigel.

  • Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS) and with or without succinate.

  • Incubate for a specified time (e.g., 24-48 hours).

  • Remove non-migrated/invaded cells from the top of the insert.

  • Fix and stain the cells that have migrated/invaded to the bottom of the membrane.

  • Count the number of stained cells in several microscopic fields.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3), a key downstream target of succinate-GPR91 signaling.[1][3]

Procedure:

  • Cell Lysis: Treat cancer cells with or without succinate for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Western_Blot_Workflow cell_treatment Cell Treatment (± Succinate) lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-STAT3, STAT3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection

Caption: Workflow for Western Blot analysis of p-STAT3.

Conclusion

The evidence overwhelmingly supports the role of succinate as a significant oncometabolite, driving key aspects of cancer progression. By understanding the underlying molecular mechanisms and employing rigorous experimental methodologies, researchers can further unravel the complexities of succinate's function in the tumor microenvironment. This knowledge will be instrumental in the development of novel therapeutic strategies that target metabolic vulnerabilities in cancer, ultimately aiming to improve patient outcomes.

References

Comparative Transcriptomics of High and Low Succinic Acid Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular machinery that differentiates high and low succinic acid-producing microbial strains is paramount for successful metabolic engineering and process optimization. This guide provides an objective comparison of transcriptomic data from various studies, focusing on key genetic determinants and their impact on this compound production.

This compound, a key platform chemical, is increasingly produced through microbial fermentation. Enhancing its yield is a primary goal for industrial biotechnology. This guide synthesizes findings from comparative transcriptomic analyses of different microbial strains, offering insights into the metabolic and regulatory pathways that govern this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on Saccharomyces cerevisiae and engineered Escherichia coli strains, highlighting the differences in this compound production and gene expression between high and low-producing strains.

Table 1: this compound Production in Saccharomyces cerevisiae Natural Isolates [1]

StrainThis compound Titer (g/L)Classification
Z281.13High Producer
Z560.98High Producer
Z120.50Low Producer
Z630.02Non-Producer

Table 2: Relative Gene Expression in High vs. Low this compound Producing S. cerevisiae Strains [1][2]

A comparison of gene expression levels between the highest producing strain (Z28) and the non-producing strain (Z63) revealed significant differences in key metabolic genes. The non-producing strain exhibited higher expression of genes involved in the tricarboxylic acid (TCA) cycle and ethanol production, suggesting a metabolic flux directed away from this compound.

GeneFunctionRelative Expression in Non-Producer vs. High Producer
SDH1Succinate Dehydrogenase Complex Flavoprotein SubunitHigher
SDH2Succinate Dehydrogenase Complex Iron-Sulfur SubunitHigher
IDH1Isocitrate DehydrogenaseHigher
ADH1Alcohol Dehydrogenase IHigher
ADH3Mitochondrial Alcohol Dehydrogenase IIIHigher
HAP4Heme-Activated Protein 4 (Transcription Factor)Higher
ADR1Alcohol Dehydrogenase II Regulator (Transcription Factor)Lower

Table 3: this compound Production in Engineered Escherichia coli Strains [3][4]

Genetic engineering of E. coli by knocking out genes that divert carbon flux away from the this compound pathway has been shown to significantly increase production.

StrainRelevant GenotypeThis compound (mmol) from 50 mmol Glucose
Wild-type~2.5
W3110GFAΔptsG ΔpykF ΔpykA17.4

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathways central to this compound production and a typical experimental workflow for comparative transcriptomic analysis.

Central Carbon Metabolism and this compound Pathway.

Experimental_Workflow cluster_Strain_Selection Strain Selection & Culture cluster_Analysis Transcriptomic Analysis cluster_Validation Validation & Engineering High_Producer High this compound Producer Strain Culture Fermentation under Controlled Conditions High_Producer->Culture Low_Producer Low this compound Producer Strain Low_Producer->Culture RNA_Extraction RNA Extraction Culture->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis qRT_PCR qRT-PCR Validation Data_Analysis->qRT_PCR Metabolic_Engineering Metabolic Engineering of Target Genes Pathway_Analysis->Metabolic_Engineering

Comparative Transcriptomics Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical protocols used in the cited studies.

Fermentation Conditions for S. cerevisiae**[1]
  • Inoculum Preparation: Saccharomyces cerevisiae cells were inoculated in 10 mL of YPD (Yeast Extract Peptone Dextrose) medium and grown overnight at 30°C.

  • Main Culture: The overnight culture was used to inoculate 20 mL of YPD to an initial optical density at 600 nm (OD600) of 0.1. The cultures were incubated in triplicate at 30°C with shaking at 200 rpm for 96 hours.

  • Sampling: Cells were harvested at 24 and 72 hours for RNA extraction and at the end of the fermentation for this compound quantification.

RNA Isolation and Gene Expression Analysis[1]
  • RNA Extraction: Total RNA was extracted from harvested yeast cells using the RiboPure™ Yeast Kit (Ambion) following the manufacturer's instructions.

  • Real-Time PCR (qRT-PCR): The expression of selected genes involved in the metabolic pathway of this compound production was quantified using real-time PCR. This technique allows for the validation of transcriptomic data and provides a more targeted analysis of key genes.

Anaerobic Fermentation of E. coli**[3][4]
  • Strain Cultivation: Engineered E. coli strains and the wild-type control were cultured anaerobically.

  • Metabolite Analysis: The concentration of this compound and other fermentation byproducts in the culture supernatant was determined using High-Performance Liquid Chromatography (HPLC).

Conclusion

The comparative transcriptomic analysis of high and low this compound producing strains reveals key metabolic and regulatory nodes that govern the efficiency of this compound production. In S. cerevisiae, a downregulation of the TCA cycle and upregulation of pathways leading to succinate precursors appear beneficial. In E. coli, eliminating competing metabolic pathways by gene knockouts is a proven strategy to enhance this compound yields. These insights, supported by the quantitative data and experimental protocols presented, provide a solid foundation for future research and development in the microbial production of this valuable platform chemical.

References

A Comparative Analysis of the Antimicrobial Activity of Succinic Acid and Other Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy

The increasing prevalence of antimicrobial resistance necessitates the exploration of alternative antimicrobial agents. Organic acids, long used as preservatives in the food industry, are gaining attention for their potential therapeutic applications. This guide provides a comparative assessment of the antimicrobial activity of succinic acid against other common organic acids, supported by experimental data.

Quantitative Assessment of Antimicrobial Activity

The efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition (ZOI). The MIC represents the lowest concentration of an agent that prevents the visible growth of a microorganism, while the ZOI assay provides a qualitative measure of antimicrobial activity.

The following tables summarize the available data for this compound and other organic acids against common bacterial strains.

Note: The data presented for this compound and the comparative data for other organic acids are collated from various studies. Direct comparison should be made with caution, as experimental conditions such as microbial strain, culture medium, and incubation time may vary between studies.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mLZone of Inhibition (ZOI) in mm
Staphylococcus aureus310[1]27.57[1]
Pseudomonas fluorescens630[1]18.90[1]
Escherichia coli (NDM-1)320[2]Not specified

Table 2: Antimicrobial Activity of Other Organic Acids

Organic AcidMicroorganismMinimum Inhibitory Concentration (MIC) in µg/mLZone of Inhibition (ZOI) in mm
Oxalic AcidEscherichia coli (NDM-1)320[2]15±1[2]
Tartaric AcidEscherichia coli (NDM-1)Not specifiedLarger than colistin (10 µ g/disc )[2]
Fumaric AcidEscherichia coli (NDM-1)Not specifiedNot specified
Citric AcidEscherichia coli (NDM-1)Not specifiedNot specified
Malic AcidEscherichia coli (NDM-1)Not specifiedNot specified

Table 3: Direct Comparison of Antimicrobial Activity of Lactic Acid and Acetic Acid against Mastitis Pathogens

MicroorganismLactic Acid MIC (% w/v)Acetic Acid MIC (% w/v)Lactic Acid ZOI (mm)Acetic Acid ZOI (mm)
Staphylococcus aureusNot specifiedNot specifiedNo differenceNo difference
Streptococcus agalactiaeNot specifiedNot specifiedNo differenceNo difference
Streptococcus uberisNot specifiedNot specifiedGreater than lauric and caprylic acidGreater than lauric and caprylic acid
Escherichia coliNot specifiedLowest MBCNot specifiedHighest ZOI (except against E.coli)
Klebsiella spp.Lowest MBCNot specifiedNot specifiedNot specified

Mechanism of Antimicrobial Action

The antimicrobial activity of organic acids is primarily attributed to their ability to diffuse across the bacterial cell membrane in their undissociated form. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and the corresponding anion. This process leads to a decrease in the intracellular pH, disruption of the proton motive force, and inhibition of essential metabolic processes. Furthermore, the accumulation of the anion within the cell can also contribute to toxicity.

antimicrobial_mechanism cluster_outside Extracellular Space (Low pH) cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm (Higher pH) Undissociated_Acid R-COOH Dissociated_Acid R-COO- + H+ Undissociated_Acid->Dissociated_Acid Crosses membrane Membrane_Transport Diffusion Proton_Accumulation Intracellular Acidification Dissociated_Acid->Proton_Accumulation Anion_Accumulation Anion Toxicity Dissociated_Acid->Anion_Accumulation Metabolic_Inhibition Metabolic Inhibition Proton_Accumulation->Metabolic_Inhibition Anion_Accumulation->Metabolic_Inhibition

Caption: Mechanism of organic acid antimicrobial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth, is prepared and sterilized. The organic acid is dissolved in a suitable solvent to create a stock solution.

  • Serial Dilutions: A two-fold serial dilution of the organic acid stock solution is performed in a 96-well microtiter plate. This creates a range of decreasing concentrations of the acid.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the diluted organic acid is inoculated with the prepared bacterial suspension. A positive control well (broth with inoculum, no acid) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the organic acid at which there is no visible growth (turbidity) of the microorganism.

Zone of Inhibition (ZOI) Assay by Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

  • Agar Plate Preparation: A suitable agar medium, such as Mueller-Hinton Agar, is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is uniformly swabbed onto the entire surface of the agar plate to create a bacterial lawn.

  • Disk Application: Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of the organic acid solution. The impregnated disks are then placed onto the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement: During incubation, the organic acid diffuses from the disk into the surrounding agar. If the microorganism is susceptible to the acid, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.

experimental_workflow cluster_mic MIC Determination (Broth Microdilution) cluster_zoi Zone of Inhibition Assay (Disk Diffusion) Prepare_Acid_Dilutions Prepare Serial Dilutions of Organic Acid Inoculate_Plate Inoculate Microtiter Plate Prepare_Acid_Dilutions->Inoculate_Plate Prepare_Inoculum_MIC Prepare Standardized Bacterial Inoculum Prepare_Inoculum_MIC->Inoculate_Plate Incubate_Plate Incubate Plate (18-24h) Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate_Plate->Read_MIC Prepare_Agar Prepare Inoculated Agar Plate Place_Disks Place Disks on Agar Prepare_Agar->Place_Disks Impregnate_Disks Impregnate Disks with Organic Acid Impregnate_Disks->Place_Disks Incubate_Agar Incubate Plate (18-24h) Place_Disks->Incubate_Agar Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone

Caption: Generalized workflow for antimicrobial assessment.

References

A Comparative Guide to Biosensors for Real-Time Succinic Acid Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of emerging biosensor technologies for the real-time monitoring of succinic acid against the current gold standard, High-Performance Liquid Chromatography (HPLC). The following sections detail the performance characteristics, experimental protocols, and underlying principles of these methods to assist in the selection and validation of the most suitable approach for your research and development needs.

Performance Comparison: Biosensors vs. Standard Analytical Methods

The accurate quantification of this compound, a key intermediate in cellular metabolism and a valuable platform chemical, is crucial in various applications, from fermentation process monitoring to drug development. While HPLC is a well-established and reliable method, biosensors offer the potential for real-time, continuous monitoring with simplified sample preparation.[1] The table below summarizes the key performance metrics of a genetically engineered microbial biosensor, an enzymatic biosensor, and various validated HPLC methods.

Parameter Genetically Engineered E. coli Biosensor (PcaR-based) Mitochondria-Based Amperometric Biosensor Reversed-Phase HPLC (Method 1) [1]Reversed-Phase HPLC (Method 2) [1]
Principle Transcription factor-based sensingEnzymatic (Succinate Dehydrogenase)ChromatographyChromatography
Linearity (R²) N/A (reports dynamic range)0.9960.9988> 0.99
Linear Range Improved 33-fold dynamic range0.05 - 0.4 mMNot specifiedNot specified
Limit of Detection (LOD) Not reported0.02 mM0.0123 g/L (0.104 mM)Not reported
Limit of Quantification (LOQ) Not reportedNot reported0.0406 g/L (0.344 mM)Not reported
Response Time Dependent on gene expression (minutes to hours)Near real-timeMinutes per sampleMinutes per sample
Specificity Potential cross-reactivity with similar dicarboxylic acidsHighHighHigh
Real-time Monitoring YesYesNo (requires sampling)No (requires sampling)

Note: The performance data for the biosensors and HPLC methods are sourced from separate studies and are presented here for comparative purposes. A direct, head-to-head validation would be necessary for a definitive performance assessment under specific experimental conditions.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the validation process is key to implementing these technologies. The following diagrams illustrate the signaling pathway of a common genetically engineered biosensor and a general workflow for validating a new biosensor against a standard method like HPLC.

Signaling Pathway of a PcaR-based Succinate Biosensor

This type of biosensor utilizes the transcriptional regulator PcaR from Pseudomonas putida. In the absence of this compound, PcaR binds to a specific operator sequence on the DNA, repressing the expression of a reporter gene (e.g., Green Fluorescent Protein - GFP). When this compound is present, it acts as an inducer, binding to PcaR and causing a conformational change. This change prevents PcaR from binding to the DNA, thereby de-repressing the reporter gene and leading to a measurable output signal (e.g., fluorescence) that correlates with the this compound concentration.

PcaR_Signaling_Pathway cluster_0 State 1: No this compound cluster_1 State 2: this compound Present PcaR_active PcaR (Active Repressor) Operator Operator DNA PcaR_active->Operator Binds No_Transcription Transcription REPRESSED Succinate This compound (Inducer) Reporter Reporter Gene (e.g., GFP) Promoter Promoter PcaR_inactive PcaR-Succinate Complex (Inactive Repressor) Succinate->PcaR_inactive Binds & Inactivates Operator2 Operator DNA PcaR_inactive->Operator2 Cannot Bind Promoter2 Promoter Reporter2 Reporter Gene (e.g., GFP) Promoter2->Reporter2 RNA Polymerase binds Transcription Transcription & Translation GFP GFP Protein (Fluorescence) Transcription->GFP

Caption: Signaling pathway of a PcaR-based succinate biosensor.

Experimental Workflow for Biosensor Validation

A rigorous validation process is essential to ensure the accuracy, precision, and reliability of a new biosensor. The following workflow outlines the key steps for validating a biosensor against a gold-standard method like HPLC.

Biosensor_Validation_Workflow Start Develop & Optimize Biosensor Prototype Characterization Characterize Biosensor Performance (Linearity, LOD, LOQ, Response Time) Start->Characterization Spiked_Samples Prepare Spiked Samples (this compound in Matrix) Characterization->Spiked_Samples Parallel_Analysis Parallel Analysis: 1. Biosensor 2. HPLC (Gold Standard) Spiked_Samples->Parallel_Analysis Data_Collection Collect & Process Data from both methods Parallel_Analysis->Data_Collection Correlation Correlation & Agreement Analysis (e.g., Bland-Altman plot) Data_Collection->Correlation Specificity Specificity Testing (Interference from structurally similar molecules) Correlation->Specificity Real_Samples Validation with Real Samples (e.g., Fermentation Broth) Specificity->Real_Samples Performance_Eval Evaluate Overall Performance (Accuracy, Precision, Robustness) Real_Samples->Performance_Eval End Validated Biosensor Performance_Eval->End

Caption: General workflow for biosensor validation against HPLC.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of results. Below are protocols for this compound quantification using a genetically engineered E. coli biosensor and a standard HPLC method.

Protocol 1: Quantification of this compound using an E. coli PcaR-based Biosensor

This protocol is adapted from methodologies for characterizing transcription factor-based biosensors.

  • Strain Preparation:

    • Transform E. coli host cells (e.g., BW25113) with the biosensor plasmid containing the PcaR regulator and the reporter gene under the control of the PcaR-regulated promoter.

    • Select single colonies and grow overnight seed cultures in Luria-Bertani (LB) medium with appropriate antibiotics at 37°C with shaking.

  • Induction Assay:

    • Inoculate fresh LB medium with the overnight culture to an initial OD₆₀₀ of ~0.05.

    • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches the early exponential phase (~0.4).

    • Add this compound to the cultures at a range of final concentrations (e.g., 0 to 10 mM) to create a standard curve.

    • Incubate the cultures for a defined period (e.g., 4-6 hours) to allow for induction and reporter protein expression.

  • Data Acquisition:

    • Measure the OD₆₀₀ of each culture to account for cell density.

    • Measure the reporter signal (e.g., fluorescence intensity for GFP) using a plate reader or flow cytometer.

    • Normalize the reporter signal by the OD₆₀₀ to obtain a relative expression level.

  • Data Analysis:

    • Plot the normalized reporter signal against the this compound concentration.

    • Fit the data to a suitable model (e.g., a four-parameter logistic function) to determine the dynamic range and sensitivity of the biosensor.

Protocol 2: Quantification of this compound using Reversed-Phase HPLC

This protocol is based on a validated method for the analysis of this compound in various sample matrices.[1]

  • Instrumentation and Column:

    • HPLC system equipped with a UV detector.

    • Reversed-phase C18 column (e.g., LiChrosorb RP-18, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase Preparation:

    • Prepare a 5 mM solution of phosphoric acid (H₃PO₄) in HPLC-grade water.

    • Adjust the pH of the mobile phase to 2.1.[1]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min (isocratic elution).[1]

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Sample Preparation and Analysis:

    • Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.

    • Prepare unknown samples by centrifuging to remove particulate matter and filtering through a 0.22 µm syringe filter. Dilute if necessary to fall within the linear range of the assay.

    • Inject the standards and samples onto the HPLC system.

  • Quantification:

    • Identify the this compound peak based on its retention time compared to the standards.

    • Integrate the peak area of the this compound peak.

    • Quantify the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.[1]

Conclusion

Genetically engineered biosensors present a promising alternative to traditional chromatographic methods for the monitoring of this compound, particularly for applications requiring real-time or high-throughput analysis. While HPLC methods offer high precision, accuracy, and specificity, they are generally not suited for continuous process monitoring.[2] The choice of method will depend on the specific requirements of the application, including the need for real-time data, sample complexity, and the required level of analytical validation. Further studies involving direct, head-to-head comparisons of these methods on identical sample sets are needed to fully elucidate their respective advantages and limitations.

References

Safety Operating Guide

Proper Disposal of Succinic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of succinic acid are critical for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with chemical waste. This guide provides a comprehensive overview of the proper disposal procedures for this compound, encompassing immediate safety measures, operational plans, and detailed procedural steps.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1][3] In case of a spill, sweep up the solid material, taking care not to generate dust, and collect it in a sealed, properly labeled container for disposal.[4][5]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its concentration, the presence of other hazardous materials, and, most importantly, local, state, and federal regulations.[6][7][8][9] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

For Solid this compound and Concentrated Solutions:

  • Containerization: Place solid this compound waste or concentrated solutions in a clearly labeled, sealed, and compatible waste container.[4][5][10] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[6][8]

  • Hazardous Waste Collection: Arrange for pickup by a licensed hazardous waste disposal service.[1][11] this compound is generally classified as a hazardous waste and must be disposed of accordingly.[9][11]

  • Incineration: An alternative for larger quantities is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed disposal company.[1][2]

For Dilute Aqueous Solutions of this compound:

Under specific, limited circumstances, and with institutional approval, dilute solutions of this compound may be eligible for drain disposal after neutralization.[4][6][10] Never pour untreated this compound down the drain. [6][8][9][11][12]

  • Neutralization: The acidic solution must be neutralized to a specific pH range. This procedure must be performed in a fume hood while wearing appropriate PPE.[1][13]

  • pH Verification: After neutralization, verify that the pH of the solution is within the acceptable range for your local wastewater treatment authority, typically between 5.0 and 9.0.[1][4][6][10]

  • Drain Disposal: If the neutralized solution meets all institutional and local criteria (i.e., it does not contain other prohibited substances like heavy metals), it may be slowly poured down the drain with a copious amount of water (at least a 100-fold excess).[3][4][6]

Quantitative Disposal Parameters

The following table summarizes common quantitative limits for the drain disposal of neutralized this compound solutions. These values are illustrative and may vary based on local regulations.

ParameterGuidelineSource
pH Range for Discharge 5.0 - 9.0[6]
5.5 - 9.5[1]
7.0 - 9.0[10]
Maximum Quantity per Discharge Up to 100 g or 100 mL[3][4][6]
Concentration for Sink Disposal Approx. 1% or less[14]
Water Flush Ratio At least 100-fold excess[3][4][6]
20 parts water[1][13]

Experimental Protocol: Neutralization of this compound Waste

This protocol outlines the steps for neutralizing a dilute aqueous solution of this compound for disposal.

Materials:

  • Dilute this compound waste solution

  • Weak base (e.g., sodium bicarbonate or 5-10% sodium carbonate solution)[2]

  • Large beaker or container (at least 10 times the volume of the acid solution)

  • Stir bar and stir plate

  • pH meter or pH paper[2]

  • Personal Protective Equipment (safety goggles, face shield, gloves, lab coat)

  • Ice bath (optional, for cooling)[13]

Procedure:

  • Preparation: Perform the entire procedure in a certified fume hood.[13] Place the beaker containing the dilute this compound solution on the stir plate. If the acid is somewhat concentrated, it is prudent to first dilute it by slowly adding the acid to a large volume of cold water.[2][15] An ice bath can be used to control the temperature.[13]

  • Initiate Stirring: Begin stirring the this compound solution.

  • Slow Addition of Base: Slowly and carefully add the weak base to the stirring acidic solution. Be aware that this reaction will generate carbon dioxide gas, which can cause fizzing and bubbling.[2] Add the base in small increments to control the reaction rate.

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH paper.[2]

  • Endpoint: Continue adding the base until the pH of the solution is within the acceptable range for your institution (e.g., between 6.0 and 8.0).[2]

  • Final Disposal: Once the desired pH is achieved and the solution is free of other hazardous contaminants, it can be disposed of down the drain with a large volume of running water, in accordance with local regulations.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

SuccinicAcidDisposal start Start: this compound Waste Generated check_form Is the waste solid or a concentrated solution? start->check_form collect_hazardous Collect in a labeled, sealed, compatible hazardous waste container. check_form->collect_hazardous Yes dilute_solution Dilute Aqueous Solution check_form->dilute_solution No arrange_pickup Arrange for pickup by a licensed hazardous waste disposal service. collect_hazardous->arrange_pickup end End: Disposal Complete arrange_pickup->end check_contaminants Does the solution contain other hazardous materials (e.g., heavy metals)? dilute_solution->check_contaminants check_contaminants->collect_hazardous Yes neutralize Neutralize the solution with a weak base to a pH within the locally-approved range (typically 5.0 - 9.0). check_contaminants->neutralize No verify_ph Verify pH is within the acceptable range. neutralize->verify_ph verify_ph->neutralize No, adjust pH drain_disposal Dispose of down the sanitary sewer with a copious amount of water (e.g., >100x volume). verify_ph->drain_disposal Yes drain_disposal->end

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Succinic acid, a common reagent in pharmaceutical and chemical research, requires careful handling to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to empower researchers, scientists, and drug development professionals in its safe management.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin and eye irritation, as well as respiratory discomfort. The following table summarizes the recommended PPE.

Protection Type Required Equipment Purpose Additional Recommendations
Eye/Face Protection Chemical splash goggles or tightly fitting safety goggles.[1][2]To protect against dust particles and potential splashes, which can cause serious eye damage.[2][3][4]An eye wash station should be readily accessible in the immediate work area.[1][2]
Skin Protection Chemically resistant gloves (e.g., Nitrile), lab coat, and long-sleeved clothing.[1][2]To prevent skin contact, which can cause irritation.[3]An apron and other protective clothing may be necessary for larger quantities.[1] Safety showers should be close to the workstation.[2]
Respiratory Protection Generally not required under normal conditions with adequate ventilation.[1]To prevent respiratory tract irritation from dust.[3]A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated and exposure limits are exceeded, or if irritation occurs.[2]

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized procedures is paramount for minimizing risks associated with this compound. The following protocols outline the necessary steps for safe handling, spill management, and disposal.

Handling and Storage Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2][5] General room ventilation is typically sufficient, but a fume hood should be used when generating dust or handling large quantities.[1][3]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[4][6] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from oxidizing materials and strong acids.[1]

Spill Management Protocol:

  • Evacuation and Ventilation: In case of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[6]

  • Containment: Prevent the spread of the spill.[1] For solid spills, avoid generating dust.[2][5][7]

  • Clean-up: Carefully sweep or vacuum the spilled solid material and place it into a sealed container for disposal.[2][5] Do not use compressed air to clean surfaces. After material pickup is complete, wash the spill site.[3]

  • PPE: Wear the appropriate PPE as detailed in the table above during the entire clean-up process.[1]

Disposal Plan:

  • Waste Characterization: Chemical waste generators must determine if the waste is classified as hazardous.[2]

  • Regulatory Compliance: Dispose of the waste material in accordance with local, regional, and national regulations.[8]

  • Containerization: Leave chemicals in their original containers if possible and do not mix with other waste.[8] Store waste in sealed containers pending disposal evaluation.[1]

Experimental Workflow for Handling this compound

To visualize the procedural flow of safely handling this compound from preparation to disposal, the following diagram outlines the key decision points and actions.

SuccinicAcidWorkflow start Start: Prepare to Handle This compound ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check eng_controls Step 2: Ensure Engineering Controls (Ventilation/Fume Hood) ppe_check->eng_controls handling Step 3: Weigh and Handle This compound eng_controls->handling spill Spill Occurs? handling->spill spill_protocol Execute Spill Management Protocol: 1. Contain 2. Clean-up 3. Decontaminate spill->spill_protocol Yes no_spill No Spill spill->no_spill No spill_protocol->handling experiment Step 4: Perform Experiment no_spill->experiment disposal_prep Step 5: Prepare for Disposal experiment->disposal_prep waste_container Place waste in a sealed, labeled container disposal_prep->waste_container disposal Step 6: Dispose of Waste (Follow Institutional Guidelines) waste_container->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinic Acid
Reactant of Route 2
Succinic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.